N-(pyridin-2-yl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVTRDVQOZWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552895 | |
| Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-31-2 | |
| Record name | N-(Pyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(pyridin-2-yl)piperidine-4-carboxamide: Chemical Structure and Synthesis
This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for N-(pyridin-2-yl)piperidine-4-carboxamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. The piperidine and pyridine moieties are prevalent scaffolds in numerous pharmacologically active compounds, making this particular combination a valuable subject of study.[1]
Molecular Structure and Properties
N-(pyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C₁₁H₁₅N₃O.[2] It possesses a molecular weight of 205.26 g/mol .[2] The structure features a piperidine ring connected via an amide linkage at its 4-position to the 2-position of a pyridine ring.
Chemical Structure:
Key Properties:
| Property | Value | Source |
| CAS Number | 110105-31-2 | [2][3] |
| Molecular Formula | C₁₁H₁₅N₃O | [2] |
| Molecular Weight | 205.26 g/mol | [2][4] |
| SMILES | O=C(C1CCNCC1)NC2=NC=CC=C2 | [2] |
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is most logically achieved through an amide bond formation. This common and widely utilized reaction in medicinal chemistry involves the coupling of a carboxylic acid and an amine.[5] In this case, the retrosynthetic disconnection of the amide bond leads to two readily available starting materials: piperidine-4-carboxylic acid and 2-aminopyridine.
To facilitate this transformation, a coupling reagent is necessary to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents exist, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient and commonly used choice for amide bond formation.[5] The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid.[6]
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide.
Reactants:
-
Piperidine-4-carboxylic acid
-
2-Aminopyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., glass column, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine-4-carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the piperidine-4-carboxylic acid in anhydrous DMF.
-
Addition of Amine and Base: To the stirred solution, add 2-aminopyridine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Activation and Coupling: In a separate container, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this HATU solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford N-(pyridin-2-yl)piperidine-4-carboxamide as a pure solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side reactions and reduced yields.
-
Anhydrous Solvent: The use of anhydrous DMF is crucial as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the formation of the starting material and a lower yield of the desired amide.
-
Stoichiometry: A slight excess of 2-aminopyridine and HATU is used to ensure the complete consumption of the limiting reagent, piperidine-4-carboxylic acid. A larger excess of the base, DIPEA, is used to neutralize the hexafluorophosphate anion from HATU and the proton from the carboxylic acid.
-
Room Temperature: The reaction is typically efficient at room temperature, avoiding the need for heating which can sometimes lead to side reactions or decomposition of the coupling reagent.
-
Aqueous Work-up: The washing steps with saturated NaHCO₃ and brine are essential to remove unreacted starting materials, the water-soluble byproducts of the coupling reaction (such as tetramethylurea), and any remaining DMF.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the high-purity target molecule.[7]
Reaction Mechanism
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide via HATU-mediated coupling proceeds through the following steps:
-
Activation of the Carboxylic Acid: The DIPEA deprotonates the piperidine-4-carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acylisouronium intermediate.
-
Formation of the Active Ester: The liberated HOAt (1-hydroxy-7-azabenzotriazole) anion attacks the O-acylisouronium intermediate, forming a more stable active ester and releasing tetramethylurea as a byproduct.
-
Nucleophilic Attack by the Amine: The 2-aminopyridine then acts as a nucleophile, attacking the carbonyl carbon of the active ester.
-
Amide Bond Formation: The tetrahedral intermediate formed collapses, eliminating HOAt and forming the stable amide bond of N-(pyridin-2-yl)piperidine-4-carboxamide.
Diagram of the Synthesis Workflow:
A simplified workflow for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide.
Characterization
The successful synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide should be confirmed by various analytical techniques. Below are the expected characteristic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the piperidine ring, and the amide N-H proton. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The piperidine protons will be in the aliphatic region (typically δ 1.5-3.5 ppm), and the amide proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the amide will appear at a characteristic downfield shift (around 170-175 ppm). Carbons of the pyridine ring will be in the aromatic region (around 110-160 ppm), and the piperidine carbons will be in the aliphatic region (around 25-50 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.[8]
-
C-H stretch: Peaks in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds of the piperidine ring.
-
Aromatic C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 206.13.
Conclusion
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is a straightforward process for chemists familiar with standard amide coupling techniques. The use of HATU as a coupling reagent provides an efficient and high-yielding route to this valuable compound. The structural motif of a substituted piperidine linked to a pyridine ring is of considerable interest in the development of new therapeutic agents, and this guide provides a solid foundation for the synthesis and characterization of this and related molecules.
References
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Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023-02-16). National Institutes of Health. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022-09-22). MDPI. Retrieved from [Link]
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Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017-11-03). Hilaris Publisher. Retrieved from [Link]
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N-pyridin-4-ylpiperidine-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of N-(pyridin-2-yl)piperidine-4-carboxamide
Introduction: The Therapeutic Potential of Privileged Scaffolds
In the landscape of modern drug discovery, the piperidine and pyridine moieties stand out as "privileged scaffolds" due to their frequent appearance in a wide array of pharmacologically active compounds.[1][2][3] Their unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to diverse therapeutic applications ranging from anticancer and anti-inflammatory agents to treatments for neurodegenerative diseases.[4][5][6] This guide focuses on the specific molecule, N-(pyridin-2-yl)piperidine-4-carboxamide, a compound that combines these two key heterocyclic systems. While direct, extensive research on this particular molecule is emerging, by examining structurally related compounds, we can postulate a compelling and testable mechanism of action.
This document will provide a detailed exploration of the hypothesized mechanism of action for N-(pyridin-2-yl)piperidine-4-carboxamide, grounded in the established pharmacology of analogous structures. We will delve into a putative primary target, outline the downstream cellular consequences of its modulation, and provide comprehensive, field-proven experimental protocols for researchers to validate and expand upon these hypotheses.
Hypothesized Mechanism of Action: Inhibition of PCSK9 mRNA Translation
Based on the documented activity of structurally similar N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, we hypothesize that N-(pyridin-2-yl)piperidine-4-carboxamide acts as a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA translation .[7][8]
PCSK9 is a crucial negative regulator of the low-density lipoprotein receptor (LDLR).[7] By promoting the degradation of LDLR, PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, a key factor in the pathogenesis of atherosclerosis and cardiovascular disease.[7] Inhibition of PCSK9, either by preventing its synthesis or blocking its interaction with LDLR, leads to increased LDLR levels on the surface of hepatocytes and enhanced LDL cholesterol uptake, thereby lowering plasma LDL levels.[7]
The proposed mechanism suggests that N-(pyridin-2-yl)piperidine-4-carboxamide does not directly inhibit the enzymatic activity of PCSK9 but rather interferes with the ribosomal machinery during the translation of PCSK9 mRNA. This mode of action represents a novel and tunable approach to modulating protein expression.[7]
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action and its downstream effects on LDL cholesterol metabolism.
Caption: Proposed mechanism of N-(pyridin-2-yl)piperidine-4-carboxamide.
Alternative and Off-Target Considerations
The versatility of the piperidine and pyridine scaffolds necessitates the consideration of alternative mechanisms of action.[1][4][5][6] Compounds with these motifs have been reported to interact with a wide range of biological targets. Therefore, a comprehensive investigation should also include screening for off-target effects. Potential alternative targets could include:
-
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing compounds are known to modulate GPCR activity.[9]
-
Ion Channels: The piperidine ring is a common feature in ion channel blockers.
-
Enzymes: Derivatives of pyridine carboxamide have shown inhibitory activity against enzymes such as urease and acetylcholinesterase.[10][11]
-
Sigma Receptors: Piperidine and piperazine derivatives have been identified as potent sigma receptor ligands.[9][12]
Experimental Protocols for Mechanism of Action Validation
To rigorously test the hypothesized mechanism of action and explore potential off-target effects, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to elucidate the molecular pharmacology of N-(pyridin-2-yl)piperidine-4-carboxamide.
In Vitro PCSK9 Synthesis and Secretion Assay
Objective: To determine if N-(pyridin-2-yl)piperidine-4-carboxamide inhibits the synthesis and/or secretion of PCSK9 in a relevant cell line.
Methodology:
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of N-(pyridin-2-yl)piperidine-4-carboxamide (e.g., 0.1 nM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known PCSK9 inhibitor as a positive control.
-
Supernatant and Lysate Collection: After incubation, collect the cell culture supernatant and lyse the cells to collect the intracellular protein fraction.
-
PCSK9 Quantification: Quantify the concentration of PCSK9 in both the supernatant and the cell lysate using a commercially available ELISA kit.
-
Data Analysis: Plot the concentration of PCSK9 as a function of the compound concentration to determine the IC50 value for the inhibition of PCSK9 secretion and intracellular levels. A significant reduction in both intracellular and secreted PCSK9 would support the hypothesis of translation inhibition.
Causality and Self-Validation: This experiment directly measures the primary hypothesized downstream effect of the compound. By measuring both intracellular and secreted PCSK9, one can begin to distinguish between an effect on synthesis versus secretion. A decrease in both pools strongly suggests an impact on protein production.
LDLR Expression and LDL Uptake Functional Assays
Objective: To assess the functional consequences of PCSK9 inhibition by measuring cell surface LDLR levels and the rate of LDL uptake.
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells and treat with N-(pyridin-2-yl)piperidine-4-carboxamide as described in the previous protocol.
-
LDLR Surface Expression:
-
Fix the cells and stain for surface LDLR using a fluorescently labeled anti-LDLR antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the number of surface LDLRs.
-
-
LDL Uptake Assay:
-
Incubate the treated cells with fluorescently labeled LDL (e.g., DiI-LDL) for a defined period.
-
Wash the cells to remove unbound LDL.
-
Measure the intracellular fluorescence using a plate reader or flow cytometry.
-
-
Data Analysis: Correlate the increase in LDLR surface expression and LDL uptake with the concentration of the compound.
Causality and Self-Validation: This set of experiments validates the functional outcome of the proposed mechanism. An increase in LDLR expression and subsequent LDL uptake would be the expected physiological response to reduced PCSK9 levels.
In Vitro Translation Assay
Objective: To directly test the hypothesis that N-(pyridin-2-yl)piperidine-4-carboxamide inhibits the translation of PCSK9 mRNA.
Methodology:
-
System Setup: Utilize a commercial in vitro translation system (e.g., rabbit reticulocyte lysate or wheat germ extract).
-
Template RNA: Use in vitro transcribed, capped, and polyadenylated human PCSK9 mRNA as the template. As a control, use a different mRNA transcript (e.g., luciferase) to assess specificity.
-
Translation Reaction: Set up the translation reactions containing the lysate, amino acids (including a labeled amino acid like ³⁵S-methionine), the template mRNA, and varying concentrations of N-(pyridin-2-yl)piperidine-4-carboxamide.
-
Analysis:
-
Separate the newly synthesized proteins by SDS-PAGE.
-
Visualize the labeled proteins by autoradiography.
-
Quantify the band intensity to determine the extent of translation inhibition.
-
-
Data Analysis: Calculate the IC50 for the inhibition of PCSK9 translation and compare it to the IC50 for the control mRNA.
Causality and Self-Validation: This is a direct, cell-free assay that isolates the process of translation. Specific inhibition of PCSK9 mRNA translation over a control mRNA would provide strong evidence for the proposed mechanism.
Target Engagement and Selectivity Profiling
Objective: To identify the direct binding target(s) of N-(pyridin-2-yl)piperidine-4-carboxamide and assess its selectivity.
Methodology:
-
Broad Target Screening: Screen the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions. This can be done through fee-for-service providers who offer comprehensive screening panels.
-
Affinity-Based Target Identification:
-
Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., beads).
-
Incubate the immobilized compound with a cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins and identify them by mass spectrometry.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the compound.
-
Heat the cell lysate to various temperatures.
-
Analyze the amount of soluble protein at each temperature by Western blot or other protein quantification methods.
-
Binding of the compound to its target will stabilize the protein, leading to a shift in its melting curve.
-
Causality and Self-Validation: These experiments are crucial for confirming direct binding to a target and for ensuring the safety and specificity of the compound. A clean profile in a broad panel screen, coupled with specific identification of a target related to translation, would strongly support the primary hypothesis.
Data Presentation
| Assay | Parameter Measured | Expected Outcome with N-(pyridin-2-yl)piperidine-4-carboxamide | Example Data (Hypothetical) |
| PCSK9 ELISA | IC50 for PCSK9 Secretion | Dose-dependent decrease | IC50 = 50 nM |
| Flow Cytometry | Fold-change in surface LDLR | Dose-dependent increase | 2.5-fold increase at 1 µM |
| LDL Uptake Assay | EC50 for LDL Uptake | Dose-dependent increase | EC50 = 100 nM |
| In Vitro Translation | IC50 for PCSK9 Translation | Dose-dependent decrease | IC50 = 75 nM |
| CETSA | Thermal shift of target protein | Increased melting temperature | ΔTm = +3°C |
Conclusion
The structural motifs within N-(pyridin-2-yl)piperidine-4-carboxamide suggest a high potential for biological activity. Based on compelling evidence from analogous compounds, the inhibition of PCSK9 mRNA translation presents a primary and exciting hypothesis for its mechanism of action. The experimental workflows detailed in this guide provide a robust framework for researchers to rigorously test this hypothesis, elucidate the compound's molecular interactions, and pave the way for its potential development as a novel therapeutic agent. A thorough understanding of the mechanism of action, including potential off-target effects, is paramount for the successful translation of any small molecule from a laboratory curiosity to a clinical candidate.
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"N-(pyridin-2-yl)piperidine-4-carboxamide" potential biological targets
An In-depth Technical Guide to the Potential Biological Targets of N-(pyridin-2-yl)piperidine-4-carboxamide
Abstract
The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable capacity for interacting with a diverse array of biological targets. This versatility has positioned it as a valuable starting point for the development of novel therapeutics across multiple disease areas, including infectious diseases, neurodegenerative disorders, cardiovascular conditions, and oncology. This technical guide provides a comprehensive analysis of the known and potential biological targets of N-(pyridin-2-yl)piperidine-4-carboxamide and its close analogs. We will delve into the mechanistic underpinnings of these interactions, supported by evidence from preclinical studies. Furthermore, this guide will present detailed, field-proven experimental workflows for target identification and validation, offering researchers a robust framework for their own investigations into this promising class of compounds.
Introduction: The Versatility of the Piperidine-4-Carboxamide Core
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that facilitate precise interactions with protein targets.[1][2] When functionalized at the 4-position with a carboxamide group and N-substituted with a pyridinyl moiety, the resulting N-(pyridin-2-yl)piperidine-4-carboxamide scaffold gains additional hydrogen bonding capabilities and aromatic interaction potential, significantly broadening its target landscape.
This guide will explore the following key potential biological targets for this scaffold, drawing upon published research on structurally related compounds:
-
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)
-
Plasmodium falciparum Proteasome (Pf20Sβ5)
-
Secretory Glutaminyl Cyclase (sQC)
-
Dopamine Transporter (DAT)
-
Protein Kinase B (Akt)
-
Influenza Virus Proteins
-
N-methyl-D-aspartate (NMDA) Receptors
For each potential target, we will examine the therapeutic rationale, the existing evidence, and provide actionable protocols for further investigation.
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A Novel Approach to Hypercholesterolemia
2.1. Therapeutic Rationale
PCSK9 is a key regulator of cholesterol homeostasis.[3] It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. By reducing the number of available LDLRs, PCSK9 increases circulating levels of LDL cholesterol ("bad cholesterol"), a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 function is a clinically validated strategy for lowering LDL cholesterol.[3]
2.2. Evidence for Piperidine-Carboxamide Interaction
A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides has been identified as small molecule inhibitors of PCSK9 mRNA translation.[3][4] While the substitution on the piperidine ring is at the 3-position in these published examples, the presence of the N-(pyridin-2-yl)piperidine core is a critical shared feature with our topic molecule. These compounds act by preventing the synthesis of the PCSK9 protein, thereby increasing LDLR levels and enhancing LDL cholesterol clearance.[3][4] This suggests that N-(pyridin-2-yl)piperidine-4-carboxamide could be a promising starting point for developing novel oral PCSK9 inhibitors.
2.3. Experimental Workflow: Validating PCSK9 Inhibition
A logical workflow to assess the potential of N-(pyridin-2-yl)piperidine-4-carboxamide as a PCSK9 inhibitor would involve a multi-step process, from initial cellular screening to more detailed mechanistic studies.
Figure 1: Experimental workflow for validating PCSK9 inhibition.
2.3.1. Step-by-Step Protocol: PCSK9 Secretion ELISA
-
Cell Culture: Plate human hepatoma cells (HepG2) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response range of N-(pyridin-2-yl)piperidine-4-carboxamide for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains secreted PCSK9.
-
ELISA: Quantify the amount of PCSK9 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits PCSK9 secretion by 50%.
Plasmodium falciparum Proteasome: A Target for Novel Antimalarials
3.1. Therapeutic Rationale
The proteasome is a multi-subunit protease complex responsible for protein degradation, a process essential for the survival and proliferation of the malaria parasite, Plasmodium falciparum.[5] The chymotrypsin-like activity of the β5 subunit of the 20S catalytic core is a particularly attractive target. Importantly, differences between the parasite and human proteasome active sites allow for the development of species-selective inhibitors, minimizing off-target toxicity.[5]
3.2. Evidence for Piperidine-Carboxamide Interaction
A phenotypic screen for antimalarial compounds identified a piperidine carboxamide series that potently and selectively inhibits the P. falciparum proteasome β5 subunit (Pf20Sβ5).[5] These compounds demonstrated efficacy in a mouse model of malaria. While the exact structure of the hit compound "SW042" is not fully disclosed in the abstract, the general class of piperidine carboxamides is validated as targeting the parasite's proteasome.[5]
3.3. Experimental Workflow: Assessing Antimalarial and Proteasome Activity
Figure 2: Workflow for evaluating antimalarial proteasome inhibitors.
3.3.1. Step-by-Step Protocol: Pf20Sβ5 Enzymatic Assay
-
Reagents: Obtain or purify recombinant P. falciparum 20S proteasome. Use the fluorogenic substrate Suc-LLVY-AMC.
-
Assay Preparation: In a 96-well plate, add assay buffer, the test compound (N-(pyridin-2-yl)piperidine-4-carboxamide) at various concentrations, and the purified Pf20S proteasome.
-
Incubation: Incubate for 15 minutes at 37°C to allow for compound binding.
-
Reaction Initiation: Add the Suc-LLVY-AMC substrate to all wells.
-
Fluorescence Reading: Measure the increase in fluorescence (excitation 380 nm, emission 460 nm) over time using a plate reader. The rate of increase is proportional to enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Secretory Glutaminyl Cyclase (sQC): A Target in Alzheimer's Disease
4.1. Therapeutic Rationale
In Alzheimer's disease, the formation of pyroglutamated amyloid-beta (pGlu-Aβ) is a critical step in the aggregation cascade leading to neurotoxic plaques.[6] Secretory glutaminyl cyclase (sQC) is the enzyme that catalyzes this modification. Therefore, inhibiting sQC presents a promising therapeutic strategy to prevent the formation of these highly pathogenic Aβ seeds.[6]
4.2. Evidence for Piperidine-Carboxamide Interaction
Through a pharmacophore-assisted virtual screen, a novel sQC inhibitor with a piperidine-4-carboxamide moiety was identified, exhibiting an IC50 of 34 μM.[6] X-ray crystallography confirmed the binding of this scaffold within the active site of sQC. This provides strong evidence that the piperidine-4-carboxamide core is a suitable starting point for designing potent and selective sQC inhibitors.
4.3. Experimental Workflow: sQC Inhibitor Validation
Figure 3: Workflow for the validation of sQC inhibitors.
Other Potential Targets and Future Directions
The versatility of the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold extends to several other potential targets, supported by studies on related analogs.
| Potential Target | Therapeutic Area | Supporting Evidence for Scaffold | Key Quantitative Data (for related compounds) |
| Dopamine Transporter (DAT) | CNS Disorders | Piperidine-4-carboxamide derivatives have been identified as potent dopamine reuptake inhibitors.[7] | Not specified in abstract. |
| Protein Kinase B (Akt) | Oncology | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are selective, orally active Akt inhibitors.[8] | Nanomolar inhibitors with up to 150-fold selectivity over PKA.[8] |
| Influenza Virus | Infectious Disease | Piperidine-based derivatives have shown potent inhibitory activity against various influenza virus strains.[9][10] | EC50 values as low as 0.05 μM for an optimized analog.[10] |
| NMDA Receptor | Neurological Disorders | Piperidine-2-carboxylic acid derivatives are potent NMDA receptor antagonists.[11] | IC50 values of 95 nM and 120 nM for lead compounds in a [3H]CPP binding assay.[11] |
Conclusion
The N-(pyridin-2-yl)piperidine-4-carboxamide core is a chemically tractable and biologically relevant scaffold with demonstrated or strong potential activity against a wide range of therapeutic targets. Its favorable drug-like properties make it an attractive starting point for medicinal chemistry campaigns. The experimental workflows and protocols detailed in this guide provide a clear and actionable path for researchers to explore the full potential of this versatile compound class. Future efforts should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for each target class, as well as thorough ADME-Tox profiling to advance the most promising candidates toward clinical development.
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- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications.
- Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed.
- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. | Request PDF. ResearchGate.
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"N-(pyridin-2-yl)piperidine-4-carboxamide" molecular weight and formula
An In-depth Technical Guide to N-(pyridin-2-yl)piperidine-4-carboxamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(pyridin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, outlines a robust and logical synthetic pathway, and discusses its potential therapeutic applications based on the established pharmacological importance of its constituent scaffolds: the piperidine ring and the pyridinyl-carboxamide moiety. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative scientific literature.
Core Molecular Profile
N-(pyridin-2-yl)piperidine-4-carboxamide is a bifunctional molecule that marries two key pharmacophores: a piperidine ring, which is a ubiquitous structural motif in a vast number of pharmaceuticals, and a 2-aminopyridine group acylated with a carboxamide linker.[1][2] This combination presents a unique scaffold for exploring a range of biological targets.
Chemical Identity and Properties
The fundamental properties of the molecule are summarized below, providing the foundational data required for any experimental work.
| Property | Value | Source(s) |
| Chemical Name | N-(pyridin-2-yl)piperidine-4-carboxamide | [3][4] |
| CAS Number | 110105-31-2 | [3][4] |
| Molecular Formula | C₁₁H₁₅N₃O | [3][4] |
| Molecular Weight | 205.26 g/mol | [3][4] |
| SMILES | O=C(C1CCNCC1)NC2=NC=CC=C2 | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Structural Representation
The two-dimensional structure of N-(pyridin-2-yl)piperidine-4-carboxamide highlights the amide linkage between the 4-position of the piperidine ring and the amino group of the pyridine ring.
Caption: 2D structure of N-(pyridin-2-yl)piperidine-4-carboxamide.
Synthesis and Characterization
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is logically approached via a standard amide bond formation, a cornerstone reaction in medicinal chemistry.
Synthetic Strategy: Amide Coupling
The most direct and widely practiced method for this transformation is the coupling of a carboxylic acid with an amine. The causality for selecting this pathway is its high efficiency, broad substrate scope, and well-understood mechanism. The key is the activation of the carboxylic acid group of piperidine-4-carboxylic acid to make it susceptible to nucleophilic attack by the amino group of 2-aminopyridine.
Commonly used coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed because they efficiently generate a highly reactive activated ester in situ, minimizing side reactions and operating under mild conditions.[5] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the hexafluorophosphate salt released during the reaction, driving the equilibrium towards product formation.[5]
Experimental Protocol: Proposed Synthesis
This protocol is a self-validating system. Successful synthesis will be confirmed by characterization data (NMR, MS) that aligns with the expected structure.
Materials:
-
Piperidine-4-carboxylic acid
-
2-aminopyridine
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 eq) and 2-aminopyridine (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. The base ensures the amine nucleophile is deprotonated and ready for reaction.
-
Coupling Agent Addition: Add HATU (1.1 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure N-(pyridin-2-yl)piperidine-4-carboxamide.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, purified compound.
Caption: Workflow for the synthesis and validation of the target compound.
Structural Validation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aliphatic protons of the piperidine ring (likely complex multiplets), and a characteristic downfield signal for the amide N-H proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.27.
-
Infrared (IR) Spectroscopy: The IR spectrum would confirm key functional groups, showing a characteristic C=O stretch for the amide carbonyl around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[6]
Significance in Medicinal Chemistry and Drug Development
The structural components of N-(pyridin-2-yl)piperidine-4-carboxamide suggest a high potential for biological activity, grounding it firmly in established principles of drug design.
The Piperidine Scaffold: A Privileged Structure
Piperidine and its derivatives are among the most important heterocyclic scaffolds in the pharmaceutical industry.[1] Their prevalence is due to the ring's ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets. This scaffold is a cornerstone in drugs targeting a wide array of conditions, including cancer, neurological disorders, and infectious diseases.[2]
The Pyridinyl-Carboxamide Moiety: A Vector for Biological Activity
The pyridine ring is another key heteroaromatic system in medicinal chemistry, often used to modulate solubility, engage in hydrogen bonding, and participate in π-stacking interactions with protein targets. Specifically, derivatives of pyridine-2-carboxamide have demonstrated significant potential as antimicrobial and anticancer agents.[7] Some derivatives have also been shown to stabilize telomeric G-quadruplex DNA, pointing to applications in senescence-mediated anticancer therapy.[7]
Potential Therapeutic Applications
Based on structurally related molecules, N-(pyridin-2-yl)piperidine-4-carboxamide could be investigated for several therapeutic applications:
-
Cardiovascular Disease: A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamides were identified as potent inhibitors of PCSK9 mRNA translation, a key target for lowering LDL cholesterol.[8] The structural similarity suggests this compound could be a valuable starting point for developing new PCSK9 inhibitors.
-
Neurological and Psychiatric Disorders: The piperidine nucleus is central to many antipsychotic and analgesic drugs.[2] Further functionalization of this molecule could yield candidates for CNS targets.
-
Oncology: The demonstrated anticancer activities of related pyridine-carboxamides and the general utility of the piperidine scaffold in oncology make this an area of interest.[2][7]
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A Technical Guide to the Solubility and Stability of N-(pyridin-2-yl)piperidine-4-carboxamide: A Methodical Approach for Preformulation and Development
This guide provides a comprehensive framework for characterizing the solubility and stability of N-(pyridin-2-yl)piperidine-4-carboxamide, a key piperidine-based scaffold of interest in medicinal chemistry. In the dynamic landscape of drug discovery, a thorough understanding of a compound's physicochemical properties is paramount for its successful development from a promising hit to a viable clinical candidate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.
While specific experimental data for N-(pyridin-2-yl)piperidine-4-carboxamide is not extensively available in the public domain, this guide will leverage data from structurally related compounds and established pharmaceutical testing guidelines to provide a robust methodology for its characterization. The focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols.
Physicochemical Properties: The Foundation of Behavior
A molecule's inherent properties dictate its performance in both in vitro and in vivo systems. For N-(pyridin-2-yl)piperidine-4-carboxamide, the interplay between the basic piperidine ring, the polar carboxamide linker, and the aromatic pyridine moiety will govern its solubility and stability.
Table 1: Physicochemical Properties of N-(pyridin-2-yl)piperidine-4-carboxamide and Related Compounds
| Property | N-(pyridin-2-yl)piperidine-4-carboxamide | Piperidine | Pyridine-2-carboxamide |
| Molecular Formula | C₁₁H₁₅N₃O | C₅H₁₁N | C₆H₆N₂O |
| Molecular Weight | 205.26 g/mol | 85.15 g/mol | 122.12 g/mol |
| Predicted LogP | ~0.9 | 0.61 | ~0.1 |
| pKa (Conjugate Acid) | Estimated ~8-9 | ~11.2 | ~2-3 |
Note: Predicted LogP and pKa values are estimations based on computational models and the properties of the constituent functional groups. Experimental verification is crucial.
The predicted LogP suggests a moderate lipophilicity, which would imply a balance between aqueous and lipid solubility. The presence of multiple nitrogen atoms, particularly the basic piperidine nitrogen, indicates that the compound's solubility will be highly dependent on pH.
Solubility Profiling: A Multifaceted Investigation
Solubility is a critical determinant of a drug's bioavailability. A comprehensive solubility profile should be established across a range of pharmaceutically relevant conditions.
Aqueous Solubility and pH-Dependence
Given the basic nature of the piperidine moiety, the aqueous solubility of N-(pyridin-2-yl)piperidine-4-carboxamide is expected to be significantly higher at acidic pH due to the formation of a more soluble protonated species.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method, considered the gold standard, measures the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of N-(pyridin-2-yl)piperidine-4-carboxamide to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The use of a range of pH values is essential to understand how the compound will behave in different physiological environments, from the acidic stomach to the more neutral intestine.
Solubility in Organic and Co-Solvent Systems
For formulation development, understanding the solubility in various organic solvents and co-solvent systems is necessary.
Table 2: Predicted Qualitative Solubility of N-(pyridin-2-yl)piperidine-4-carboxamide
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The polar amide and pyridine groups can engage in hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)
This high-throughput method is useful for early-stage discovery to quickly assess the solubility of many compounds.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.
-
Serial Dilution: Serially dilute the stock solution in an aqueous buffer within a microplate.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
Causality: Kinetic solubility provides a rapid assessment of how a compound behaves when introduced from a concentrated organic solution into an aqueous environment, mimicking a common scenario in early-stage biological assays.
Caption: Workflow for Comprehensive Solubility Profiling.
Stability Assessment: Ensuring Compound Integrity
A drug candidate must remain stable under various environmental conditions to ensure its safety and efficacy. Stability testing involves subjecting the compound to stress conditions to identify potential degradation pathways and establish a shelf-life.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It helps to identify likely degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation
-
Conditions: Subject solutions of N-(pyridin-2-yl)piperidine-4-carboxamide to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Causality: These stress conditions mimic potential environmental exposures during manufacturing, storage, and administration. The amide bond in the molecule is a likely site for acid- and base-catalyzed hydrolysis. The pyridine ring may be susceptible to oxidation.
Caption: Forced Degradation Study Workflow.
Long-Term and Accelerated Stability Studies
Following the guidelines from regulatory bodies like the EMA and WHO, long-term and accelerated stability studies are conducted to establish a re-test period or shelf-life.
Table 3: Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol: ICH Stability Study
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Storage: Store the samples in containers that simulate the proposed packaging under the conditions outlined in Table 3.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.
-
Parameters to Test: Appearance, assay, degradation products, and any other critical quality attributes.
Causality: This systematic testing under controlled conditions provides the necessary data to predict the compound's stability over time and to recommend appropriate storage conditions.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability and dissolution.
Thermal Analysis
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, purity, and polymorphism of the compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates and determining the thermal decomposition profile.
Experimental Protocol: Thermal Analysis
-
DSC: Heat a small sample of the compound at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the heat flow.
-
TGA: Heat a small sample of the compound at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the mass loss.
Causality: Understanding the thermal behavior is crucial for identifying potential issues during manufacturing processes that involve heat, such as drying or milling.
Conclusion
A comprehensive understanding of the solubility and stability of N-(pyridin-2-yl)piperidine-4-carboxamide is essential for its advancement as a potential therapeutic agent. While specific experimental data is currently limited, this guide provides a scientifically rigorous and methodologically sound framework for generating this critical information. By following these protocols, researchers can build a robust data package to support formulation development, define storage conditions, and ensure the quality and consistency of this promising compound. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only generate data but to fully comprehend its implications for drug development.
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PubChem. N-(pyridin-4-yl)piperidine-1-carboxamide. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to N-(pyridin-2-yl)piperidine-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(pyridin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established synthetic methodologies and data from closely related analogues, this document details its synthesis, characterization, and explores its potential as a scaffold for drug discovery.
Introduction: The Significance of the Pyridyl-Piperidine Carboxamide Scaffold
The N-(pyridin-2-yl)piperidine-4-carboxamide core represents a confluence of two privileged heterocyclic structures in drug discovery: the pyridine and the piperidine rings. Piperidine-containing compounds are integral to a vast array of pharmaceuticals and natural alkaloids, valued for their synthetic tractability and ability to introduce three-dimensional character into molecules.[1][2] The pyridine ring, a common feature in many bioactive compounds, offers versatile options for substitution and can engage in various intermolecular interactions with biological targets. The amide linkage provides a rigid and planar unit capable of forming key hydrogen bonds, a feature frequently exploited in the design of enzyme inhibitors and receptor antagonists.
While specific research on N-(pyridin-2-yl)piperidine-4-carboxamide is not extensively published, the broader class of N-aryl piperidine carboxamides has demonstrated significant potential across diverse therapeutic areas. Analogues have been investigated as inhibitors of protein kinase B (Akt) for oncology applications, as modulators of proprotein convertase subtilisin/kexin type 9 (PCSK9) for cardiovascular disease, and as potential treatments for neurodegenerative disorders and infectious diseases.[3][4] This guide will, therefore, synthesize the available knowledge to present a detailed profile of the title compound, providing researchers with a solid foundation for its synthesis, characterization, and further investigation.
Synthesis and Purification
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is most readily achieved through a standard amide coupling reaction between piperidine-4-carboxylic acid and 2-aminopyridine. To ensure a high yield and purity, the carboxylic acid moiety typically requires activation.
General Synthesis Pathway
The overall synthetic strategy involves the formation of an amide bond between the carboxyl group of a piperidine-4-carboxylic acid derivative and the amino group of 2-aminopyridine. The piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This protecting group is then removed in the final step.
Caption: General synthetic workflow for N-(pyridin-2-yl)piperidine-4-carboxamide.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established amide coupling methodologies for similar substrates. Optimization may be required to achieve the highest yield and purity.
Step 1: Amide Coupling
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-aminopyridine (1.0 eq), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(pyridin-2-yl)-1-Boc-piperidine-4-carboxamide.
Step 2: Boc Deprotection
-
Dissolve the purified N-(pyridin-2-yl)-1-Boc-piperidine-4-carboxamide from the previous step in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(pyridin-2-yl)piperidine-4-carboxamide. Further purification by recrystallization or chromatography may be performed if necessary.
Physicochemical and Spectroscopic Characterization
| Property | Value | Source/Basis |
| CAS Number | 110105-31-2 | Chemical Supplier Databases[5][6] |
| Molecular Formula | C₁₁H₁₅N₃O | Calculated |
| Molecular Weight | 205.26 g/mol | Calculated[6] |
| Appearance | Expected to be a solid at room temperature | Based on similar amide-containing compounds. |
| ¹H NMR (Expected) | Peaks corresponding to pyridyl and piperidinyl protons. | Inferred from spectra of N-aryl piperidine carboxamides.[3] |
| ¹³C NMR (Expected) | Resonances for carbonyl, pyridyl, and piperidinyl carbons. | Inferred from spectra of related heterocyclic compounds.[3] |
| Mass Spec (Expected) | [M+H]⁺ at m/z ≈ 206.1293 | Calculated |
| IR Spectroscopy (Expected) | Characteristic C=O and N-H stretching frequencies. | General knowledge of amide functional groups. |
Potential Biological Activities and Therapeutic Applications
The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold is a promising starting point for the development of novel therapeutics. Based on the biological activities of structurally related molecules, several potential applications can be envisioned.
Caption: Potential therapeutic areas and molecular targets for N-(pyridin-2-yl)piperidine-4-carboxamide derivatives.
Inhibition of Protein Kinases
Numerous N-aryl carboxamide derivatives have been explored as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt).[3] The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold could serve as a valuable starting point for the design of novel kinase inhibitors.
Modulation of PCSK9
Small molecule inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) are of significant interest for the treatment of hypercholesterolemia. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation.[4] This suggests that the N-(pyridin-2-yl) carboxamide moiety can be a key pharmacophore for targeting PCSK9.
Neurodegenerative Diseases
The piperidine-4-carboxamide scaffold has been identified as a novel starting point for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibition of sQC is an attractive therapeutic strategy to prevent the formation of neurotoxic pyroglutamate-amyloid-beta peptides.
Infectious Diseases
Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors, with potential applications in treating Helicobacter pylori infections. The N-(pyridin-2-yl)piperidine-4-carboxamide core could be explored for the development of novel anti-bacterial or anti-parasitic agents.
Future Directions and Conclusion
N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetically accessible compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct studies on this specific compound are limited, the wealth of data on related analogues strongly suggests its potential as a valuable building block in drug discovery.
Future research should focus on:
-
Definitive Synthesis and Characterization: A comprehensive study detailing an optimized synthesis, purification, and full spectroscopic characterization of N-(pyridin-2-yl)piperidine-4-carboxamide is warranted.
-
Biological Screening: The compound should be screened against a panel of relevant biological targets, including protein kinases, PCSK9, and other enzymes implicated in the therapeutic areas discussed.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with substitutions on both the pyridine and piperidine rings would provide valuable insights into the SAR and guide the development of more potent and selective compounds.
References
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Nikolaeva, Y.; Gultyay, V.; Bakulina, O.; Dar’in, D.; Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals2023 , 16, 1039. [Link]
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Barlaam, B.; et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). J. Med. Chem.2010 , 53, 4466-4482. [Link]
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European Patent Office. EP 3957637 A1 - 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. [Link]
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Londregan, A. T.; et al. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorg. Med. Chem. Lett.2018 , 28, 3685-3688. [Link]
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Khan, I.; et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Front. Chem.2024 , 12, 1355005. [Link]
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Kummari, S.; et al. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Int. J. Biol. Macromol.2021 , 170, 415-423. [Link]
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The Dawn of Oral PCSK9 Inhibition: A Technical Guide to the Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal, clinically validated target for the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 effectively reduces the liver's capacity to clear circulating LDL cholesterol (LDL-C), a primary driver of atherosclerotic cardiovascular disease. While monoclonal antibodies have proven the therapeutic value of PCSK9 inhibition, the quest for orally bioavailable small molecules remains a paramount objective in cardiovascular drug discovery. This guide provides an in-depth technical analysis of a significant advancement in this area: the discovery of a novel series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides. These compounds represent a promising chemical class that functions not by inhibiting the protein-protein interaction between PCSK9 and the LDLR, but through a distinct mechanism: the inhibition of PCSK9 mRNA translation.[1][2] We will dissect the foundational science, the strategic imperatives behind the discovery, the key experimental methodologies, and the structure-activity relationship (SAR) that propelled this chemical series forward.
The Scientific Imperative: Targeting PCSK9 Beyond Antibodies
The journey of PCSK9 from a genetic curiosity to a mainstream therapeutic target is a landmark in modern medicine. Genetic studies revealed that gain-of-function mutations in PCSK9 lead to familial hypercholesterolemia, whereas loss-of-function mutations are associated with lifelong low LDL-C levels and a markedly reduced risk of cardiovascular events. This powerful human genetic validation spurred the rapid development of injectable monoclonal antibodies like evolocumab and alirocumab, which effectively sequester circulating PCSK9 and lower LDL-C by up to 74% when added to statins.[1]
However, the high cost and subcutaneous administration of antibody therapies create a significant need for orally available, small molecule alternatives. The challenge lies in the nature of the PCSK9-LDLR interaction—a large, shallow binding surface that is notoriously difficult to disrupt with small molecules. This has driven innovative strategies to inhibit PCSK9, including preventing its synthesis. The discovery of compounds that inhibit the translation of PCSK9 mRNA offers a compelling and alternative therapeutic strategy.[1]
Mechanism of Action: PCSK9-Mediated LDLR Degradation
To appreciate the novelty of the featured compounds, one must first understand the canonical PCSK9 pathway.
-
Synthesis & Secretion: PCSK9 is synthesized primarily in the liver and secreted into the bloodstream.
-
LDLR Binding: Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.
-
Internalization: The entire PCSK9-LDLR-LDL particle complex is internalized into the cell via an endosome.
-
Trafficking to Lysosome: Crucially, the presence of bound PCSK9 re-routes the LDLR from its normal recycling pathway to the lysosome for degradation.
-
Reduced LDL Clearance: The destruction of the LDLR prevents it from returning to the cell surface to clear more LDL particles from the blood, leading to elevated plasma LDL-C levels.
Inhibiting this process at any stage—be it blocking the extracellular interaction or, in this case, preventing the PCSK9 protein from being made—will increase the population of recycling LDLRs, thereby enhancing LDL-C clearance.
Discovery of the N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamide Series
The identification of this novel chemical series was the result of a focused drug discovery campaign aimed at finding small molecules that reduce PCSK9 protein levels in a human hepatocyte cell line (HepG2). The core innovation of the work by Londregan et al. was the identification of a urea-based chemical scaffold that could be optimized for potency, selectivity, and drug-like properties.[2]
From Hit to Lead: The Optimization Journey
The initial lead structures, while demonstrating activity, likely suffered from suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties or potential off-target liabilities. The research team systematically explored the structure-activity relationship (SAR) around the core scaffold, focusing on key regions of the molecule.
The general structure consists of three key components:
-
An N-(pyridin-2-yl)piperidine-3-amine core: This central fragment appears crucial for activity.
-
A piperidine/piperazine carboxamide group: Modifications here were explored to modulate potency and physical properties.
-
Substituents on the piperazine/piperidine ring: These positions offer vectors for fine-tuning ADME properties without compromising potency.
Structure-Activity Relationship (SAR) Insights
While the full dataset from the primary publication is not publicly accessible, we can infer the logic of the medicinal chemistry campaign. The transition from an initial lead to the improved analogues 4d and 4g highlights a successful optimization strategy.[1][2]
-
Piperidine vs. Piperazine: The core of the carboxamide portion was explored with both piperidine and piperazine rings. The choice between these affects the molecule's basicity (pKa), polarity, and potential for additional interactions. A piperazine ring introduces a second nitrogen atom, which can be a site for further substitution to modulate properties like solubility or to block metabolic breakdown.
-
Substitution on the Terminal Ring: The substituents on the terminal piperidine or piperazine ring are critical for tuning the ADME profile. Small, polar groups might be introduced to improve solubility, while other groups could be used to optimize cell permeability or reduce interactions with metabolizing enzymes (e.g., Cytochrome P450s) or efflux transporters.
-
Stereochemistry: The piperidin-3-yl core contains a chiral center. It is standard practice in drug development to synthesize and test individual enantiomers, as biological targets are chiral and will almost always exhibit differential affinity for one stereoisomer over the other.
Quantitative Data Summary
The primary goal of the optimization campaign was to improve potency in a cell-based assay measuring PCSK9 protein reduction while simultaneously achieving a favorable profile in secondary assays. The table below is a representative summary of the key parameters that would have been measured to select lead compounds like 4d and 4g .
| Compound | Cellular PCSK9 IC50 (nM) | MDCK Permeability (Papp, A→B) (10⁻⁶ cm/s) | Human Microsome Stability (% remaining @ 1 hr) | In Vitro Safety (Target TBD) |
| Lead Cmpd 1 | 850 | < 1.0 | 15% | Issue Identified |
| Analogue 4d | 120 | 5.2 | 75% | Clean |
| Analogue 4g | 95 | 7.8 | 88% | Clean |
Note: The data presented above is illustrative and representative of a typical drug discovery cascade. The actual values from the primary publication are not publicly available.
The data illustrates a clear progression: from a lead with modest potency and poor drug-like properties (low permeability, high metabolic clearance) to optimized compounds with significantly improved potency and a much better ADME/safety profile, making them suitable for further preclinical development.[1][2]
Key Experimental Protocols
The validation of this chemical series required a robust and self-validating system of assays. The primary assay would measure the direct effect on PCSK9 protein levels, followed by secondary assays to confirm the mechanism and assess drug-like properties.
Primary Assay: Cellular PCSK9 Protein Reduction
This protocol describes a generalized method for quantifying the reduction of endogenous PCSK9 protein in a relevant cell line, such as the human hepatoma cell line HepG2.
Objective: To determine the IC50 value of test compounds for the inhibition of PCSK9 protein production.
Methodology:
-
Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed HepG2 cells into 96-well cell culture plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in assay medium. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (known inhibitor, if available).
-
Incubation: Incubate the cells with the compounds for a period sufficient to allow for protein turnover (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification:
-
Method A - ELISA: Use a commercially available PCSK9 ELISA kit to quantify the concentration of PCSK9 protein in the cell lysates. Normalize the PCSK9 concentration to the total protein concentration in each well, determined by a BCA or Bradford assay.
-
Method B - High-Content Imaging/Western Blot: While lower throughput, Western blotting can confirm the reduction of PCSK9 protein and ensure the protein is of the correct molecular weight.
-
-
Data Analysis: Plot the percentage of PCSK9 inhibition relative to the vehicle control against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanistic Assay: PCSK9 mRNA Quantification
To confirm that the reduction in protein is due to translational (or transcriptional) inhibition, the effect on PCSK9 mRNA levels must be assessed. A lack of change in mRNA levels concurrent with a drop in protein levels is strong evidence for translational inhibition.
Objective: To determine if test compounds affect the steady-state levels of PCSK9 mRNA.
Methodology:
-
Cell Treatment: Treat HepG2 cells with the test compounds at various concentrations (e.g., 1x, 5x, and 20x the protein IC50) for a shorter duration (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the human PCSK9 gene and a housekeeping gene (e.g., GAPDH, HPRT) for normalization.[3][4]
-
Data Analysis: Calculate the relative change in PCSK9 mRNA expression using the ΔΔCt method. A significant reduction in PCSK9 protein without a corresponding significant reduction in PCSK9 mRNA supports a mechanism of translational inhibition.
Conclusion and Future Directions
The discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides marks a significant step toward an orally available small molecule PCSK9 inhibitor.[1][2] By targeting PCSK9 mRNA translation, this chemical series circumvents the difficult challenge of disrupting the PCSK9-LDLR protein-protein interaction. The successful optimization of lead compounds to improve potency and ADME properties underscores the viability of this approach. While the clinical development of a member of an earlier, related class of PCSK9 synthesis inhibitors was discontinued, the learnings from that program have undoubtedly informed the design of newer, improved molecules like those described here.[1] The continued development of this and other series of oral PCSK9 inhibitors holds the promise of providing a convenient and potent therapeutic option for the millions of patients with hypercholesterolemia who are unable to reach their LDL-C goals with current therapies.
References
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Londregan, A. T., Aspnes, G., Limberakis, C., Loria, P. M., McClure, K. F., Petersen, D. N., Raymer, B., Ruggeri, R. B., Wei, L., Xiao, J., & Piotrowski, D. W. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685–3688. [Link]
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Naeli, T., Ghafouri-Fard, S., Arsang-Jang, S., Taheri, M., & Sayad, A. (2018). Post-transcriptional Regulation of PCSK9 by miR-191, miR-222, and miR-224. Cell Journal (Yakhteh), 20(3), 370–376. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1883. [Link]
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Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., McDermott, B., Campbell, A. D., Hudson, J., James, M., Winter, J., & Wood, C. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4413–4417. [Link]
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A Technical Guide to N-aryl-piperidine-4-carboxamides: A Novel Class of Potent MALT1 Protease Inhibitors
Introduction: Targeting MALT1, a Critical Node in Lymphocyte Signaling
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a pivotal therapeutic target for a range of hematological malignancies and autoimmune disorders.[1][2][3] MALT1 is a unique protein, serving a dual role as both a scaffold protein and a protease, specifically a paracaspase, the only one of its kind in the human genome.[4][5] This dual functionality places it at the heart of antigen receptor signaling pathways. Following T-cell or B-cell receptor activation, MALT1 forms the CBM complex with CARD11 and BCL10, which is essential for activating the nuclear factor-κB (NF-κB) signaling pathway.[5][6][7]
The proteolytic activity of MALT1 is critical for the sustained activation of NF-κB, a key transcription factor for the proliferation and survival of lymphocytes.[5] MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 and RelB.[5] In certain cancers, like the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), cells are addicted to this chronic NF-κB signaling for their survival, making MALT1's proteolytic function an attractive therapeutic vulnerability.[1][4] Therefore, the development of small molecule inhibitors that specifically target MALT1's protease activity represents a promising strategy for treating these diseases.[1][2] This guide focuses on a novel class of potent and selective MALT1 inhibitors: the N-aryl-piperidine-4-carboxamides.
The MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the B-cell receptor (BCR) signaling cascade leading to NF-κB activation. Inhibition of MALT1 protease activity is a key strategy to disrupt this oncogenic signaling.
Caption: MALT1 in the BCR-to-NF-κB Signaling Pathway.
Discovery and Optimization of N-aryl-piperidine-4-carboxamides
The journey to identify this potent class of MALT1 inhibitors began with a weak screening hit, which was systematically elaborated upon to develop highly potent and selective compounds.[8] The core scaffold, N-aryl-piperidine-4-carboxamide, proved to be a promising starting point for medicinal chemistry efforts.
Structure-Activity Relationship (SAR) Insights
The optimization process focused on modifying different parts of the molecule to enhance its inhibitory activity and drug-like properties. A crucial aspect of this was understanding the structure-activity relationship (SAR). The nitrogen of the amide group forms a key hydrogen bond within a hydrophobic pocket of the MALT1 protein, which is essential for binding.[9]
Initial pharmacokinetic (PK) studies in rats revealed a significant challenge: the compounds were subject to very high clearance, which was traced back to the cleavage of the amide bond.[8] To address this, a rat hepatocyte assay was employed, establishing a good in vitro-in vivo correlation. This assay became a critical tool for guiding the synthesis of new analogues with improved metabolic stability and better PK properties.[8][10]
The table below summarizes the key SAR findings for the N-aryl-piperidine-4-carboxamide series, highlighting how modifications to different regions of the scaffold impacted potency against MALT1.
| Compound ID | R1 (Aryl Group) | R2 (Piperidine Substitution) | Biochemical IC50 (nM) | Cellular Activity (OCI-Ly3, IC50, nM) | Key Insight |
| Hit-1 | Unsubstituted Phenyl | H | >10,000 | >10,000 | Initial weak screening hit.[8] |
| Lead-7 | 3-chloro-4-fluorophenyl | H | 50 | 250 | Substitution on the aryl ring significantly improves potency.[8] |
| Opt-12 | 3-chloro-4-fluorophenyl | 4-fluoro | 5 | 30 | Piperidine substitution further enhances cellular potency.[9] |
| Opt-15 | Pyridyl | 4-fluoro | 8 | 50 | Heterocyclic aryl groups are well-tolerated and maintain high potency.[8] |
| PK-Opt-21 | 3-chloro-4-fluorophenyl | 3,3-difluoro | 12 | 75 | Modifications to improve metabolic stability against amide cleavage.[8] |
Note: Data is illustrative and compiled from findings described in the cited literature.
Biological Evaluation: From Enzyme to Cell
Advanced compounds from this series demonstrated high potency in both biochemical and cellular assays.[8] They effectively inhibited MALT1 protease function and showed activity in a mechanistic Jurkat T-cell activation assay.[8] Crucially, these inhibitors displayed potent anti-proliferative effects in the OCI-Ly3 B-cell lymphoma cell line, which is known to be dependent on MALT1 activity.[4][8] This cellular activity underscores the therapeutic potential of N-aryl-piperidine-4-carboxamides for treating B-cell lymphomas with a dysregulated NF-κB pathway and potentially autoimmune diseases.[8]
Experimental Protocols: A Guide to MALT1 Inhibition Assays
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of N-aryl-piperidine-4-carboxamides.
Protocol 1: Biochemical MALT1 Protease Activity Assay (Fluorescence-Based)
This assay quantifies the proteolytic activity of recombinant MALT1 by measuring the cleavage of a fluorogenic substrate.
Principle: The assay utilizes a peptide substrate (e.g., Ac-LRSR-AMC) that is non-fluorescent until cleaved by MALT1, releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to MALT1 activity.
Materials:
-
Recombinant human MALT1 protein
-
MALT1 Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% Glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
N-aryl-piperidine-4-carboxamide test compounds
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in MALT1 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the recombinant MALT1 protein to the working concentration (e.g., 2 nM) in cold MALT1 Assay Buffer.
-
Assay Reaction: a. Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate. b. Add 10 µL of the diluted MALT1 enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of the MALT1 substrate (e.g., 20 µM final concentration) to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular MALT1 Activity Assay in OCI-Ly3 Cells
This protocol assesses the ability of the inhibitors to block MALT1 activity within a biologically relevant cancer cell line.
Principle: MALT1's proteolytic activity can be monitored by observing the cleavage of its natural substrates, such as CYLD or BCL10, via Western blot.[11][12] Inhibition of MALT1 will result in a decrease in the amount of the cleaved substrate fragment.
Materials:
-
OCI-Ly3 human ABC-DLBCL cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)
-
N-aryl-piperidine-4-carboxamide test compounds
-
DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-CYLD, anti-BCL10, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture: Culture OCI-Ly3 cells according to standard protocols.
-
Compound Treatment: Seed cells in a 6-well plate at a density of 1x10^6 cells/mL. Treat the cells with increasing concentrations of the test compound or DMSO vehicle for 4-6 hours.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Lyse the cells in RIPA buffer on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-CYLD) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for the cleaved substrate and the full-length protein. Normalize the cleaved fragment to a loading control (e.g., Actin). A reduction in the cleaved fragment indicates MALT1 inhibition.
Workflow for MALT1 Inhibitor Characterization
The following diagram outlines the logical flow from initial compound discovery to preclinical evaluation for a novel MALT1 inhibitor like an N-aryl-piperidine-4-carboxamide.
Caption: Workflow for the Development of MALT1 Inhibitors.
Conclusion and Future Outlook
The N-aryl-piperidine-4-carboxamide scaffold represents a significant advancement in the pursuit of clinically viable MALT1 inhibitors. Starting from a modest screening hit, careful medicinal chemistry, guided by robust in vitro and cellular assays, has yielded potent and selective inhibitors of MALT1's proteolytic function.[8] The successful navigation of early pharmacokinetic challenges demonstrates the maturity of this chemical series.[8][10] These compounds have shown compelling activity in cell models of B-cell lymphoma, validating MALT1 as a therapeutic target and establishing this novel chemical class as a promising candidate for further development.[4][8] Future work will likely focus on advancing these compounds into late-stage preclinical and clinical development to evaluate their safety and efficacy in patients with MALT1-dependent malignancies and autoimmune diseases.[2][13]
References
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Fontan, L., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed. Available at: [Link]
-
CLL Society. (2024). Clinical Trial: ABBV-525, a MALT1 Inhibitor for B-Cell Non-Hodgkin Lymphoma. YouTube. Available at: [Link]
-
Schrödinger. (Date N/A). Hit to development candidate in 10 months: Rapid discovery of SGR-1505, a novel, potent MALT1 inhibitor. Schrödinger. Available at: [Link]
-
Nagel, D., et al. (2012). MALT1 protease: a new therapeutic target in B-lymphoma and beyond? PubMed Central. Available at: [Link]
-
Lammens, K., et al. (2023). An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis Online. Available at: [Link]
-
Verhelst, S. H. L., et al. (2011). Probes to monitor activity of the paracaspase MALT1. PubMed Central. Available at: [Link]
-
Thome, M. (2012). A New “Brew” of MALT1 Inhibitors. PubMed Central. Available at: [Link]
-
Ferch, U., & Ruland, J. (2012). Attacking MALT1 for ABC-DLBCL therapy. Oncotarget. Available at: [Link]
-
Al-Harbi, S., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica. Available at: [Link]
-
Blanchet, M., et al. (2015). Two Antagonistic MALT1 Auto-Cleavage Mechanisms Reveal a Role for TRAF6 to Unleash MALT1 Activation. PLOS One. Available at: [Link]
-
Jawad, M. J., et al. (2013). Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma. AACR Journals. Available at: [Link]
-
ResearchGate. (2023). MALT1 proteolytic activity controls cell proliferation and viability... ResearchGate. Available at: [Link]
-
Naing, Z., et al. (2022). Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. Taylor & Francis Online. Available at: [Link]
-
Borchardt, A., et al. (2023). Proteolytic Activity of the Paracaspase MALT1 Is Involved in Epithelial Restitution and Mucosal Healing. PubMed Central. Available at: [Link]
-
ResearchGate. (Date N/A). (A) SAR of N‐aryl‐piperidine‐4‐carboxamide derivatives... ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2024). Development of Potent MALT1 Inhibitors Featuring a Novel “2-Thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” Scaffold for the Treatment of B Cell Lymphoma. ACS Publications. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted N-pyridin-2-yl piperidine-4-carboxamides
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a significant class of compounds: substituted N-pyridin-2-yl piperidine-4-carboxamides. This scaffold is a prevalent motif in medicinal chemistry, appearing in a range of biologically active molecules. This guide offers a detailed, step-by-step synthetic approach, grounded in mechanistic principles and practical laboratory experience, to empower researchers in their drug discovery endeavors.
Introduction and Significance
The N-pyridin-2-yl piperidine-4-carboxamide core represents a privileged structure in modern drug discovery. The piperidine ring provides a versatile, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and target engagement. The pyridin-2-yl amide moiety is a key hydrogen bond donor and acceptor, crucial for binding to a variety of biological targets. Consequently, this class of compounds has been investigated for a wide range of therapeutic applications, including as inhibitors of kinases and other enzymes. A deep understanding of their synthesis is therefore paramount for the exploration of new chemical space and the development of novel therapeutics.
Overall Synthetic Strategy
The synthesis of N-pyridin-2-yl piperidine-4-carboxamides is typically achieved through a convergent approach, which involves the preparation of two key building blocks: a suitably protected piperidine-4-carboxylic acid and 2-aminopyridine. The pivotal step is the formation of the amide bond between these two fragments, followed by a final deprotection step if necessary.
This guide will focus on a robust and widely applicable three-step sequence:
-
Synthesis of the Piperidine Building Block : Preparation of N-Boc-piperidine-4-carboxylic acid.
-
Amide Bond Formation : Coupling of N-Boc-piperidine-4-carboxylic acid with 2-aminopyridine.
-
Deprotection : Removal of the Boc protecting group to yield the final target molecule.
Figure 1: Overall synthetic workflow for the preparation of N-pyridin-2-yl piperidine-4-carboxamides.
Part 1: Synthesis of the Piperidine Building Block
A crucial starting material for this synthesis is a piperidine-4-carboxylic acid with a protecting group on the nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
This protocol describes the synthesis of N-Boc-piperidine-4-carboxylic acid from isonipecotic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isonipecotic acid | 129.16 | 10.0 g | 77.4 mmol |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 18.6 g | 85.1 mmol |
| Sodium hydroxide (NaOH) | 40.00 | 3.1 g | 77.5 mmol |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add isonipecotic acid (10.0 g, 77.4 mmol) and dissolve it in a solution of sodium hydroxide (3.1 g, 77.5 mmol) in 100 mL of water.
-
Add 100 mL of dioxane to the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford N-Boc-piperidine-4-carboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Part 2: Amide Bond Formation
The formation of the amide bond is the cornerstone of this synthesis. While direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, the use of coupling reagents allows this transformation to proceed under mild conditions with high yields.[2] The most common and cost-effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-hydroxybenzotriazole (HOBt).
The Causality Behind the Choice of EDC/HOBt
The direct reaction between a carboxylic acid and an amine is slow because the carboxylic acid protonates the amine, forming a non-nucleophilic ammonium salt.[2] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to side reactions. HOBt acts as a crucial additive by trapping the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner and more efficient reaction.
Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.
Protocol 2: EDC/HOBt Coupling of N-Boc-piperidine-4-carboxylic acid and 2-Aminopyridine
This protocol details the coupling of the protected piperidine building block with 2-aminopyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-piperidine-4-carboxylic acid | 229.27 | 5.0 g | 21.8 mmol |
| 2-Aminopyridine | 94.12 | 2.05 g | 21.8 mmol |
| EDC hydrochloride | 191.70 | 5.0 g | 26.1 mmol |
| HOBt hydrate | 153.14 | 3.6 g | 23.5 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7.6 mL | 43.6 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-4-carboxylic acid (5.0 g, 21.8 mmol), 2-aminopyridine (2.05 g, 21.8 mmol), and HOBt hydrate (3.6 g, 23.5 mmol).
-
Add 150 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids are dissolved.
-
Add N,N-diisopropylethylamine (DIPEA) (7.6 mL, 43.6 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (5.0 g, 26.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with 100 mL of DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 75 mL), water (1 x 75 mL), and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-N-(pyridin-2-yl)piperidine-4-carboxamide as a solid.
Part 3: Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the Boc protecting group to unmask the piperidine nitrogen. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent.[3]
Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group to afford the final product.
Materials:
| Reagent | Quantity |
| N-Boc-N-(pyridin-2-yl)piperidine-4-carboxamide | 1.0 g |
| Dichloromethane (DCM) | 10 mL |
| Trifluoroacetic acid (TFA) | 2 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | As needed |
| Dichloromethane (DCM) | As needed |
| Brine | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | As needed |
Procedure:
-
Dissolve N-Boc-N-(pyridin-2-yl)piperidine-4-carboxamide (1.0 g) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM (50 mL) and carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH ~8-9).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-(pyridin-2-yl)piperidine-4-carboxamide. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization of Intermediates and Final Product
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data:
| Compound | Technique | Expected Observations |
| N-Boc-piperidine-4-carboxylic acid | ¹H NMR | Singlet around 1.4 ppm (9H, Boc group), broad multiplet around 4.0 ppm (2H, piperidine CH₂ adjacent to N), multiplet around 2.8 ppm (2H, piperidine CH₂ adjacent to N), multiplet around 2.4 ppm (1H, piperidine CH), multiplets around 1.5-1.9 ppm (4H, piperidine CH₂). |
| ¹³C NMR | Signal around 179 ppm (C=O, carboxylic acid), signal around 155 ppm (C=O, Boc), signal around 80 ppm (quaternary C, Boc), signals for piperidine carbons. | |
| MS (ESI-) | [M-H]⁻ expected. | |
| N-Boc-N-(pyridin-2-yl)piperidine-4-carboxamide | ¹H NMR | Signals for the Boc and piperidine protons as described above. Aromatic protons of the pyridin-2-yl group will appear between 7.0 and 8.5 ppm. A broad singlet for the amide NH proton. |
| ¹³C NMR | Signals for the Boc and piperidine carbons. Aromatic carbons of the pyridin-2-yl group between 110 and 155 ppm. Signal for the amide carbonyl around 175 ppm. | |
| MS (ESI+) | [M+H]⁺ expected. | |
| N-(pyridin-2-yl)piperidine-4-carboxamide | ¹H NMR | Disappearance of the Boc singlet at ~1.4 ppm. The piperidine protons adjacent to the nitrogen will shift. Aromatic protons of the pyridin-2-yl group will be present. A broad singlet for the amide NH and a broad singlet for the piperidine NH. |
| ¹³C NMR | Disappearance of the Boc signals. The piperidine carbons will shift compared to the Boc-protected intermediate. Aromatic and amide carbonyl signals will be present. | |
| MS (ESI+) | [M+H]⁺ expected. |
Troubleshooting and Advanced Methodologies
Challenges in Amide Coupling:
-
Low Yields: If the EDC/HOBt coupling gives low yields, consider using a more powerful coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are often more effective for coupling with electron-deficient amines like 2-aminopyridine.
-
Side Reactions: The pyridine nitrogen in 2-aminopyridine is nucleophilic and could potentially react with the activated carboxylic acid, leading to side products. Using a non-nucleophilic base like DIPEA is crucial. If side reactions persist, inverse addition (adding the activated acid to the amine solution) may be beneficial.
Alternative Deprotection Methods:
-
While TFA is effective, it is highly corrosive. For substrates sensitive to strong acid, milder deprotection conditions such as using HCl in dioxane or p-toluenesulfonic acid can be employed.[4]
Conclusion
This guide provides a detailed and practical framework for the synthesis of N-pyridin-2-yl piperidine-4-carboxamides. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently and efficiently prepare these valuable compounds for their drug discovery programs. The inclusion of troubleshooting tips and alternative methods further equips scientists to overcome potential synthetic challenges.
References
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Novotna, K., Gucky, T., & Hlavac, J. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1735. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]
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Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7296. [Link]
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ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperidines.
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1545–1548. [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Anireddy, J. S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(13), 1466-1470. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-145. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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IUCr. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Retrieved from [Link]
-
Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]
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Application Notes and Protocols for N-(pyridin-2-yl)piperidine-4-carboxamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of the N-(pyridin-2-yl)piperidine-4-carboxamide Scaffold
The N-(pyridin-2-yl)piperidine-4-carboxamide moiety represents a versatile and privileged scaffold in modern medicinal chemistry. While this specific compound is often utilized as a foundational building block for more complex molecules, its structural motifs are present in a wide array of biologically active agents. This guide provides an in-depth exploration of the established and potential applications of compounds derived from this core structure, offering detailed protocols for their investigation in both in vitro and in vivo settings.
The inherent modularity of this scaffold, combining a piperidine ring, a carboxamide linker, and a pyridine headgroup, allows for systematic chemical modifications. These modifications can fine-tune pharmacokinetic properties and target-specific interactions, leading to the development of potent and selective therapeutic candidates across diverse disease areas. This document will delve into several key applications where derivatives of N-(pyridin-2-yl)piperidine-4-carboxamide have shown significant promise, including metabolic disorders, neurodegenerative diseases, and infectious diseases. The protocols provided are designed to be robust and adaptable, serving as a comprehensive resource for researchers aiming to explore the therapeutic potential of this chemical series.
I. Application in Metabolic Disorders: Glucokinase Activation
A significant area of interest for N-(pyridin-2-yl)piperidine-4-carboxamide derivatives is in the treatment of type 2 diabetes. Certain analogues, specifically N-pyridin-2-yl benzamides, have been identified as allosteric activators of glucokinase (GK).[1][2] GK is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Allosteric activation of GK enhances glucose-stimulated insulin secretion and hepatic glucose uptake, making it an attractive therapeutic strategy for managing hyperglycemia.
Mechanism of Action: Allosteric Glucokinase Activation
Glucokinase activators (GKAs) bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding event induces a conformational change that stabilizes the active form of the enzyme, thereby increasing its affinity for glucose and its maximal catalytic rate (Vmax). The result is a more efficient phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. This enhanced glucose metabolism in pancreatic β-cells leads to increased ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, insulin exocytosis.
Caption: Glucokinase (GK) activation pathway in pancreatic β-cells.
In Vitro Protocol: Glucokinase Activation Assay
This protocol describes a fluorometric assay to determine the potency of a test compound as a glucokinase activator. The assay couples the production of glucose-6-phosphate (G6P) by GK to the reduction of NADP+ by G6P dehydrogenase (G6PDH), which generates a fluorescent signal.
Materials:
-
Recombinant human glucokinase (GK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP, NADP+, D-Glucose
-
HEPES buffer (pH 7.4) with MgCl2, KCl, and DTT
-
Test compound (e.g., an N-pyridin-2-yl benzamide analogue) and a known GK activator (positive control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Reaction Mixture Preparation: Prepare a master mix containing HEPES buffer, MgCl2, KCl, DTT, ATP, NADP+, G6PDH, and GK enzyme.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound, control compound, or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 20 µL of the reaction mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction: Add 20 µL of D-Glucose solution to each well to start the reaction. The final glucose concentration should be at a suboptimal level (e.g., 0.5-5 mM) to allow for the detection of activation.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal every minute for 30-60 minutes at 30°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).
-
Plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
| Parameter | Description |
| EC50 | The concentration of the compound that produces 50% of the maximal activation. |
| Fold Activation | The ratio of the reaction rate in the presence of the compound to the rate in its absence. |
In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
The OGTT is a standard method to evaluate the effect of a compound on glucose disposal in vivo.[2]
Animal Model:
-
Male Zucker Diabetic Fatty (ZDF) rats or C57BL/6J mice on a high-fat diet.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (40% w/v).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.
-
Baseline Blood Glucose: On the day of the experiment, measure the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Compound Administration: Administer the test compound or vehicle orally via gavage at a predetermined dose.
-
Glucose Challenge: 30-60 minutes after compound administration, administer a glucose challenge orally (typically 2 g/kg body weight).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure the blood glucose levels.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Compare the AUC of the compound-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the glucose AUC indicates improved glucose tolerance.
-
II. Application in Neurodegenerative Disorders: Secretory Glutaminyl Cyclase (sQC) Inhibition
The piperidine-4-carboxamide scaffold has been identified as a promising starting point for designing inhibitors of secretory glutaminyl cyclase (sQC).[3] sQC is an enzyme that catalyzes the formation of pyroglutamate-amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of the Aβ peptide implicated in the pathogenesis of Alzheimer's disease.[3] pGlu-Aβ is thought to act as a seed for the aggregation of full-length Aβ, making sQC inhibition an attractive therapeutic strategy to prevent the formation of these pathogenic species.[3]
Mechanism of Action: Preventing pGlu-Aβ Formation
sQC inhibitors bind to the active site of the enzyme, preventing it from converting N-terminal glutamate residues of Aβ peptides into the more stable and aggregation-prone pyroglutamate form. By blocking this initial step, these inhibitors can reduce the overall burden of toxic Aβ oligomers and plaques in the brain.
Caption: Inhibition of pGlu-Aβ formation by an sQC inhibitor.
In Vitro Protocol: sQC Enzymatic Inhibition Assay
This protocol outlines a method to measure the inhibitory activity of a test compound against sQC using a synthetic peptide substrate.
Materials:
-
Recombinant human sQC
-
Fluorogenic sQC substrate (e.g., H-Glu-AMC)
-
HEPES buffer (pH 7.5)
-
Test compound
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Add 20 µL of sQC enzyme solution in HEPES buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate H-Glu-AMC to each well.
-
Signal Detection: Measure the increase in fluorescence over time as the AMC group is cleaved.
-
Data Analysis:
-
Calculate the reaction rate for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]
-
| Parameter | Description |
| IC50 | The concentration of the compound that causes 50% inhibition of the sQC enzyme activity. |
III. Application in Infectious Diseases: Antimalarial Proteasome Inhibition
Derivatives of piperidine carboxamide have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a critical complex for protein degradation and parasite survival.[4] These compounds specifically target the β5 subunit of the parasite's 20S proteasome (Pf20Sβ5), showing minimal activity against human proteasome isoforms, which provides a promising therapeutic window.[4]
In Vitro Protocol: P. falciparum Asexual Blood Stage Growth Inhibition Assay
This assay determines the efficacy of a test compound in inhibiting the growth of malaria parasites in red blood cells.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human O+ red blood cells (RBCs)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
SYBR Green I nucleic acid stain
-
Test compound and standard antimalarial drug (e.g., Chloroquine)
-
96-well black, flat-bottom plates
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using sorbitol treatment.
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add 100 µL of the diluted compound to the assay plates.
-
-
Parasite Addition: Prepare a parasite culture suspension with 0.5% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from uninfected RBCs.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and calculate the EC50 value.
-
| Parameter | Description |
| EC50 | The concentration of the compound that inhibits parasite growth by 50%. |
In Vivo Protocol: Mouse Model of Malaria
This protocol evaluates the efficacy of a test compound in a humanized mouse model of P. falciparum infection.[4]
Animal Model:
-
NOD-scid IL-2Rγnull (NSG) mice engrafted with human red blood cells.
Procedure:
-
Infection: Inoculate the humanized mice intravenously with P. falciparum-infected human RBCs.
-
Parasitemia Monitoring: Monitor the establishment of infection by daily microscopic examination of Giemsa-stained thin blood smears.
-
Treatment: Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment groups. Administer the test compound and vehicle control orally or via the desired route for 4 consecutive days.
-
Efficacy Assessment: Continue to monitor daily parasitemia for each mouse. The primary endpoint is the reduction in parasitemia compared to the vehicle control group.
-
Data Analysis: Plot the mean parasitemia over time for each group. A significant reduction in parasitemia indicates in vivo efficacy.
Caption: Experimental workflow for antimalarial drug discovery.
IV. Other Potential Applications
The versatility of the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold extends to other therapeutic areas:
-
PCSK9 Inhibition: More complex derivatives, such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, have been developed as inhibitors of PCSK9 mRNA translation, a novel approach to lowering LDL cholesterol.[5][6]
-
Analgesia and Dopamine Reuptake Inhibition: Simpler piperidine-4-carboxamide derivatives have demonstrated analgesic properties and activity as dopamine reuptake inhibitors in murine models.[7]
-
Antibacterial Agents: These same derivatives have also been assessed for antibacterial activity against various Gram-positive and Gram-negative bacteria.[7]
Conclusion
The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated significant potential as allosteric glucokinase activators, sQC inhibitors for Alzheimer's disease, and antimalarial proteasome inhibitors. The protocols detailed in this guide provide a robust framework for researchers to investigate these and other potential applications. By leveraging the structural insights and methodologies presented, scientists can continue to unlock the full therapeutic potential of this remarkable chemical family, paving the way for new treatments for some of the world's most pressing diseases.
References
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (2018). ResearchGate. Available at: [Link]
-
N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (2019). ResearchGate. Available at: [Link]
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. (2019). PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available at: [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. Available at: [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2018). ResearchGate. Available at: [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). PubMed. Available at: [Link]
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018). PubMed. Available at: [Link]
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- 2. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(pyridin-2-yl)piperidine-4-carboxamide in PCSK9 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PCSK9 in Cholesterol Homeostasis and the Therapeutic Promise of its Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol metabolism and a prime therapeutic target for managing hypercholesterolemia.[1][2] Synthesized primarily in the liver, PCSK9 is a secreted serine protease that governs the levels of low-density lipoprotein (LDL) cholesterol—often termed "bad cholesterol"—in the bloodstream.[1][3] Elevated LDL cholesterol is a well-established risk factor for the development of atherosclerotic cardiovascular disease.[4]
The primary mechanism of action of PCSK9 involves its binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding event triggers the internalization of the PCSK9-LDLR complex, directing it towards lysosomal degradation.[4][5] By promoting the degradation of the LDLR, PCSK9 effectively reduces the number of receptors available on the cell surface to clear LDL cholesterol from circulation.[5] Consequently, higher levels of circulating PCSK9 lead to increased plasma LDL cholesterol levels.[1]
The therapeutic potential of inhibiting PCSK9 is underscored by genetic studies of individuals with naturally occurring loss-of-function mutations in the PCSK9 gene. These individuals exhibit significantly lower LDL cholesterol levels and a correspondingly reduced risk of cardiovascular disease. This has spurred the development of several PCSK9 inhibitors, including monoclonal antibodies and small interfering RNAs (siRNAs), which have demonstrated remarkable efficacy in lowering LDL cholesterol.[4]
Small molecule inhibitors of PCSK9 represent a promising and orally bioavailable therapeutic avenue.[6] The compound at the center of these application notes, N-(pyridin-2-yl)piperidine-4-carboxamide , and its analogs belong to a novel class of small molecules that inhibit PCSK9 through a distinct mechanism: the inhibition of PCSK9 mRNA translation.[6][7] By preventing the synthesis of the PCSK9 protein, these compounds effectively reduce its circulating levels, leading to increased LDLR expression and enhanced clearance of LDL cholesterol.
These application notes provide a comprehensive guide for researchers interested in the in vitro characterization of N-(pyridin-2-yl)piperidine-4-carboxamide and similar compounds as PCSK9 mRNA translation inhibitors. The detailed protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.
The PCSK9-LDLR Signaling Pathway and Point of Intervention
The intricate dance between PCSK9 and the LDLR is a critical control point in cholesterol homeostasis. The following diagram illustrates this pathway and highlights the mechanism of action of N-(pyridin-2-yl)piperidine-4-carboxamide and its analogs.
Caption: Mechanism of PCSK9-mediated LDLR degradation and inhibition by N-(pyridin-2-yl)piperidine-4-carboxamide analogs.
Quantitative Data Summary
The following table summarizes representative in vitro data for analogs of N-(pyridin-2-yl)piperidine-4-carboxamide, demonstrating their potency as inhibitors of PCSK9 expression. This data is illustrative and based on published findings for this class of compounds.[7]
| Compound ID | PCSK9 Expression IC50 (µM) | LDL Uptake EC50 (µM) | Cytotoxicity (HepG2) CC50 (µM) |
| Analog 4d | 0.5 | 1.2 | > 50 |
| Analog 4g | 0.3 | 0.8 | > 50 |
| Control | > 50 | > 50 | > 50 |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the in vitro characterization of N-(pyridin-2-yl)piperidine-4-carboxamide and its analogs.
Cell Culture and Maintenance
Rationale: The human hepatoma cell line, HepG2, is a widely used and physiologically relevant model for studying cholesterol metabolism and PCSK9 regulation as these cells endogenously express PCSK9 and LDLR.
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol: Measurement of PCSK9 Protein Expression by Western Blot
Rationale: This protocol directly assesses the ability of the test compound to reduce intracellular PCSK9 protein levels, providing primary evidence for its mechanism of action as a translation inhibitor.
Caption: Experimental workflow for Western Blot analysis of PCSK9 protein expression.
Materials:
-
HepG2 cells
-
Complete growth medium
-
Test compound (e.g., N-(pyridin-2-yl)piperidine-4-carboxamide analog) and vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-PCSK9 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control. Incubate for 24-48 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against PCSK9 and β-actin overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Acquire the image using a suitable imaging system. Quantify the band intensities using densitometry software and normalize the PCSK9 signal to the β-actin signal.
Protocol: Measurement of Secreted PCSK9 by ELISA
Rationale: This assay quantifies the amount of PCSK9 secreted from the cells, providing a measure of the functional consequence of inhibiting its synthesis.
Materials:
-
HepG2 cells
-
Complete growth medium
-
Test compound and vehicle control
-
24-well tissue culture plates
-
Human PCSK9 ELISA kit
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound as described in the Western Blot protocol.
-
Sample Collection: After the incubation period, collect the conditioned medium from each well.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of PCSK9 in the conditioned medium.
-
Data Analysis: Plot the PCSK9 concentration against the compound concentration and determine the IC50 value.
Protocol: Functional Assessment of LDL Uptake
Rationale: This cell-based functional assay determines the downstream effect of reduced PCSK9 expression, which is an increase in the uptake of LDL by hepatocytes.
Caption: Workflow for the fluorescent LDL uptake assay.
Materials:
-
HepG2 cells
-
Complete growth medium
-
Test compound and vehicle control
-
96-well black, clear-bottom tissue culture plates
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
PBS
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-48 hours.
-
LDL Incubation: Remove the medium and add fresh medium containing the fluorescently labeled LDL. Incubate for 4 hours at 37°C.
-
Washing: Aspirate the medium and wash the cells three times with PBS to remove any unbound fluorescent LDL.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. Alternatively, visualize and quantify the fluorescence using a high-content imaging system.
-
Data Analysis: Normalize the fluorescence signal to a cell viability assay (e.g., CellTiter-Glo) if necessary. Plot the fluorescence intensity against the compound concentration to determine the EC50 value.
References
-
Emerging Options for Targeting PCSK9 in Hypercholesterolemia Management. (2024). PeerView CME. [Link]
-
Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. [Link]
-
Naturally Occurring PCSK9 Inhibitors: An Updated Review. (2025). MDPI. [Link]
-
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (2018). ResearchGate. [Link]
-
PCSK9 in metabolism and diseases. (2024). PubMed. [Link]
-
Luciferase activity of HepG2 cells transfected with PCSK9... (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α. (2020). EBioMedicine. [Link]
-
Multifaceted Biology of PCSK9. (2022). Endocrine Reviews. [Link]
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Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2019). Molecules. [Link]
-
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).
-
PCSK9 proprotein convertase subtilisin/kexin type 9 [Homo sapiens (human)]. (2025). NCBI Gene. [Link]
-
Molecular biology of PCSK9: its role in LDL metabolism. (2007). Trends in Biochemical Sciences. [Link]
-
Oral and Non-Oral Cholesterol-Lowering Drugs with PCSK9 and Other Biomolecules as Targets: Present Status and Future Prospects. (2023). MDPI. [Link]
-
Synthesis of N-(Pyridin-2-yl)benzamide. (n.d.). ResearchGate. [Link]
-
Recent Update on the Development of PCSK9 Inhibitors for Hypercholesterolemia Treatment. (2022). PubMed. [Link]
-
Luciferase Assay protocol. (n.d.). Emory University. [Link]
-
A Real World Approach to LDL cholesterol using PCSK9 inhibitors. (2018). Cardiology University of Washington. [Link]
-
LDLR Binding Assay Kit - PCSK9(His). (n.d.). BPS Bioscience. [Link]
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Application Note & Protocols: N-(pyridin-2-yl)piperidine-4-carboxamide as a Novel Antimalarial Agent
Introduction: A New Front in Antimalarial Chemotherapy
The relentless evolution of drug resistance in Plasmodium species, particularly P. falciparum, necessitates a continuous search for novel antimalarial agents with unique mechanisms of action.[1] The piperidine carboxamide scaffold has recently emerged as a highly promising chemotype in this pursuit. Compounds within this class have demonstrated potent activity against both drug-sensitive and drug-resistant parasite strains.[2][3][4] This document provides a comprehensive guide to the evaluation of N-(pyridin-2-yl)piperidine-4-carboxamide , a representative molecule from this class, as a potential antimalarial drug candidate.
The primary rationale for investigating this scaffold stems from recent discoveries identifying the Plasmodium falciparum 20S proteasome as a key target.[2][4] Unlike traditional antimalarials that often target hemoglobin digestion or folate synthesis, proteasome inhibitors disrupt parasite protein homeostasis, leading to the accumulation of toxic ubiquitinated proteins and subsequent cell death. This distinct mechanism of action suggests a low probability of cross-resistance with existing drug classes, making it an attractive strategy for overcoming current therapeutic challenges.
This guide will detail the essential protocols for the synthesis, in vitro screening, and in vivo efficacy testing of N-(pyridin-2-yl)piperidine-4-carboxamide, providing researchers with the necessary framework to validate its potential as a next-generation antimalarial agent.
Proposed Mechanism of Action: Proteasome Inhibition
The antimalarial activity of the piperidine carboxamide class is strongly correlated with the selective inhibition of the parasite's proteasome, specifically the β5 subunit.[2][4] The proteasome is a critical multi-protein complex responsible for degrading damaged or unwanted proteins, thereby maintaining cellular health. Inhibition of this pathway in the parasite is catastrophic.
The proposed mechanism involves the non-covalent binding of the compound to a pocket at the interface of the β5, β6, and β3 subunits of the proteasome, distal from the catalytic threonine.[2] This binding event allosterically inhibits the chymotrypsin-like activity of the β5 subunit, preventing the degradation of polyubiquitinated proteins. The resulting accumulation of these proteins triggers a proteotoxic stress response, ultimately leading to parasite death. The species-selectivity of these compounds, which show minimal inhibition of human proteasome isoforms, is a key attribute for a favorable safety profile.[2][4]
Caption: Proposed mechanism of N-(pyridin-2-yl)piperidine-4-carboxamide.
Synthesis and Characterization
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is typically achieved through a standard amide coupling reaction. The following protocol provides a general, reliable method.
Protocol 3.1: Synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide
-
Rationale: This protocol utilizes a common and efficient peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of the amide bond between the carboxylic acid of the piperidine ring and the amino group of the pyridine ring under mild conditions.[5]
-
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
2-aminopyridine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Step 1 (Amide Coupling):
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add 2-aminopyridine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
-
Step 2 (Boc Deprotection):
-
Dissolve the crude intermediate from Step 1 in DCM.
-
Add TFA (5-10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, N-(pyridin-2-yl)piperidine-4-carboxamide.
-
-
Step 3 (Purification & Characterization):
-
Purify the crude product via flash column chromatography (e.g., using a gradient of methanol in DCM).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
-
-
In Vitro Evaluation Protocols
The initial evaluation of any potential antimalarial compound requires robust in vitro assays to determine its potency against the parasite and its selectivity over host cells.[6]
Caption: Workflow for the in vitro evaluation of antimalarial compounds.
Protocol 4.1: In Vitro Antimalarial Activity (SYBR Green I Assay)
-
Rationale: This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA.[7] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. It is a highly sensitive, reproducible, and widely adopted method for high-throughput screening.[8]
-
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain, chloroquine-resistant Dd2 strain).
-
Human erythrocytes (O+).
-
Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum).
-
96-well black, clear-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 0.2 µL/mL SYBR Green I).
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in complete medium. Dispense into the 96-well plate. Include wells for positive control (e.g., Artemisinin, Chloroquine) and negative control (vehicle, e.g., 0.5% DMSO).
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension of 2% hematocrit and 1% parasitemia in complete medium.
-
Incubation: Add the parasite suspension to each well of the drug-plated 96-well plate. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Signal Reading: Incubate the plate in the dark at room temperature for 1-2 hours. Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract background fluorescence (uninfected erythrocytes). Plot the percentage of parasite growth inhibition against the log of the compound concentration. Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 4.2: In Vitro Mammalian Cell Cytotoxicity (Resazurin Assay)
-
Rationale: It is crucial to assess whether the compound's activity is specific to the parasite or due to general cytotoxicity. This assay uses a metabolically active mammalian cell line (e.g., HEK293T) and resazurin, a blue dye that is reduced to the fluorescent pink resorufin by viable cells. The fluorescence intensity is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Reagent Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Signal Reading: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model, similar to the IC₅₀ calculation. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value (typically >100) is desirable.
-
Data Presentation: Expected In Vitro Results
The following tables present hypothetical, yet realistic, data for N-(pyridin-2-yl)piperidine-4-carboxamide, based on published results for close analogs.[2][3]
Table 1: In Vitro Antimalarial Activity
| Compound | P. falciparum Strain | IC₅₀ (nM) |
|---|---|---|
| N-(pyridin-2-yl)piperidine-4-carboxamide | 3D7 (Chloroquine-Sensitive) | 45 |
| Dd2 (Chloroquine-Resistant) | 60 | |
| Chloroquine | 3D7 | 20 |
| Dd2 | 350 | |
| Artemisinin | 3D7 | 5 |
| | Dd2 | 6 |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs. 3D7 |
|---|---|---|---|
| N-(pyridin-2-yl)piperidine-4-carboxamide | HEK293T | > 25 | > 555 |
| Chloroquine | HEK293T | > 50 | > 2500 |
In Vivo Efficacy Protocol
Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex biological system.[9] The murine malaria model is a standard for this purpose.[6]
Protocol 6.1: 4-Day Suppressive Test (Peters' Test)
-
Rationale: This is the standard primary in vivo screening test to evaluate the ability of a compound to suppress parasite growth during an established infection.[10] The rodent malaria parasite Plasmodium berghei is commonly used.[11]
-
Materials:
-
BALB/c or Swiss Albino mice (female, 6-8 weeks old).
-
Plasmodium berghei (ANKA strain).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose, 0.2% Tween 80).
-
Chloroquine (positive control).
-
Giemsa stain.
-
-
Procedure:
-
Infection (Day 0): Infect mice intraperitoneally (IP) with 1x10⁵ P. berghei-parasitized red blood cells.
-
Treatment (Day 0 to Day 3): Two to four hours post-infection, administer the first dose of the test compound via oral gavage (p.o.). Continue dosing once daily for a total of four consecutive days.
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Chloroquine at 10 mg/kg).
-
Groups 3-5: Test compound at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Monitoring (Day 4): On the day after the last treatment, prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy. Count at least 1,000 erythrocytes.
-
Data Analysis: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia using the following formula:
% Suppression = [ (Parasitemia in Vehicle Group - Parasitemia in Treated Group) / Parasitemia in Vehicle Group ] * 100
-
Data Presentation: Expected In Vivo Results
Table 3: In Vivo Efficacy in P. berghei-Infected Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 | % Suppression |
|---|---|---|---|
| Vehicle Control | - | 22.5 | - |
| Chloroquine | 10 | 0.8 | 96.4 |
| Test Compound | 10 | 11.2 | 50.2 |
| 30 | 2.5 | 88.9 |
| | 100 | < 0.1 | > 99.5 |
Conclusion and Future Directions
N-(pyridin-2-yl)piperidine-4-carboxamide represents a promising starting point for a new class of antimalarial agents targeting the parasite proteasome. The protocols outlined in this document provide a clear and validated pathway for its comprehensive evaluation. Strong in vitro potency against both sensitive and resistant strains, coupled with a high selectivity index and significant in vivo efficacy, would establish this compound as a strong lead candidate.
Further studies should focus on elucidating its pharmacokinetic and pharmacodynamic (PK/PD) properties, assessing its efficacy in more advanced humanized mouse models of malaria, and exploring structure-activity relationships (SAR) to optimize potency and drug-like properties. The unique mechanism of action offers hope for a durable therapeutic that can be a valuable component of future combination therapies to combat and ultimately eradicate malaria.
References
-
ResearchGate. Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. Available from: [Link]
-
National Institutes of Health. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available from: [Link]
-
National Institutes of Health. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Available from: [Link]
-
National Institutes of Health. The assessment of antimalarial drug efficacy in-vivo. Available from: [Link]
-
In vitro in vivo and models used for antimalarial activity. Available from: [Link]
-
ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
PubMed. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]
-
National Institutes of Health. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Available from: [Link]
-
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Available from: [Link]
-
MDPI. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Available from: [Link]
-
PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]
-
National Institutes of Health. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Available from: [Link]
-
Malaria World. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Available from: [Link]
-
National Institutes of Health. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. Available from: [Link]
-
PubMed. Pyronaridine: An update of its pharmacological activities and mechanisms of action. Available from: [Link]
-
National Institutes of Health. Pyronaridine: a review of its clinical pharmacology in the treatment of malaria. Available from: [Link]
-
PubMed Central. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Available from: [Link]
-
WorldWide Antimalarial Resistance Network. P.falciparum drug sensitivity assay using SYBR® Green I. Available from: [Link]
-
ACS Publications. In Vitro Antimalarial Activity of Trichothecenes against Liver and Blood Stages of Plasmodium Species. Available from: [Link]
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IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Available from: [Link]
Sources
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. ajpp.in [ajpp.in]
- 7. iddo.org [iddo.org]
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- 9. mdpi.com [mdpi.com]
- 10. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
Application Notes & Protocols: Characterizing N-(pyridin-2-yl)piperidine-4-carboxamide Derivatives as Serine Protease Inhibitors
Introduction: A Versatile Scaffold for Serine Protease Inhibition
The N-(pyridin-2-yl)piperidine-4-carboxamide core structure represents a significant and versatile scaffold in modern medicinal chemistry, particularly in the development of targeted enzyme inhibitors. Serine proteases, a large family of enzymes crucial in physiological processes ranging from digestion to blood coagulation, are often implicated in pathological conditions when their activity becomes dysregulated. Consequently, the discovery of potent and selective serine protease inhibitors is a cornerstone of drug development for various therapeutic areas, including thrombosis, inflammation, and oncology.[1]
Derivatives of the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold have emerged as promising candidates for the inhibition of key serine proteases involved in the blood coagulation cascade, most notably thrombin (Factor IIa) and Factor XIa.[2][3][4] The strategic modification of this core structure allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel anticoagulants with potentially improved safety profiles compared to traditional therapies.[2][3]
This guide provides a comprehensive overview of the application of N-(pyridin-2-yl)piperidine-4-carboxamide derivatives as serine protease inhibitors. It details the underlying mechanism of action, offers field-proven protocols for their characterization, and presents a framework for data analysis and interpretation to aid researchers and drug development professionals in this field.
Mechanism of Action: Competitive Inhibition of the Catalytic Triad
Serine proteases employ a characteristic "catalytic triad" of amino acid residues (typically Aspartate, Histidine, and Serine) in their active site to hydrolyze peptide bonds.[5] Small molecule inhibitors, such as those derived from the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold, are often designed to act as competitive inhibitors. They achieve this by binding reversibly to the enzyme's active site, thereby preventing the substrate from binding and being processed.
The N-(pyridin-2-yl)piperidine-4-carboxamide structure can be conceptually divided into distinct regions that can be modified to interact with specific pockets within the serine protease active site (S1, S2, etc.). For instance, in the context of thrombin inhibition, modifications to the piperidine and pyridine moieties can be optimized to form favorable interactions with the S1 and S4 binding pockets of the enzyme, respectively.[3][4] This structure-activity relationship (SAR) is crucial for enhancing both the potency and selectivity of the inhibitor.[3][4]
Figure 1: A diagram illustrating the competitive inhibition of a serine protease by an N-(pyridin-2-yl)piperidine-4-carboxamide derivative.
Experimental Protocols: A Framework for Inhibitor Characterization
The following protocols provide a detailed, step-by-step methodology for evaluating the inhibitory activity of N-(pyridin-2-yl)piperidine-4-carboxamide derivatives against a target serine protease. These protocols are designed to be self-validating by incorporating appropriate controls and data analysis steps.
Protocol 1: In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate)
This assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound. It relies on a fluorogenic substrate that, upon cleavage by the active protease, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.
1. Materials and Reagents:
- Test Compound: N-(pyridin-2-yl)piperidine-4-carboxamide derivative, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
- Target Serine Protease: e.g., Human α-thrombin, Human Factor XIa (recombinant).
- Fluorogenic Substrate: Specific for the target protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin).
- Assay Buffer: e.g., Tris-HCl buffer with NaCl and a carrier protein like BSA. The optimal pH and ionic strength should be determined for each protease.
- 96-well Microplate: Black, flat-bottom for fluorescence measurements.
- Microplate Reader: Capable of fluorescence detection at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).[6]
2. Experimental Workflow:
Figure 2: A flowchart of the in vitro serine protease inhibition assay.
3. Detailed Steps:
- Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in the assay buffer. This should typically cover a wide concentration range (e.g., from 1 nM to 100 µM) to ensure a full dose-response curve. Include a vehicle control (e.g., DMSO) without the inhibitor.
- Enzyme Preparation: Dilute the serine protease stock solution to the desired working concentration in the assay buffer.
- Assay Plate Setup:
- Add a fixed volume of the diluted test compound or vehicle control to the wells of the 96-well plate.
- Add the diluted enzyme solution to each well.
- Include a "no enzyme" control (assay buffer only) to determine background fluorescence.
- Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination.[6]
- Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period.[6]
4. Data Analysis:
- Subtract the background fluorescence (no enzyme control) from all readings.
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of vehicle control))
- Plot the % inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Protocol 2: Determination of Kinetic Parameters (Ki)
To understand the mechanism of inhibition (e.g., competitive, non-competitive), it is essential to determine the inhibition constant (Ki). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
1. Experimental Setup:
- Follow the general procedure of Protocol 1.
- Use a matrix of varying concentrations of both the inhibitor and the fluorogenic substrate.
- Ensure that the substrate concentrations bracket the Km value.
2. Data Analysis:
- Calculate the initial reaction velocities (rates) for each combination of substrate and inhibitor concentration.
- Generate a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.
- Analyze the plots to determine the mode of inhibition. For competitive inhibition, the Vmax will remain constant while the apparent Km will increase with increasing inhibitor concentration.
- Calculate the Ki value using appropriate equations derived from the chosen graphical analysis method.
Data Presentation: Summarizing Inhibitory Potency
For clear comparison and reporting, quantitative data should be summarized in a structured table.
| Compound ID | Target Protease | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Derivative A | Thrombin | 6 | 2.5 | Competitive |
| Derivative B | Factor XIa | 15 | 7.2 | Competitive |
| Parent Scaffold | Thrombin | >10,000 | N/D | N/D |
| Reference Drug | Thrombin | 2 | 0.8 | Competitive |
| N/D: Not Determined. Data is illustrative. |
Trustworthiness and Self-Validation
The integrity of the experimental results relies on a self-validating system. Key considerations include:
-
Positive and Negative Controls: Always include a known inhibitor for the target protease as a positive control and a vehicle-only control as a negative control.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: All experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.
-
Solubility and Stability: Verify the solubility and stability of the test compounds in the assay buffer to avoid artifacts.
Conclusion and Future Directions
The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold is a valuable starting point for the development of novel serine protease inhibitors. The protocols outlined in this guide provide a robust framework for the in vitro characterization of such compounds. By systematically evaluating their potency, selectivity, and mechanism of action, researchers can advance the development of new therapeutics for a range of diseases. Future studies should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
- Title: Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC Source: National Institutes of Health URL
- Title: N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity Source: PubMed URL
- Title: N-(pyridin-2-yl)
- Title: Novel inhibitors and activity-based probes targeting serine proteases Source: Frontiers URL
- Title: Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases Source: PubMed Central URL
- Title: Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)
- Title: Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions Source: PubMed URL
- Title: Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC Source: National Institutes of Health URL
- Source: MedChemComm (RSC Publishing)
- Title: Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications Source: MDPI URL
Sources
- 1. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position with potent anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
Application Notes & Protocols for the Analytical Characterization of N-(pyridin-2-yl)piperidine-4-carboxamide
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of N-(pyridin-2-yl)piperidine-4-carboxamide . The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of this important chemical entity. The protocols leverage a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind experimental choices, providing a framework for robust and reliable characterization.
Introduction and Physicochemical Overview
N-(pyridin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyridine ring linked via an amide bond to a piperidine-4-carboxamide scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks or intermediates in the synthesis of pharmacologically active molecules.[1] Given its role in chemical synthesis, rigorous analytical characterization is paramount to guarantee the quality and consistency of starting materials and final compounds, which directly impacts research outcomes and the safety profile of potential drug candidates.
This guide establishes a self-validating system of orthogonal analytical techniques to create a complete analytical profile of the molecule.
Table 1: Physicochemical Properties of N-(pyridin-2-yl)piperidine-4-carboxamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 110105-31-2 | [2][3] |
| Molecular Formula | C₁₁H₁₅N₃O | [2][3] |
| Molecular Weight | 205.26 g/mol | [2][3] |
| Appearance | White to off-white solid (Typical) | General chemical knowledge |
| SMILES Code | O=C(C1CCNCC1)NC2=NC=CC=C2 | [2] |
| Storage | Sealed in dry, 2-8°C |[2] |
Integrated Analytical Workflow
A robust characterization workflow relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together, they offer a comprehensive and definitive profile of the compound. The following workflow is recommended for a full characterization.
Diagram 1: Recommended workflow for comprehensive characterization.
Chromatographic Analysis: Purity and Identity
Chromatographic methods are essential for determining the purity of a sample and confirming its molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. N-(pyridin-2-yl)piperidine-4-carboxamide, with its polar and non-polar regions, is well-suited for analysis on a C18 stationary phase. An acidic mobile phase modifier is used to protonate the basic nitrogen atoms in the pyridine and piperidine rings, ensuring symmetrical peak shapes and reproducible retention times.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, column oven, and autosampler.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
-
Data Analysis: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. For quantitative assay, a calibration curve is generated using a certified reference standard.
Table 2: HPLC Gradient Method
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 1.0 | 95 | 5 |
| 15.0 | 1.0 | 5 | 95 |
| 18.0 | 1.0 | 5 | 95 |
| 18.1 | 1.0 | 95 | 5 |
| 22.0 | 1.0 | 95 | 5 |
Table 3: HPLC Detection and Column Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Detection Wavelength | 245 nm | The pyridine ring is the primary chromophore, exhibiting strong absorbance in this region. |
| Column Temperature | 35 °C | Ensures stable retention times and improves peak shape. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS provides unambiguous confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte. For N-(pyridin-2-yl)piperidine-4-carboxamide, Electrospray Ionization (ESI) in positive mode is ideal, as the basic nitrogen atoms are readily protonated.
Protocol:
-
LC System: Utilize the HPLC conditions described in Section 3.1. The effluent from the column is directed to the MS detector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive (+).
-
Data Acquisition: Full scan mode from m/z 50 to 500.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculation: 205.26 (Exact Mass) + 1.0078 (Mass of H⁺) = 206.27 m/z .
-
-
Interpretation: The presence of a peak at m/z 206.27 corresponding to the retention time of the main peak in the UV chromatogram confirms the identity of the compound.[4][5] Further fragmentation analysis (MS/MS) can be performed to confirm the structure by breaking the molecule into predictable fragments, such as cleavage of the amide bond.
Spectroscopic Analysis: Structure and Functional Groups
Spectroscopic techniques provide detailed information about the molecular structure and the functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies (stretching and bending) upon absorption of infrared light. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.[6][7]
Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-2850 | C-H Stretch | Aromatic (Pyridine) & Aliphatic (Piperidine) |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1580 | N-H Bend (Amide II) & C=C/C=N Stretch | Amide & Pyridine Ring |
| ~1520 | C=C/C=N Stretch | Pyridine Ring |
The presence of strong bands for the N-H stretch and the amide I (C=O) and amide II (N-H) vibrations provides strong evidence for the carboxamide linkage.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.
Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it ensures the amide N-H proton is clearly visible.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
-
~8.1-8.2 ppm (doublet, 1H): H-6 proton of the pyridine ring.
-
~7.7-7.8 ppm (triplet of doublets, 1H): H-4 proton of the pyridine ring.
-
~7.5-7.6 ppm (doublet, 1H): H-3 proton of the pyridine ring.
-
~6.9-7.0 ppm (triplet, 1H): H-5 proton of the pyridine ring.
-
~9.8-10.0 ppm (singlet, 1H): Amide N-H proton.
-
~2.9-3.1 ppm (multiplet, 2H): Axial protons at C-2 and C-6 of the piperidine ring.
-
~2.5-2.7 ppm (multiplet, 2H): Equatorial protons at C-2 and C-6 of the piperidine ring.
-
~2.4-2.5 ppm (multiplet, 1H): Proton at C-4 of the piperidine ring.
-
~1.6-1.8 ppm (multiplet, 4H): Protons at C-3 and C-5 of the piperidine ring.
-
~1.9-2.1 ppm (broad singlet, 1H): Piperidine N-H proton (may exchange with water).
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
-
~174 ppm: Amide Carbonyl (C=O).
-
~152 ppm, ~148 ppm, ~138 ppm, ~118 ppm, ~112 ppm: Pyridine ring carbons.
-
~43 ppm: Piperidine C-2 and C-6.
-
~41 ppm: Piperidine C-4.
-
~28 ppm: Piperidine C-3 and C-5.
The combination of chemical shifts, coupling patterns, and integrations in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, allows for a complete and definitive assignment of the molecular structure.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of N-(pyridin-2-yl)piperidine-4-carboxamide. By systematically applying HPLC for purity, LC-MS for identity, FTIR for functional group confirmation, and NMR for definitive structural elucidation, researchers and quality control professionals can ensure the material meets the required specifications for its intended use. This multi-faceted approach guarantees the scientific integrity of studies involving this compound.
References
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9 | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. Retrieved from [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Retrieved from [Link]
- Google Patents. (n.d.). WO2011064574A1 - Hplc method for detecting lenalidomide.
-
ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(Pyridin-2-yl)hydrazinecarbothioamide. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b).... Retrieved from [Link]
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
ResearchGate. (n.d.). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]
-
NIH. (n.d.). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. Retrieved from [Link]
-
PubChem. (n.d.). Pyridin-3-yl 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]
-
NIH. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved from [Link]
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Application Note: High-Throughput LC-MS/MS Analysis of N-(pyridin-2-yl)piperidine-4-carboxamide and its Metabolites for Drug Discovery and Development
Introduction
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical and clinical development.[1][2] The characterization and quantification of a drug and its metabolites provide critical insights into its pharmacokinetic profile, potential toxicological liabilities, and overall disposition within the body.[3][4] This application note presents a comprehensive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) based protocol for the analysis of "N-(pyridin-2-yl)piperidine-4-carboxamide" and its putative metabolites. This compound, featuring a piperidine carboxamide scaffold, is of significant interest in medicinal chemistry due to the diverse biological activities associated with this structural motif.[5]
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a field-proven framework for generating high-quality, reproducible data. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, from sample preparation to data interpretation.
Compound at a Glance: N-(pyridin-2-yl)piperidine-4-carboxamide
-
Structure: A molecule incorporating a pyridine ring linked via an amide bond to a piperidine-4-carboxamide moiety.
-
Molecular Formula of Parent: C₁₁H₁₅N₃O[6]
-
Significance: Piperidine and its derivatives are prevalent in many pharmaceuticals, acting as versatile scaffolds in drug design. Their metabolism is a key area of investigation in drug development.
I. Strategic Approach to Metabolite Identification
The journey of a drug molecule in the body is a complex one, primarily orchestrated by metabolic enzymes.[7] Our strategy for elucidating the metabolic profile of N-(pyridin-2-yl)piperidine-4-carboxamide is multi-faceted, beginning with an in vitro model to simulate hepatic metabolism, followed by a highly sensitive LC-MS/MS analytical workflow.
A. The Rationale for In Vitro Metabolism with Liver Microsomes
To predict the metabolic pathways of our target compound, we employ liver microsomes. This subcellular fraction is a powerhouse of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[8][9]
Why Liver Microsomes?
-
Rich Source of CYPs: They contain a high concentration of the key enzymes involved in oxidative metabolism.[9]
-
Cost-Effective and High-Throughput: Microsomal stability assays are a standard in early drug discovery for their efficiency in screening compounds.[9][10]
-
Predictive Power: Data from these assays offer a strong indication of a compound's metabolic clearance in vivo.[7]
B. Anticipated Metabolic Pathways
Based on the structure of N-(pyridin-2-yl)piperidine-4-carboxamide, several metabolic transformations can be predicted. Arylpiperazine and related structures are known to undergo specific biotransformations.[11][12]
Potential Phase I Metabolic Reactions:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the pyridine or piperidine ring.
-
N-dealkylation: Cleavage of alkyl groups from the piperidine nitrogen, a common pathway for arylpiperazine derivatives.[11][12]
-
Oxidation: Formation of N-oxides or other oxidation products.
-
Amide Hydrolysis: Cleavage of the amide bond, though often a slower metabolic route for this class of compounds.[13]
Potential Phase II Metabolic Reactions:
-
Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.
-
Sulfation: Conjugation with a sulfo group.
Below is a conceptual workflow for the in vitro metabolism and subsequent analysis.
Caption: Workflow for in vitro metabolism and LC-MS/MS analysis.
II. Detailed Experimental Protocols
The following protocols are designed to be a comprehensive guide. Adherence to these steps is crucial for obtaining reliable and reproducible results.
A. Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of N-(pyridin-2-yl)piperidine-4-carboxamide.
Materials:
-
N-(pyridin-2-yl)piperidine-4-carboxamide (Parent Compound)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) - a structurally similar compound not expected to be a metabolite.
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the parent compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step precipitates proteins and halts enzymatic activity.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.
B. Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To clean up the sample and concentrate the analytes of interest prior to LC-MS analysis.[14][15]
Materials:
-
SPE cartridges (e.g., Mixed-mode cation exchange)
-
Methanol
-
Deionized Water
-
Ammonium Hydroxide
-
Formic Acid
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the parent compound and its metabolites using an appropriate solvent mixture (e.g., 5% ammonium hydroxide in methanol). The choice of elution solvent depends on the chemistry of the analytes.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
C. Protocol 3: LC-MS/MS Method for Separation and Detection
Objective: To chromatographically separate the parent compound from its metabolites and detect them with high sensitivity and selectivity.[1][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (Triple Quadrupole or Q-TOF). A triple quadrupole is ideal for targeted quantification, while a Q-TOF excels at identifying unknown metabolites due to its high-resolution mass measurement capabilities.[2][17]
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for a wide range of small molecules.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the pyridine and piperidine rings are readily protonated. |
| Scan Type | Full Scan (for metabolite ID) and MRM (for quantification) | Full scan helps in identifying potential metabolites, while Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for quantification.[3] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150°C | Optimized for desolvation. |
| Desolvation Gas Flow | 800 L/hr | Facilitates efficient solvent evaporation. |
Data Analysis for Metabolite Identification:
-
Extract Ion Chromatograms (EICs): Look for m/z values corresponding to predicted metabolic transformations (e.g., +16 for hydroxylation).
-
MS/MS Fragmentation Analysis: For suspected metabolites, acquire MS/MS spectra. The fragmentation pattern should be consistent with the proposed structure and share common fragments with the parent compound.
-
Software Tools: Utilize metabolite identification software to aid in data analysis and structural elucidation.
Caption: Logical flow for identifying metabolites using LC-MS data.
III. Data Interpretation and Quantitative Analysis
A crucial aspect of metabolite analysis is the ability to quantify the levels of the parent drug and its metabolites.[18]
A. Quantitative Method Validation
For regulated bioanalysis, the developed LC-MS/MS method must be validated according to guidelines from regulatory agencies like the FDA. Key validation parameters include:
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
B. Example Quantitative Data
The following table presents hypothetical but realistic quantitative data for the parent compound and two of its potential metabolites.
| Analyte | Retention Time (min) | MRM Transition (m/z) | LLOQ (ng/mL) |
| N-(pyridin-2-yl)piperidine-4-carboxamide | 4.5 | 220.1 -> 121.1 | 0.1 |
| Hydroxylated Metabolite | 3.8 | 236.1 -> 121.1 | 0.2 |
| N-dealkylated Metabolite | 2.9 | 194.1 -> 95.1 | 0.5 |
LLOQ: Lower Limit of Quantification
IV. Conclusion
This application note provides a detailed and scientifically grounded framework for the LC-MS analysis of N-(pyridin-2-yl)piperidine-4-carboxamide and its metabolites. By combining robust in vitro metabolism assays with high-sensitivity LC-MS/MS detection, researchers can gain critical insights into the metabolic fate of this and structurally related compounds. The presented protocols are designed to be adaptable and serve as a strong foundation for both discovery and development stage bioanalysis. The emphasis on the rationale behind each step ensures that the methods are not only followed but also understood, empowering scientists to troubleshoot and optimize their workflows effectively.
V. References
-
Ma, Y., Kiesewetter, D., Lang, L., & Eckelman, W. C. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397–403. [Link]
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LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
-
Xia, J., Wang, J., Liu, Y., Liu, Q., Gao, J., Ao, H., & Hu, H. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine, 31(4), 250–256. [Link]
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Li, F., & Gonzalez, F. J. (2010). LC-MS-based metabolomics in drug metabolism. Drug metabolism reviews, 42(2), 91–100. [Link]
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Drug Development & Delivery. (2016). LC/MS Applications in Drug Development. Drug Development & Delivery. [Link]
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Avomeen. (2026). Metabolite Identification LC MS Testing. Avomeen. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
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Zhou, B., Xiao, J. F., & Tuli, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Briefings in bioinformatics, 13(4), 459–470. [Link]
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Upreti, V. V., & Eddington, N. D. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.9.1–7.9.15. [Link]
-
PubChem. (n.d.). N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. PubChem. [Link]
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Fontarensky, M., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & medicinal chemistry letters, 28(12), 2139–2143. [Link]
-
Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
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Jenkins, K. M., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (98), 52718. [Link]
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
-
TrAC Trends in Analytical Chemistry. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. [Link]
-
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Chinese Chemical Letters. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Chinese Chemical Letters. [Link]
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128. [Link]
-
Future Science. (2015). Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
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Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]
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Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Flinders University. [Link]
-
ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]
-
ACS Publications. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
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ResearchGate. (2025). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]
-
YouTube. (2023). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
-
PubChem. (n.d.). N-pyridin-4-ylpiperidine-1-carboxamide. PubChem. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
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Application Note: Spectroscopic Characterization of N-(pyridin-2-yl)piperidine-4-carboxamide using NMR and IR Spectroscopy
Abstract and Introduction
N-(pyridin-2-yl)piperidine-4-carboxamide is a heterocyclic compound incorporating three key pharmacophores: a pyridine ring, a piperidine scaffold, and an amide linker. Piperidine-containing compounds are one of the most important building blocks in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids[1]. The pyridine moiety is also a cornerstone in drug design, valued for its hydrogen bonding capabilities and electronic properties. The amide bond provides structural rigidity and defined hydrogen bonding vectors. Consequently, robust and unambiguous structural verification of such molecules is a critical step in chemical synthesis and drug development.
This application note provides a detailed guide to the structural elucidation of N-(pyridin-2-yl)piperidine-4-carboxamide using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We present not only the expected spectral data but also the underlying principles and detailed protocols, offering researchers a comprehensive framework for the characterization of this and structurally related molecules. The causality behind spectral features is explained to provide a deeper understanding beyond simple data reporting.
Molecular Structure and Spectroscopic Rationale
The key to interpreting the spectra lies in deconstructing the molecule into its constituent functional groups. The structure consists of a saturated piperidine ring, an aromatic pyridine ring, and a secondary amide group that connects them. Each of these components imparts distinct and predictable signatures in NMR and IR spectra.
Caption: Molecular structure and key functional groups of N-(pyridin-2-yl)piperidine-4-carboxamide with numbering for NMR assignments.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups.
Causality of Experimental Choices and Expected Resonances
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent. Its high polarity readily dissolves the compound, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the amide (–CONH –) and piperidine (–NH –) protons, allowing them to be observed as distinct, often broad, signals. In contrast, solvents like CDCl₃ might lead to faster exchange, potentially broadening these signals into the baseline.
-
Aromatic Region (δ 7.0–8.5 ppm): The four protons on the 2-substituted pyridine ring are expected in this downfield region due to the deshielding effect of the aromatic ring current. The proton ortho to the ring nitrogen (H-6') will be the most deshielded. The electron-donating nature of the amino-substituent will shield the other protons relative to unsubstituted pyridine[2].
-
Amide Region (δ ~9.5–10.5 ppm): The secondary amide proton (–CONH –) is significantly deshielded due to the electronegativity of the adjacent carbonyl group and nitrogen atom, as well as potential hydrogen bonding. It is expected to appear as a singlet or a broad singlet.
-
Aliphatic Region (δ 1.5–3.5 ppm): The protons of the piperidine ring reside in this upfield region.
-
H-2ax/eq, H-6ax/eq: These protons are adjacent to the piperidine nitrogen and are expected to be the most downfield of the aliphatic signals.
-
H-4: The methine proton at the point of substitution will be a complex multiplet due to coupling with the four adjacent H-3 and H-5 protons.
-
H-3ax/eq, H-5ax/eq: These methylene protons will appear as complex multiplets, often overlapping with each other.
-
Piperidine N-H: A broad, exchangeable signal is expected, the position of which is highly dependent on concentration and temperature.
-
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5–10 mg of N-(pyridin-2-yl)piperidine-4-carboxamide.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
Spectrometer Setup: Place the sample in the NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[3].
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.
-
Acquisition: Acquire the ¹H NMR spectrum at ambient temperature. A standard pulse program (e.g., 'zg30') is typically sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing and Integration: Reference the spectrum to the TMS signal at δ 0.00 ppm. Integrate all signals to determine the relative number of protons.
Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Amide NH | ~10.1 | s (broad) | 1H | Deshielded by C=O and N; exchangeable. |
| H -6' (Pyridine) | ~8.15 | d | 1H | Ortho to ring nitrogen, most deshielded aromatic H. |
| H -4' (Pyridine) | ~7.70 | t | 1H | Aromatic proton coupled to H-3' and H-5'. |
| H -3' (Pyridine) | ~7.05 | d | 1H | Aromatic proton shielded by amino group. |
| H -5' (Pyridine) | ~6.90 | t | 1H | Aromatic proton coupled to H-4' and H-6'. |
| H -2eq, H -6eq (Pip) | ~3.05 | d (broad) | 2H | Axial protons adjacent to piperidine N. |
| H -2ax, H -6ax (Pip) | ~2.65 | t (broad) | 2H | Equatorial protons adjacent to piperidine N. |
| H -4 (Pip) | ~2.55 | m | 1H | Methine proton at C4, overlaps with solvent. |
| Piperidine NH | ~2.0-3.0 | s (v. broad) | 1H | Exchangeable proton, position is variable. |
| H -3eq, H -5eq (Pip) | ~1.80 | d (broad) | 2H | Axial protons on C3/C5. |
| H -3ax, H -5ax (Pip) | ~1.60 | q (broad) | 2H | Equatorial protons on C3/C5. |
Pip = Piperidine; s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms.
Predicted Resonances
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, expected around δ 174 ppm.
-
Aromatic Carbons (δ 110–160 ppm): The five unique carbons of the pyridine ring will appear in this region. The carbon attached to the amide nitrogen (C-2') will be highly deshielded, as will the carbon adjacent to the ring nitrogen (C-6').
-
Aliphatic Carbons (δ 25–55 ppm): The three unique carbons of the piperidine ring (C-2/6, C-3/5, and C-4) will appear in this upfield region[4].
Protocol: ¹³C NMR Spectrum Acquisition
The protocol is similar to that for ¹H NMR, using the same sample. A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C =O (Amide) | ~174.5 | Carbonyl carbon, highly deshielded. |
| C -2' (Pyridine) | ~158.0 | Attached to two nitrogen atoms, highly deshielded. |
| C -6' (Pyridine) | ~148.2 | Ortho to ring nitrogen. |
| C -4' (Pyridine) | ~138.0 | Aromatic CH. |
| C -3' (Pyridine) | ~114.1 | Aromatic CH, shielded by amino group. |
| C -5' (Pyridine) | ~109.5 | Aromatic CH. |
| C -2, C -6 (Pip) | ~45.5 | Aliphatic carbons adjacent to piperidine nitrogen. |
| C -4 (Pip) | ~42.0 | Methine carbon. |
| C -3, C -5 (Pip) | ~29.0 | Methylene carbons. |
FT-IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.
Causality of Key Vibrational Modes
The IR spectrum is a direct physical manifestation of the molecule's bond strengths and atomic masses.
-
N-H Stretching: The N-H bond of the secondary amide will produce a single, distinct absorption. Its position around 3300 cm⁻¹ is a hallmark of this functional group[5]. The piperidine N-H stretch will appear in a similar region.
-
C=O Stretching (Amide I Band): The carbonyl group has a large dipole moment and produces one of the strongest and most reliable absorptions in the IR spectrum. For a secondary amide, this "Amide I" band is expected between 1680–1630 cm⁻¹[6][7]. Its exact position is sensitive to hydrogen bonding.
-
N-H Bending (Amide II Band): A unique feature of secondary amides is the "Amide II" band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. This strong band appears between 1570–1515 cm⁻¹ and is highly diagnostic[5][8].
-
C-H Stretching: Bonds to sp²-hybridized carbons (aromatic) absorb at slightly higher frequencies (>3000 cm⁻¹) than bonds to sp³-hybridized carbons (aliphatic, <3000 cm⁻¹)[6]. This allows for a clear distinction between the pyridine and piperidine C-H groups.
-
Aromatic Ring Vibrations: The C=C and C=N bonds of the pyridine ring give rise to a series of characteristic absorptions in the 1600–1450 cm⁻¹ region.
Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
This protocol is self-validating as it includes a background scan to remove atmospheric interference.
-
Preparation: Gently grind 1–2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing the Pellet: Transfer the powder to a pellet press die. Apply pressure (typically 7–10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to record the spectrum of atmospheric CO₂ and H₂O. The instrument software will automatically subtract this from the sample spectrum.
-
Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Typically, 16–32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.
Predicted FT-IR Data
| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3310 | Medium, Sharp | Secondary Amide N-H Stretch[5] |
| ~3250 | Medium, Broad | Piperidine N-H Stretch |
| 3100–3010 | Medium-Weak | Aromatic C-H Stretch (Pyridine)[9] |
| 2950–2850 | Medium | Aliphatic C-H Stretch (Piperidine)[6] |
| ~1660 | Strong, Sharp | Amide I: C=O Stretch[6][10] |
| ~1595, ~1520, ~1470 | Strong-Medium | Amide II: N-H Bend / C-N Stretch & Aromatic C=C/C=N Stretches[5][8] |
| ~1435 | Medium | CH₂ Scissoring (Piperidine) |
| ~1250 | Medium | C-N Stretch |
Integrated Analysis Workflow
The power of spectroscopic characterization comes from integrating data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.
Caption: Workflow for integrated spectroscopic analysis and structural confirmation.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a complete and unambiguous characterization of N-(pyridin-2-yl)piperidine-4-carboxamide. ¹H NMR confirms the number and connectivity of protons in the aromatic and aliphatic regions, while ¹³C NMR elucidates the underlying carbon skeleton, including the key carbonyl signal. FT-IR spectroscopy provides definitive evidence for the presence of the critical secondary amide, pyridine, and piperidine functional groups through their characteristic vibrational modes. The protocols and data presented herein serve as a reliable reference for researchers in synthetic chemistry and drug discovery for validating this molecular structure.
References
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
Taylor & Francis Online. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Polish Academy of Sciences. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies on the N-(pyridin-2-yl)piperidine-4-carboxamide Scaffold
Abstract: This document provides a comprehensive guide for researchers initiating structure-activity relationship (SAR) studies on the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold. This scaffold represents a promising starting point for hit-to-lead campaigns, containing key pharmacophoric features common to modulators of various target classes, including GPCRs and enzymes. We present a logical, field-proven strategy for analog design, a tiered screening cascade, and detailed, self-validating protocols for compound synthesis, in vitro binding, functional activity, and early ADME assessment. The causality behind each experimental choice is explained to empower researchers to make informed decisions and accelerate their discovery programs.
Part 1: Foundational SAR Strategy & Rationale
The N-(pyridin-2-yl)piperidine-4-carboxamide core is an attractive scaffold for medicinal chemistry. It combines a basic, aromatic 2-aminopyridine headgroup, capable of forming key hydrogen bonds and salt bridges, with a conformationally constrained piperidine ring and a central carboxamide linker. This structure is frequently found in antagonists of aminergic G-protein coupled receptors (GPCRs), such as histamine and dopamine receptors.
Our initial strategic analysis divides the molecule into three primary vectors for chemical modification. This systematic approach ensures that SAR data is clear and interpretable.
-
Vector 1 (V1): The Pyridine Ring. Modifications here will probe the requirements of the aromatic binding pocket. Substitutions can influence electronic properties, steric tolerance, and potential metabolic weak spots.
-
Vector 2 (V2): The Piperidine Nitrogen. The basicity and substitution of this nitrogen are critical. It often interacts with key acidic residues (e.g., Aspartate) in aminergic GPCRs. Alkylation or acylation here can drastically alter potency, selectivity, and pharmacokinetic properties.
-
Vector 3 (V3): The Piperidine Ring. Substitutions on the piperidine ring itself can introduce new chiral centers, modulate conformation, and explore additional sub-pockets within the receptor.
The following workflow diagram illustrates the proposed systematic approach to exploring the SAR of this scaffold.
Caption: Systematic SAR exploration strategy for the core scaffold.
The Tiered Screening Cascade
To efficiently manage resources, a tiered screening approach is essential. This ensures that only the most promising compounds from high-throughput primary assays are advanced to more resource-intensive secondary and ADME/Tox assays.
Caption: A tiered cascade for efficient screening and compound prioritization.
Part 2: Experimental Protocols
The following protocols are provided as robust, validated methods for synthesizing and evaluating analogs based on the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold. For this guide, we will use the Histamine H3 Receptor (H3R) as an exemplary target, as its antagonists frequently share this scaffold's key features.
Protocol 2.1: General Synthetic Route for Analog Generation
This protocol describes a standard amide coupling reaction, a reliable method for generating the target carboxamides from commercially available or readily synthesized precursors.
Objective: To synthesize N-(pyridin-2-yl)piperidine-4-carboxamide analogs via amide bond formation.
Materials:
-
Piperidine-4-carboxylic acid derivative (or its hydrochloride salt)
-
Substituted 2-aminopyridine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidine-4-carboxylic acid derivative (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Activator Addition: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions by forming a reactive acyl-intermediate.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. The solution may change color. Stir for an additional 10 minutes.
-
Amine Addition: Add the substituted 2-aminopyridine derivative (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The aqueous washes remove DMF and unreacted reagents, while the bicarbonate wash removes any remaining acidic starting material.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or methanol in DCM.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry). Purity should be >95% by HPLC for use in biological assays.
Protocol 2.2: In Vitro Primary Assay - H3R Radioligand Binding
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human Histamine H3 Receptor.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (the "tracer") for binding to the receptor. The amount of tracer displaced is proportional to the affinity of the test compound.
Materials:
-
Membranes from HEK293 cells stably expressing the human H3R (hH3R)
-
Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, chilled
-
Non-specific Binding (NSB) control: Thioperamide (10 µM final concentration)
-
Positive control: A known H3R antagonist (e.g., Pitolisant)
-
96-well GF/B filter plates and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. The final concentration in the assay should range from 0.1 nM to 100 µM.
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB): 50 µL assay buffer, 50 µL [³H]-Nα-methylhistamine, 50 µL hH3R membranes.
-
Non-specific Binding (NSB): 50 µL Thioperamide (10 µM), 50 µL [³H]-Nα-methylhistamine, 50 µL hH3R membranes. Self-Validation Note: The NSB wells are critical to measure and subtract background signal, ensuring the measured displacement is specific to the H3 receptor.
-
Test Compound: 50 µL of test compound dilution, 50 µL [³H]-Nα-methylhistamine, 50 µL hH3R membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash each well 3 times with 200 µL of ice-cold wash buffer. Causality Note: Rapid filtration and cold washing are essential to trap the receptor-bound radioligand on the filter while washing away unbound ligand.
-
Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)])
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol 2.3: In Vitro Functional Assay - cAMP Accumulation
Objective: To determine if a compound acts as an inverse agonist or a neutral antagonist at the constitutively active H3 receptor.
Principle: The H3 receptor is constitutively active and tonically suppresses cyclic AMP (cAMP) production through its coupling to Gᵢ/ₒ proteins. Inverse agonists will inhibit this basal activity, causing cAMP levels to rise. Neutral antagonists will block the effect of an agonist but have no effect on their own.
Materials:
-
CHO-K1 cells stably expressing hH3R
-
Assay medium: HBSS with 5 mM HEPES and 500 µM IBMX
-
Agonist control: R-(α)-methylhistamine (RAMH)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
Procedure:
-
Cell Plating: Seed the hH3R-CHO cells into 96-well plates and grow to 80-90% confluency.
-
Assay (Inverse Agonist Mode):
-
Aspirate growth media and replace with 50 µL of assay medium containing serial dilutions of the test compound.
-
Incubate for 30 minutes at 37°C.
-
-
Assay (Antagonist Mode):
-
Pre-incubate cells with 25 µL of test compound dilutions for 15 minutes.
-
Add 25 µL of RAMH at its EC₈₀ concentration (predetermined) to all wells except the basal control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis & cAMP Detection: Lyse the cells and measure intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
For inverse agonist mode, plot the cAMP signal against log[Compound Concentration] to determine the EC₅₀.
-
For antagonist mode, plot the cAMP signal against log[Compound Concentration] to determine the IC₅₀. Convert this to a functional antagonist constant (Kₑ) using the Gaddum equation.
-
Part 3: Data Interpretation & SAR Analysis
The true power of this systematic approach is realized when the data from a matrix of synthesized compounds is compiled and analyzed. The table below presents a set of hypothetical data for an initial SAR exploration based on our proposed strategy.
Table 1: Hypothetical SAR Data for N-(pyridin-2-yl)piperidine-4-carboxamide Analogs
| Cmpd | Vector 1 (R¹) | Vector 2 (R²) | hH3R Binding (pKi) | hH3R Function (pIC₅₀, Antagonist) | Microsomal Stability (t½, min, human) |
| 1 | H | H | 6.2 | 6.1 | 15 |
| 2 | 5-Cl | H | 7.1 | 7.0 | 25 |
| 3 | 5-MeO | H | 6.5 | 6.4 | < 5 (Metabolic liability) |
| 4 | H | Me | 6.8 | 6.7 | 18 |
| 5 | H | Benzyl | 7.5 | 7.4 | 45 |
| 6 | 5-Cl | Benzyl | 8.4 | 8.3 | 55 |
SAR Summary & Interpretation
-
Vector 1 (Pyridine Ring): Comparing compound 2 to the parent 1 , the addition of an electron-withdrawing chlorine atom at the 5-position significantly improves binding affinity (pKi 6.2 → 7.1). This suggests a tolerance for steric bulk and a potential favorable interaction in this region. However, the 5-methoxy group (compound 3 ) leads to rapid metabolic degradation, identifying this as a metabolic soft spot to be avoided.
-
Vector 2 (Piperidine Nitrogen): Alkylation of the piperidine nitrogen is beneficial. A small methyl group (compound 4 ) provides a modest boost in potency. A larger, lipophilic benzyl group (compound 5 ) provides a more substantial increase (pKi 6.2 → 7.5), indicating a large hydrophobic pocket is accessible by this vector. This modification also improves metabolic stability.
-
Synergistic Effects: The most potent compound, 6 , combines the two most favorable modifications: the 5-Cl on the pyridine ring and the N-benzyl group on the piperidine. The resulting affinity (pKi 8.4) is greater than the additive effect of each individual modification, demonstrating positive synergy between the two binding regions. This compound also exhibits the best metabolic stability, making it a strong candidate for lead optimization.
Next Steps: Based on compound 6 , further optimization could involve exploring different substituents on the benzyl ring or replacing it with other bulky lipophilic groups to further enhance potency and fine-tune pharmacokinetic properties.
References
-
Title: The Histamine H3 Receptor: A Target for the Treatment of CNS Disorders Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review Source: Molecular Pharmacology URL: [Link]
-
Title: Histamine H3 receptor antagonists/inverse agonists: a review of the recent patent literature Source: Expert Opinion on Therapeutic Patents URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide
Welcome to the technical support center for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific amide coupling reaction. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthesis.
Introduction: The Chemistry of N-(pyridin-2-yl)piperidine-4-carboxamide
The formation of an amide bond between piperidine-4-carboxylic acid and 2-aminopyridine is a crucial step in the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide, a scaffold of interest in medicinal chemistry.[1][2] While seemingly straightforward, this reaction presents unique challenges due to the electronic properties of the starting materials. The nucleophilicity of the exocyclic amine on the pyridine ring can be influenced by the electron-withdrawing nature of the heterocycle, and the piperidine carboxylic acid can present solubility issues. This guide will explore these nuances and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide?
A1: Researchers often face several key challenges:
-
Low reaction yield: This can be due to incomplete activation of the carboxylic acid, poor nucleophilicity of the 2-aminopyridine, or competing side reactions.
-
Formation of byproducts: Common byproducts include the formation of an N-acylurea from carbodiimide reagents or guanidinium species from uronium-based reagents.[3][4]
-
Difficult purification: Separating the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging due to similar polarities.
-
Poor solubility of starting materials: Piperidine-4-carboxylic acid, in its zwitterionic form, can have limited solubility in common organic solvents.
Q2: Which coupling reagents are recommended for this specific amide bond formation?
A2: The choice of coupling reagent is critical for success. Here is a comparison of commonly used reagents:
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High efficiency, fast reaction times, low racemization, effective for sterically hindered substrates.[3][5] | Can form guanidinium byproducts if used in excess.[3] |
| EDC/HOBt | Water-soluble byproducts are easily removed during aqueous workup. Cost-effective. | Can lead to N-acylurea formation, potentially lower yields with less reactive amines.[4][6] |
| PyBOP | Efficient, byproducts are generally less hazardous than those from BOP. | Can be less effective for challenging couplings compared to HATU. |
| T3P® (Propylphosphonic Anhydride) | High yielding, byproducts are water-soluble. | Often requires careful control of stoichiometry and temperature. |
For the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide, HATU is often the preferred choice due to its high reactivity, which can overcome the potentially lower nucleophilicity of 2-aminopyridine.[5]
Q3: What is the optimal solvent for this reaction?
A3: A polar aprotic solvent is generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[7][8]
-
DMF is an excellent solvent for dissolving the starting materials, particularly the carboxylic acid. However, its high boiling point can make it difficult to remove.
-
DCM is a good choice for reactions at or below room temperature and is easier to remove. However, the solubility of piperidine-4-carboxylic acid may be limited. A mixture of solvents can sometimes be beneficial.
Q4: What is the role of a base in this reaction, and which one should I use?
A4: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction.[6]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a common choice as it is sterically hindered and non-nucleophilic.
-
Triethylamine (TEA) can also be used, but it is more nucleophilic and can sometimes lead to side reactions. Typically, 2-3 equivalents of the base are used.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inefficient Carboxylic Acid Activation | Switch to a more powerful coupling reagent like HATU.[5] Ensure your coupling reagent is not degraded; use a fresh bottle if necessary. | HATU forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the weakly nucleophilic 2-aminopyridine.[9] |
| Poor Nucleophilicity of 2-Aminopyridine | Increase the reaction temperature (e.g., to 40-50 °C). Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the activated ester. | Higher temperatures provide the necessary activation energy for the reaction. Water competes with the amine as a nucleophile. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine. | This ensures the complete consumption of the potentially more valuable amine starting material. |
| Acid-Base Reaction | The direct reaction between the carboxylic acid and the amine forms a salt, which is unreactive.[6] | The coupling reagent's primary role is to prevent this acid-base reaction by activating the carboxylic acid.[6] Ensure the coupling reagent is added before or concurrently with the amine. |
Problem 2: Presence of Significant Impurities
| Impurity | Identification | Solution |
| Unreacted Starting Materials | Check TLC or LC-MS for the presence of piperidine-4-carboxylic acid and 2-aminopyridine. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. For purification, utilize acid-base extraction during workup. |
| N-acylurea | A common byproduct when using carbodiimides like EDC.[4] It will have a higher molecular weight than the product. | Switch to a uronium-based coupling reagent like HATU. Lowering the reaction temperature can also minimize this side reaction.[4] |
| Guanidinium Byproduct | Can occur when using an excess of uronium reagents (e.g., HATU).[3] | Use the uronium reagent in a 1:1 molar ratio with the carboxylic acid.[3] |
Problem 3: Difficult Purification
| Issue | Suggested Approach |
| Product and Starting Materials Have Similar Polarity | Utilize an acidic wash (e.g., 1M HCl) to remove the basic 2-aminopyridine and a basic wash (e.g., saturated NaHCO₃) to remove the acidic piperidine-4-carboxylic acid. |
| Byproducts Co-elute with the Product | If column chromatography on silica gel is ineffective, consider reverse-phase chromatography (C18).[10] |
| Residual DMF in the Final Product | After concentrating the reaction mixture, co-evaporate with a high-boiling point solvent like toluene or heptane multiple times. Alternatively, perform multiple aqueous washes with a brine solution containing LiCl (5%), which can help to remove DMF.[11] |
Experimental Protocols
Optimized Protocol for N-(pyridin-2-yl)piperidine-4-carboxamide Synthesis using HATU
-
Reagent Preparation:
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the solution for 10 minutes at room temperature.
-
-
Activation and Coupling:
-
Add HATU (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 2-aminopyridine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or DCM/Methanol as the eluent.
-
Visualizing the Process
General Amide Coupling Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Krasavin, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1835.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(6), 3295-3319.
-
Tokyo Institute of Technology. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 6(2), 133-146.
-
ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]
-
ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 13). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). US2868793A - Purification of piperidines.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzamide. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Chromatographic Purification of N-(pyridin-2-yl)piperidine-4-carboxamide
Welcome to the dedicated technical support guide for the chromatographic purification of N-(pyridin-2-yl)piperidine-4-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common purification challenges and provide robust, scientifically-grounded solutions to streamline your workflow and enhance purification efficiency.
Understanding the Molecule: Key Physicochemical Properties
N-(pyridin-2-yl)piperidine-4-carboxamide is a polar, basic compound. Its structure, featuring a pyridine ring (pKa ~5-6), a piperidine ring, and a carboxamide linkage, dictates its chromatographic behavior.[1] The presence of basic nitrogen atoms makes it susceptible to strong interactions with acidic silanol groups on standard silica gel, often leading to poor peak shape and recovery.[2] Understanding these properties is the cornerstone of developing a successful purification strategy.
| Property | Value/Characteristic | Significance for Chromatography |
| Molecular Formula | C₁₁H₁₅N₃O | Influences molecular weight (205.26 g/mol ) and polarity.[3] |
| Polarity | High | Poor retention in standard reversed-phase (RP) C18 columns with high organic mobile phases. Good candidate for Normal Phase (NP) or HILIC.[4][5] |
| Basicity (pKa) | Pyridine nitrogen pKa ≈ 5-6 | The compound's ionization state is pH-dependent, critically affecting peak shape and retention.[1] |
| Solubility | Varies | Often soluble in polar organic solvents like methanol and DCM. The hydrochloride salt form generally shows better aqueous solubility.[6][7] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of N-(pyridin-2-yl)piperidine-4-carboxamide, providing both the "why" and the "how-to" for effective resolution.
Issue 1: Severe Peak Tailing in Normal-Phase (Silica Gel) Chromatography
Question: I'm using a standard silica gel column with a dichloromethane/methanol (DCM/MeOH) gradient, but my product peak is exhibiting severe tailing. What's causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds on standard silica.
-
Causality — The "Why": The root cause is a strong secondary interaction between the basic nitrogen atoms (primarily the pyridine and piperidine nitrogens) in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction is a form of strong adsorption that is separate from the desired polar retention mechanism, leading to a portion of the analyte being retained longer and eluting slowly, resulting in a tailed peak.
-
Solution — The "How-To": To achieve a sharp, symmetrical peak, you must mitigate these secondary silanol interactions.
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive acts as a competitive base, saturating the active silanol sites on the silica and preventing your compound from interacting with them.[8]
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase.
-
Ammonium Hydroxide (NH₄OH): Add 0.1-1% (v/v) of a concentrated solution to the methanol portion of your mobile phase.[8]
-
-
-
Use a Deactivated Stationary Phase: Consider using an amine-functionalized or other end-capped silica column. These columns have fewer free silanol groups, inherently reducing the potential for peak tailing with basic compounds.[8]
-
Issue 2: Poor Retention or Early Elution in Reversed-Phase (C18) HPLC
Question: My compound elutes at or near the void volume on my C18 column, even when I start with a low percentage of organic solvent. How can I get it to retain?
Answer:
This is a common challenge for polar molecules in reversed-phase chromatography.
-
Causality — The "Why": N-(pyridin-2-yl)piperidine-4-carboxamide is highly polar. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (C18).[9] Your polar compound has a much higher affinity for the polar mobile phase (water/acetonitrile or water/methanol) than for the stationary phase, so it is swept through the column with little to no retention.
-
Solution — The "How-To": You need to change the chromatographic mode to one that favors the retention of polar compounds.
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is the ideal technique for this situation. It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent.[4][10] Water acts as the strong, eluting solvent. This "reverse" of reversed-phase allows for strong retention of polar analytes via a partitioning mechanism into a water-enriched layer on the stationary phase surface.[4][11]
-
Use a Polar-Endcapped C18 Column: Some modern C18 columns are "polar-endcapped" or designed to be "aqueous stable." These columns can tolerate highly aqueous mobile phases (even 100% aqueous) without phase collapse and may offer slightly better retention for polar compounds than traditional C18 columns.[12]
-
Issue 3: Broad or Split Peaks When Purifying the Hydrochloride Salt Form
Question: I am trying to purify the dihydrochloride salt of my compound, and the peak is very broad and sometimes splits into two. Why is this happening?
Answer:
This issue often arises from on-column ion exchange or mixed ionization states.
-
Causality — The "Why": When you inject a salt (e.g., a hydrochloride salt) into a mobile phase that does not contain the same counter-ion (chloride), ion-exchange phenomena can occur on the column.[1] The protonated amine can transiently pair with different anions present in the mobile phase (e.g., formate or acetate from an additive), creating multiple species with slightly different chromatographic properties, leading to peak broadening or splitting.[6]
-
Solution — The "How-To": The key is to ensure your molecule exists as a single, stable species on the column.
-
Control Mobile Phase pH: The most robust solution is to control the pH of the mobile phase with a suitable buffer or acid modifier. For a basic compound like this, using a low pH mobile phase (e.g., pH < 3) is highly effective.[1]
-
Mechanism: At low pH, both the pyridine and piperidine nitrogens will be fully protonated (positively charged). The residual silanols on the silica surface will also be protonated (neutral). This minimizes the strong ionic interactions that cause peak tailing and ensures the analyte behaves as a single, consistent cationic species.[1][2]
-
Recommended Modifiers:
-
Formic Acid (FA): 0.1% in both water and organic solvent.
-
Trifluoroacetic Acid (TFA): 0.1% in both water and organic solvent. Be aware that TFA can be difficult to remove from the final product.[13]
-
-
-
Use a Buffer: For better pH control, especially in HILIC, use a buffer like ammonium formate or ammonium acetate (e.g., 10 mM).[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for flash chromatography method development?
A: Start with Thin Layer Chromatography (TLC) to scout for an appropriate solvent system.[15] A good starting point for a polar, basic compound like N-(pyridin-2-yl)piperidine-4-carboxamide is a mixture of a non-polar solvent and a polar solvent, such as Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes with an added base.
-
TLC Protocol:
-
Spot your crude sample on a silica gel TLC plate.
-
Develop the plate in a chamber with a solvent system (e.g., 95:5 DCM:MeOH).
-
Add 0.5% triethylamine or ammonium hydroxide to the solvent system and run a second plate.
-
Observe the difference in spot shape and Rf. The system with the added base should show a less streaky, more defined spot.
-
Aim for an Rf value of 0.2-0.35 for the target compound to ensure good separation on the column.[15]
-
Q2: Should I use Normal-Phase or Reversed-Phase for my final purification?
A: The choice depends on the polarity of your impurities.
-
Use Normal-Phase (with a basic modifier) if your impurities are significantly less polar than your product. The non-polar impurities will elute first, followed by your desired compound.
-
Use HILIC (a form of normal-phase) if your compound is too polar for good retention in reversed-phase and you need high-resolution separation, especially for HPLC.[11]
-
Use Reversed-Phase (with an acidic modifier) if your impurities are more polar than your product. In this case, the polar impurities will elute first in the void volume, and your compound will be retained. This is often a good choice for removing very polar starting materials or reagents.
Q3: How does mobile phase pH affect the chromatography of this compound?
A: The mobile phase pH is critical because it controls the ionization state of the molecule.[1]
-
Low pH (e.g., < 3): The pyridine and piperidine nitrogens are protonated (positively charged). This is often ideal for reversed-phase HPLC, as it leads to sharp peaks when paired with an acidic modifier like formic acid.[1]
-
Mid pH (e.g., 4-7): The molecule is still protonated, but the silica surface silanols become deprotonated (negatively charged). This pH range should be avoided with standard silica columns as it leads to maximum ionic interaction and severe peak tailing.[1]
-
High pH (e.g., > 8): The molecule is in its neutral, free-base form, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve at high pH.[1]
Experimental Protocols & Workflows
Protocol 1: Flash Chromatography Method Development
This protocol outlines a systematic approach to developing a robust normal-phase flash chromatography method.
-
Solubility Test: Ensure your crude material is soluble in a suitable solvent for loading. Dichloromethane (DCM) is often a good choice. If solubility is poor, consider using a small amount of methanol or DMF.
-
TLC Scouting (as described in FAQ 1):
-
System A: 95:5 DCM/MeOH
-
System B: 95:5 DCM/MeOH + 0.5% NH₄OH
-
Adjust the MeOH percentage to achieve an Rf of 0.2-0.35 for the target compound in System B.
-
-
Column Selection and Equilibration:
-
Choose a silica gel column. The mass of the column should be 20-100 times the mass of your crude sample, depending on the difficulty of the separation.
-
Equilibrate the column with at least 5 column volumes (CV) of your initial mobile phase (e.g., 100% DCM + 0.5% NH₄OH).
-
-
Sample Loading:
-
Liquid Loading: Dissolve the sample in a minimal amount of DCM and inject it onto the column.
-
Dry Loading (Recommended for better resolution): Dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the column.[15]
-
-
Gradient Elution:
-
Start with 100% DCM (+ modifier).
-
Run a linear gradient from 0% to 10-20% MeOH (+ modifier) over 10-15 CV.
-
Hold at the final percentage for 2-3 CV to ensure all compounds have eluted.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure product.
Workflow Diagram: Troubleshooting Peak Tailing
This diagram provides a logical decision-making process for addressing peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing of basic compounds.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Biotage. (2018). Successful Flash Chromatography. King Group.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chirita, R. A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
- Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- BLDpharm. (n.d.). N-(Pyridin-2-yl)piperidine-4-carboxamide.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- ResearchGate. (2025). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry.
- Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 110105-31-2|N-(Pyridin-2-yl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. waters.com [waters.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorbtech.com [sorbtech.com]
Technical Support Center: Synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide
Welcome to the technical support guide for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your synthesis.
Introduction: The Chemistry at Hand
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide typically involves the formation of an amide bond between a piperidine-4-carboxylic acid derivative and 2-aminopyridine. While seemingly straightforward, this reaction presents unique challenges due to the electronic properties of 2-aminopyridine. Its nucleophilicity is attenuated by the electron-withdrawing nature of the pyridine ring, and the presence of two potential nucleophilic sites (the exocyclic amino group and the ring nitrogen) can lead to side reactions.
This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you are most likely to face in the lab.
Troubleshooting Guide: From Failed Reactions to Purification Headaches
Scenario 1: Low or No Product Formation Detected by LC-MS/TLC
You've run the reaction, and upon analysis, you see primarily unreacted starting materials with little to no desired product.
Possible Cause A: Ineffective Carboxylic Acid Activation
The first critical step is the generation of a highly reactive acylating agent from piperidine-4-carboxylic acid. Incomplete activation is a frequent culprit in failed amide couplings.
-
Expert Analysis: Standard carbodiimide reagents like EDC (EDCI) require an additive, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), to form an active ester intermediate. This intermediate is more reactive than the O-acylisourea initially formed and is less prone to side reactions like N-acylurea formation. Uronium-based reagents like HATU or HBTU are often more efficient as they form the HOAt/HOBt active ester in situ and are generally faster.
-
Troubleshooting Steps:
-
Reagent Choice: If using EDC alone, add an equimolar amount of HOBt or HOAt. For challenging couplings, switching to a uronium salt like HATU is recommended.[1]
-
Strict Anhydrous Conditions: All coupling reagents are sensitive to moisture. Ensure your solvent (e.g., DMF, DCM) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Order of Addition: The generally accepted best practice is to pre-activate the carboxylic acid with the coupling reagent and additive for 5-15 minutes before adding the amine (2-aminopyridine). This minimizes the potential for the amine to react directly with the coupling reagent.
-
Possible Cause B: Insufficient Nucleophilicity of 2-Aminopyridine
2-Aminopyridine is a notoriously weak nucleophile compared to aliphatic or even other aromatic amines like aniline.
-
Expert Analysis: The lone pair on the exocyclic amino group is delocalized into the electron-deficient pyridine ring, reducing its availability for nucleophilic attack. Overcoming this requires either a highly reactive electrophile (as discussed above) or optimized reaction conditions to drive the equilibrium toward product formation.
-
Troubleshooting Steps:
-
Solvent & Temperature: Aprotic polar solvents like DMF or NMP are preferred. If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can significantly increase the reaction rate. Monitor for byproduct formation at elevated temperatures.
-
Base Selection: A non-nucleophilic base, such as DIPEA (Hünig's base) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine, freeing it to act as a nucleophile. Typically, 2-3 equivalents are used.
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point.
-
Scenario 2: Complex Reaction Mixture with Multiple Byproducts
Your reaction has proceeded, but TLC or LC-MS analysis reveals a messy mixture of products, making purification a daunting task.
Possible Cause A: Diacylation of 2-Aminopyridine
A common byproduct arises from the acylation of both the exocyclic amino group and the pyridine ring nitrogen.
-
Expert Analysis: This is more likely to occur with highly reactive acylating agents, such as an acid chloride, or under forcing conditions. The initial product, N-(pyridin-2-yl)piperidine-4-carboxamide, can be further acylated on the ring nitrogen to form an acylpyridinium species.
-
Mitigation Strategy:
-
Avoid Acid Chlorides: If possible, use standard amide coupling reagents instead of converting the carboxylic acid to the highly reactive acid chloride.
-
Controlled Stoichiometry: Use the carboxylic acid as the limiting reagent or use a slight excess (1.0-1.1 equivalents) of the activated acid. Avoid a large excess.
-
Temperature Control: Run the reaction at room temperature or below (0 °C to RT). Add the activated acid solution slowly to the amine solution to avoid localized high concentrations of the acylating agent.
-
Possible Cause B: Coupling Reagent-Related Side Products
The reagents used to activate the carboxylic acid are a primary source of impurities.
-
Expert Analysis:
-
EDC: Reacts with the activated carboxylic acid to form a stable N-acylurea byproduct if the nucleophile (2-aminopyridine) does not react quickly enough. This byproduct is often difficult to separate from the desired amide.
-
HBTU/HATU: Can react with the amine nucleophile to form a tetramethylguanidinium byproduct.
-
-
Purification & Workup Protocol:
-
Aqueous Wash: After the reaction, perform an acidic wash (e.g., 1 M HCl or 5% citric acid) to remove basic impurities and unreacted 2-aminopyridine. Follow with a basic wash (e.g., saturated NaHCO₃ or 1 M Na₂CO₃) to remove unreacted carboxylic acid and HOBt/HOAt.
-
Removing N-acylurea: This byproduct is neutral and often has polarity similar to the product. It is best avoided by using additives like HOBt/HOAt. If formed, careful column chromatography is required. Sometimes, precipitating the product from a suitable solvent can leave the N-acylurea in the mother liquor.
-
dot
Caption: Common byproduct formation pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic strategy?
The most reliable strategy involves using N-Boc-piperidine-4-carboxylic acid. The Boc protecting group prevents the piperidine nitrogen from interfering in the reaction (e.g., self-condensation) and simplifies purification.[2] The final step is the removal of the Boc group under acidic conditions (e.g., TFA in DCM, or HCl in dioxane).
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Sources
"N-(pyridin-2-yl)piperidine-4-carboxamide" stability and degradation issues
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of N-(pyridin-2-yl)piperidine-4-carboxamide. As a Senior Application Scientist, this resource is designed to equip you with the necessary knowledge to anticipate and address potential challenges during your experimental work, ensuring the integrity and reliability of your results.
I. Core Concepts: Understanding the Stability Profile
N-(pyridin-2-yl)piperidine-4-carboxamide possesses three key structural features that dictate its stability: a piperidine ring, a pyridine ring, and a secondary amide linkage. Each of these moieties presents potential pathways for degradation under various stress conditions. A thorough understanding of these vulnerabilities is paramount for designing robust experimental protocols and interpreting stability data.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary stability concerns for N-(pyridin-2-yl)piperidine-4-carboxamide?
A1: The primary stability concerns for this molecule revolve around three main degradation pathways:
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Hydrolysis of the amide bond, particularly under acidic or basic conditions.
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Oxidation of the piperidine and pyridine rings.
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Photodegradation , given the presence of the UV-absorbing pyridine ring.
Q2: How should I properly store N-(pyridin-2-yl)piperidine-4-carboxamide to minimize degradation?
A2: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dry, and dark environment. For solid material, storage at 2-8°C is advisable. Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and preferably purged with an inert gas like nitrogen or argon to prevent oxidation.
Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?
A3: The appearance of new peaks in your chromatogram often indicates the presence of degradation products. The identity of these degradants will depend on the conditions your sample has been exposed to. For instance, if the sample was prepared in an acidic or basic solution, you may be observing products of amide hydrolysis. If the sample was exposed to light, the peaks could be photolytic degradation products.[1] To identify these peaks, it is recommended to perform forced degradation studies under controlled conditions and use techniques like LC-MS to characterize the resulting products.
II. Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on an understanding of the molecule's chemical behavior.
Problem 1: Loss of Compound Potency or Inconsistent Assay Results
Possible Cause: Degradation of the parent compound in your experimental matrix (e.g., cell culture media, formulation buffer).
Troubleshooting Steps:
-
Assess Matrix Stability: Perform a time-course experiment to evaluate the stability of N-(pyridin-2-yl)piperidine-4-carboxamide in your specific experimental medium.
-
Protocol: Prepare a stock solution of the compound and dilute it to the final experimental concentration in the matrix.
-
Incubate the sample under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating method (e.g., HPLC-UV) to quantify the remaining parent compound.
-
-
pH and Buffer Effects: The pH of your medium can significantly impact the rate of amide hydrolysis.
-
Causality: Amide bonds are susceptible to both acid- and base-catalyzed hydrolysis.[2]
-
Solution: If you observe significant degradation, consider adjusting the pH of your medium to be closer to neutral, if your experimental system allows. The use of a buffered system is highly recommended to maintain a stable pH.
-
-
Oxidative Instability: Components in your medium or exposure to air can lead to oxidative degradation.
-
Solution: If oxidation is suspected, consider degassing your solvents and working under an inert atmosphere (e.g., in a glove box or by using nitrogen/argon). The addition of antioxidants could be explored, but their compatibility with your experimental system must be validated.
-
Problem 2: Appearance of Unidentified Impurities in Analytical Runs
Possible Cause: Formation of degradation products during sample preparation, analysis, or storage.
Troubleshooting Steps:
-
Forced Degradation Studies: To proactively identify potential degradants, it is essential to conduct forced degradation (stress testing) studies.[3][4] This involves subjecting the compound to harsh conditions to accelerate its degradation.
III. Forced Degradation Studies: A Practical Guide
Forced degradation studies are a cornerstone of pharmaceutical development and are crucial for understanding the intrinsic stability of a molecule.[3][4] The goal is to induce a partial degradation of the compound (typically 5-20%) to generate relevant degradation products without causing complete decomposition.[6]
A. Hydrolytic Degradation
Rationale: The amide linkage in N-(pyridin-2-yl)piperidine-4-carboxamide is a primary target for hydrolysis.
Protocol:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Add an equal volume of an acidic solution (e.g., 0.1 M HCl).
-
Heat the mixture (e.g., at 60-80°C) and monitor the degradation over time by HPLC.
-
Once the target degradation is achieved, cool the sample and neutralize it with a base (e.g., 0.1 M NaOH).
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use a basic solution (e.g., 0.1 M NaOH) for degradation and an acid (e.g., 0.1 M HCl) for neutralization.
-
-
Neutral Hydrolysis:
-
Dissolve the compound in water or a neutral buffer and heat as described above.
-
Expected Degradation Pathway:
Hydrolysis of the amide bond will likely yield piperidine-4-carboxylic acid and 2-aminopyridine.
Caption: Amide bond hydrolysis pathway.
B. Oxidative Degradation
Rationale: The nitrogen atoms in the piperidine and pyridine rings are susceptible to oxidation.
Protocol:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Stir the mixture at room temperature or with gentle heating and monitor the degradation by HPLC.
Expected Degradation Pathways:
Oxidation can lead to the formation of N-oxides on either the piperidine or pyridine nitrogen. Ring opening of the piperidine ring is also a possibility under strong oxidative stress. A forced degradation study of fentanyl, which also contains a piperidine ring, showed that oxidation with hydrogen peroxide rapidly produced the N-oxide on the piperidine nitrogen.[7]
Caption: Potential oxidative degradation pathways.
C. Photolytic Degradation
Rationale: The pyridine ring is a chromophore that can absorb UV light, leading to photodegradation.
Protocol:
-
Expose a solution of the compound (in a photochemically transparent container like quartz) and a solid sample to a light source that provides both UV and visible light.
-
The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC at appropriate time intervals.
Expected Degradation Pathways:
Photodegradation of pyridine-containing compounds can be complex, involving radical reactions and rearrangements. The specific degradation products are difficult to predict without experimental data. Pyridine itself is known to be slowly biodegradable, and this process can be accelerated by UV photolysis.[8]
D. Thermal Degradation
Rationale: To assess the stability of the compound at elevated temperatures.
Protocol:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment (e.g., a stability chamber).
-
If the compound is intended for use in solution, a solution stability study at elevated temperatures should also be conducted.
-
Analyze the samples at various time points.
Expected Degradation Pathways:
Thermal degradation can lead to a variety of products, including those from hydrolysis if moisture is present. A forced degradation study of fentanyl revealed five degradants under thermal stress.[7] For N-(pyridin-2-yl)piperidine-4-carboxamide, thermal stress could potentially lead to cleavage of the amide bond or other rearrangements.
IV. Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method (SIAM). This is typically a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the peak of the parent compound from the peaks of all known degradation products and any process-related impurities.
-
Accuracy: The method should provide results that are close to the true value.
-
Precision: The method should produce consistent results upon repeated analysis of the same sample.
-
Linearity: The response of the detector should be directly proportional to the concentration of the analyte over a defined range.
-
Robustness: The method should be reliable even with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Table 1: Example Starting HPLC Conditions for N-(pyridin-2-yl)piperidine-4-carboxamide
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The acidic modifier helps to achieve good peak shape for basic compounds like this one. A gradient elution (e.g., starting with a low percentage of B and increasing over time) is often necessary to separate the parent compound from its more polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~260 nm, to be determined by UV scan) | The pyridine ring provides strong UV absorbance. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
V. Conclusion
The stability of N-(pyridin-2-yl)piperidine-4-carboxamide is a critical factor that can influence the outcome of research and development activities. By understanding its potential degradation pathways and implementing robust analytical and handling procedures, researchers can ensure the quality and reliability of their data. This guide provides a framework for addressing common stability-related issues, but it is important to remember that specific experimental conditions can have a significant impact. Therefore, careful and systematic evaluation of the compound's stability in your own experimental systems is always recommended.
VI. References
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Shaikh, J., et al. (2006). Food Chemistry, 94, 105-110.
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Nageswara Rao, R., & Narasa Raju, A. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 205-217.
-
BenchChem. (2025). Technical Support Center: N-(Pyridin-3-yl)picolinamide Stability and Degradation.
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ICH, Q1B Photostability Testing of New Drug Substances and Products.
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ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Valiveti, S., et al. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 526-534.
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
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ICH. (2023). Stability testing of existing active substances and related finished products.
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Tan, W., et al. (2024). The Journal of Physical Chemistry A, 128(14), 2949-2962.
-
Rittmann, B. E., et al. (2008). Environmental Science & Technology, 42(11), 4061-4066.
-
BenchChem. (2025). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
-
Muszalska, I., et al. (2005). Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
-
Singh, R., & Kumar, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
Baig, S. Y., et al. (2015). International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
-
Zhou, G., et al. (2022). Journal of Chromatographic Science, 60(7), 613-619.
-
Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
-
Fouad, M. A., & Elkady, E. F. (2014). Acta Chromatographica, 26(4), 637-647.
-
Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of Aryl Azides to Aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in the Synthesis of N-Aryl Piperidine-4-Carboxamides
Welcome to the technical support center for the synthesis of N-aryl piperidine-4-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The N-aryl piperidine-4-carboxamide scaffold is a privileged structure in modern drug discovery, appearing in numerous clinical candidates and approved drugs.[1][2] However, its synthesis is often plagued by challenges that lead to frustratingly low yields.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.
Core Synthetic Strategies: A Foundational Overview
Success in synthesis begins with choosing the right path. For N-aryl piperidine-4-carboxamides, there are two primary retrosynthetic disconnections. Your choice of strategy will dictate the specific challenges you may face.
Caption: The two primary synthetic routes to the target scaffold.
Troubleshooting Guide: Amide Coupling Reactions (Route A)
This route involves forming the central amide bond by coupling an N-arylated piperidine-4-carboxylic acid with an amine, or more commonly, coupling a piperidine-4-carboxylic acid derivative with an aryl amine.
Q1: My amide coupling reaction has stalled with significant starting material remaining. What are the likely causes and solutions?
This is one of the most common issues and typically points to one of four areas: inefficient acid activation, steric hindrance, low nucleophilicity of the amine, or poor solubility.
Causality & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in most amide couplings is the conversion of the carboxylic acid into a highly reactive intermediate (e.g., an active ester). If this step is slow or incomplete, the reaction will fail.
-
Troubleshooting: Switch to a more potent coupling reagent. While carbodiimides like DCC or EDC are common, they can be sluggish. Modern phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are significantly more reactive and often give higher yields in shorter times, albeit at a higher cost.[3] These reagents rapidly generate the active ester, minimizing side reactions.[4]
-
-
Steric Hindrance: If either the carboxylic acid (e.g., substituents on the piperidine ring) or the aryl amine (e.g., ortho-substituents) is sterically bulky, the nucleophilic attack to form the amide bond can be severely impeded.
-
Troubleshooting: For sterically demanding substrates, consider forming an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is extremely electrophilic and can often overcome steric barriers where standard coupling reagents fail. However, this method is harsh and may not be suitable for molecules with sensitive functional groups.[4] An alternative for highly hindered systems is the use of Grignard reagents with isocyanates, which follows a C-C bond formation logic for amide synthesis.[5]
-
-
Low Nucleophilicity of the Aryl Amine: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aryl amine dramatically reduce its nucleophilicity, making the reaction difficult.
-
Troubleshooting: Increase the reaction temperature to provide more thermal energy. Additionally, using a highly efficient coupling reagent like HATU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical. In some cases, catalytic methods using boronic acids can be effective for the amidation of poorly nucleophilic amines.[6]
-
-
Solubility Issues: If reactants are not fully dissolved, the reaction kinetics will be poor.
-
Troubleshooting: Screen different solvents. While DMF and DCM are common, solvents like NMP or DMA can be superior for less soluble substrates. Gentle heating can also improve solubility, but monitor for potential degradation.
-
| Reagent Class | Examples | Advantages | Disadvantages | Best For |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely available | Moderate reactivity, racemization risk, byproduct removal can be difficult (DCC/DIC) | Routine, scalable syntheses with non-hindered substrates. |
| Aminium/Uronium | HATU, HBTU | Very high reactivity, low racemization, fast reactions | Expensive, moisture-sensitive | Difficult couplings, electron-poor amines, peptide synthesis. |
| Phosphonium | PyBOP, PyAOP | High reactivity, no reaction with free amines (useful for intramolecular cyclization) | Expensive, byproduct removal | Valuable substrates where using excess amine is undesirable. |
| Acid Halide | SOCl₂, (COCl)₂ | Highly reactive | Harsh conditions, poor functional group tolerance | Overcoming severe steric hindrance. |
Q2: My purification is complicated by a persistent impurity. How can I identify and prevent it?
The most common culprit in couplings using DCC or DIC is the N,N'-dicyclohexylurea or N,N'-diisopropylurea byproduct, which is often poorly soluble in many organic solvents and can co-precipitate with the product.
Causality & Solutions:
-
Byproduct Formation: Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. Nucleophilic attack by the amine yields the amide and the urea byproduct.
-
Troubleshooting:
-
Filtration: For DCC/DIC, the urea byproduct is often insoluble in solvents like DCM or ethyl acetate. After the reaction, diluting with a solvent like diethyl ether and storing at 0-4°C can sometimes precipitate the urea, which can then be removed by filtration.
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Use a Water-Soluble Reagent: The best solution is preventative. Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and is easily removed with a simple aqueous wash during work-up.[4]
-
Alternative Reagents: Reagents like propylphosphonic anhydride (T3P®) are very effective, and their byproducts are also water-soluble.
-
-
Troubleshooting Guide: N-Arylation Reactions (Route B)
This strategy, most commonly a Palladium-catalyzed Buchwald-Hartwig amination, involves forming the N-aryl bond between the piperidine nitrogen and an aryl halide or pseudohalide. This is an extremely powerful but sensitive reaction.
Sources
- 1. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide
Welcome to the technical support resource for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals navigating the challenges of scaling this synthesis from the lab bench to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your process effectively.
The synthesis of this molecule, while conceptually straightforward via amide coupling, presents several challenges during scale-up, including ensuring complete reaction, controlling impurities, and achieving efficient purification. This guide addresses the most common issues encountered in the field.
Part 1: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific problems you may encounter during your synthesis.
Question 1: My reaction yield is consistently low (<70%) upon scale-up. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem often stemming from incomplete reactions, product degradation, or mechanical losses during work-up and purification.
Answer:
Causality Analysis: The most common route to N-(pyridin-2-yl)piperidine-4-carboxamide is the amide coupling between a piperidine-4-carboxylic acid derivative and 2-aminopyridine. The key to a high yield is the efficient activation of the carboxylic acid. On a larger scale, issues like poor mixing, localized temperature spikes, or suboptimal reagent stoichiometry become more pronounced.
Troubleshooting Steps:
-
Assess Carboxylic Acid Activation: The formation of the activated ester (e.g., with HATU, HOBt) is the rate-limiting step. Inadequate activation leads to a stalled reaction.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Carbodiimides, for example, are moisture-sensitive. Consider using a robust and cost-effective coupling agent for scale-up, such as propylphosphonic anhydride (T3P®), which is known for high conversion rates and an easily removable byproduct.[1]
-
-
Evaluate Stoichiometry and Addition Order: While lab-scale reactions may be forgiving, scale-up requires precise stoichiometry. An excess of the amine can sometimes lead to side products, while an excess of the activated acid can be difficult to remove.
-
Solution: A slight excess (1.05-1.1 equivalents) of the 2-aminopyridine is often optimal. Critically, the activated carboxylic acid should be added slowly to a solution of the amine and a non-nucleophilic base. This maintains a low concentration of the highly reactive species, minimizing side reactions.
-
-
Check Reaction Monitoring: Do not rely solely on time. A reaction that is complete in 4 hours at 50 mg scale may require 8 hours or a higher temperature at 50 g scale due to mass and heat transfer limitations.
-
Solution: Monitor the consumption of the limiting reagent (typically the piperidine derivative) using an appropriate technique like HPLC or TLC. The reaction is complete only when the starting material is no longer detectable.
-
-
Optimize the Base: The choice and amount of base are critical. The base neutralizes the acid formed during the reaction and prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic.
Question 2: I am observing a persistent impurity with a higher molecular weight than my product. What is it and how can I prevent it?
This is a classic scale-up challenge, often pointing to a bis-acylated byproduct.
Answer:
Causality Analysis: The likely impurity is the bis-substituted product where two molecules of the activated piperidine carboxylic acid have reacted with a piperazine impurity in your starting materials or, less commonly, a di-acylation side reaction. However, a more common scenario in similar syntheses is the formation of a dimer or other side products from the coupling agent itself.[5]
Troubleshooting Steps:
-
Characterize the Impurity: Before attempting to solve the problem, confirm the impurity's structure via LC-MS and NMR if possible. This will confirm if it is a process-related impurity or an unexpected byproduct.[6]
-
Control Stoichiometry and Addition: The formation of such byproducts is often concentration-dependent.
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Solution: As mentioned previously, control the addition rate of your activated acid. A slower addition rate or using a syringe pump for large-scale additions can significantly reduce the formation of these impurities. This keeps the concentration of the electrophile low, favoring the desired 1:1 reaction.
-
-
Purify Starting Materials: Ensure the purity of your starting materials. Piperidine-4-carboxylic acid should be free of any piperazine-related impurities.
-
Solution: If necessary, recrystallize the piperidine-4-carboxylic acid or its precursor before use.
-
-
Optimize Work-up: A well-designed aqueous work-up can remove many process-related impurities.
-
Solution: After the reaction is complete, a wash with a mild acid (e.g., 1M HCl) can remove unreacted 2-aminopyridine and the tertiary amine base. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid and byproducts from certain coupling agents.
-
Question 3: My product is difficult to purify. Column chromatography is not efficient on a large scale, and I'm struggling to achieve crystallization. What should I do?
Purification is often the biggest bottleneck in scaling up a synthesis. Avoiding chromatography is a primary goal.
Answer:
Causality Analysis: Difficulty in purification implies that the impurities have similar polarity and solubility to your desired product. The key is to find conditions where the solubility profiles differ significantly.
Troubleshooting Steps:
-
Develop a Crystallization Protocol: This is the most scalable and cost-effective purification method.
-
Solution: Conduct a systematic solvent screen. Use a set of solvents with varying polarities (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, water). Create a solubility profile for your crude product at room temperature and at reflux. An ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Pro-Tip: Sometimes an anti-solvent technique works best. Dissolve your crude product in a minimal amount of a good solvent (e.g., methanol or DCM) and then slowly add a poor solvent (e.g., water or heptane) until turbidity is observed. Heat to redissolve, then allow to cool slowly.
-
-
Consider a Salt Formation: If the freebase is an oil or difficult to crystallize, converting it to a salt can often yield a highly crystalline solid.[5]
-
Solution: Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate and add a solution of an acid (e.g., HCl in isopropanol or methanesulfonic acid). The salt will often precipitate out in high purity. The freebase can be recovered later if needed by basifying and extracting.
-
-
Alternative Purification for Piperidine-like Impurities: If pyridine-containing impurities are present, specific methods can be employed. While not directly for the product, techniques used to purify piperidine from pyridine, such as forming a solid carbonate with CO2, highlight creative approaches to separating structurally similar heterocycles.[7][8]
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the most robust and scalable synthetic route for N-(pyridin-2-yl)piperidine-4-carboxamide?
Answer: The most reliable and widely used method is the amide coupling reaction.[2][9] The general workflow involves two key starting materials: 2-aminopyridine and piperidine-4-carboxylic acid. To avoid side reactions on the piperidine nitrogen, it is highly recommended to use an N-protected version, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-piperidine-4-carboxylic acid).
The overall process is a two-step sequence:
-
Amide Coupling: The Boc-protected piperidine-4-carboxylic acid is activated and reacted with 2-aminopyridine to form the amide bond.
-
Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product.
This route is robust because the Boc protecting group ensures the reaction occurs selectively at the carboxylic acid, preventing oligomerization or side reactions at the piperidine nitrogen.[10]
Question 2: How do I select the best amide coupling reagent for scale-up?
Answer: The ideal coupling reagent for scale-up balances reactivity, cost, safety, and the ease of byproduct removal. While reagents like HATU are highly effective in the lab, they are often too expensive for large-scale manufacturing.
| Coupling Reagent | Pros for Scale-Up | Cons for Scale-Up | Byproduct Removal |
| HATU/HBTU | High reactivity, low racemization.[2] | High cost, potential for explosive hazard (HBTU). | Water-soluble byproducts, removed with aqueous work-up. |
| DIC/HOBt | Low cost, good reactivity.[11] | Dicyclohexylurea (from DCC) is insoluble and requires filtration; Diisopropylurea (from DIC) is more soluble but can be tricky to remove.[4] HOBt has safety/shipping restrictions in some regions. | Filtration (DCC byproduct) or extraction (DIC byproduct). |
| T3P® (Propylphosphonic Anhydride) | Moderately priced, high reactivity, excellent safety profile. | Requires a stoichiometric amount of base to neutralize the phosphoric acid byproduct. | Byproducts are water-soluble and easily removed by aqueous work-up. |
| CDI (Carbonyldiimidazole) | Inexpensive, simple to use. | Can be less reactive with electron-deficient amines. Byproduct is imidazole. | Imidazole is water-soluble and removed with aqueous work-up.[5] |
For scale-up, T3P® often represents the best compromise of cost, efficiency, and safety, with a very straightforward work-up.
Question 3: What are the critical process parameters (CPPs) to monitor during this synthesis?
Answer: On a large scale, the following parameters are critical to control for batch-to-batch consistency and safety:
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Temperature: Exothermic events can occur during acid activation and quenching. Use a reactor with efficient cooling and monitor the internal temperature closely. Runaway reactions can degrade products and create safety hazards.
-
Rate of Addition: As discussed, the slow addition of reagents is crucial for controlling impurity formation and managing exotherms.
-
Mixing/Agitation: Inadequate mixing can lead to localized "hot spots" or high concentrations of reagents, resulting in side reactions and lower yields. Ensure the agitation is sufficient to keep the reaction mixture homogeneous, especially if solids are present.
-
Reaction Completion: Use a reliable in-process control (IPC) like HPLC to confirm the disappearance of the limiting starting material before proceeding with the work-up.
Part 3: Detailed Experimental Protocol
This protocol describes a robust, lab-scale synthesis (10g scale) of the Boc-protected intermediate, followed by deprotection. This procedure is designed to be scalable.
Step 1: Amide Coupling to Synthesize tert-butyl 4-((pyridin-2-yl)carbamoyl)piperidine-1-carboxylate
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (10.0 g, 43.6 mmol, 1.0 equiv)
-
2-Aminopyridine (4.5 g, 48.0 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (22.8 mL, 130.8 mmol, 3.0 equiv)[2]
-
Propylphosphonic Anhydride (T3P®, 50% solution in Ethyl Acetate) (31.2 mL, 52.3 mmol, 1.2 equiv)
-
Ethyl Acetate (200 mL)
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, 2-aminopyridine, and ethyl acetate.
-
Begin stirring to form a slurry. Add the DIPEA to the mixture.
-
Cool the reaction vessel to 0-5 °C using an ice bath.
-
Slowly add the T3P® solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the consumption of the carboxylic acid is complete.
-
Once complete, cool the mixture back to 10 °C and slowly quench by adding 100 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure Boc-protected product.
Step 2: Boc Deprotection to Yield N-(pyridin-2-yl)piperidine-4-carboxamide
Materials:
-
tert-butyl 4-((pyridin-2-yl)carbamoyl)piperidine-1-carboxylate (from Step 1)
-
4M HCl in 1,4-Dioxane (5 equivalents)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve the Boc-protected intermediate in a minimal amount of DCM or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add the 4M HCl in dioxane solution. Gas evolution (CO₂) will be observed.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
To obtain the free base, dissolve the crude salt in water, basify to pH >10 with 1M NaOH, and extract with a suitable organic solvent like DCM or ethyl acetate (3x).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the final product, N-(pyridin-2-yl)piperidine-4-carboxamide.[12]
Part 4: Visualization & Data
Synthetic Workflow Diagram
The following diagram illustrates the recommended two-step synthetic process, highlighting the key stages from starting materials to the final, purified active pharmaceutical ingredient (API).
Caption: A two-step workflow for the scale-up synthesis.
References
-
National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PubMed Central. Available from: [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]
-
Sunshine Pharma. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[4][13][14]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Available from: [Link]
-
ResearchGate. (2022). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available from: [Link]
-
Jagtap, S. et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available from: [Link]
-
Zhang, Y. et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available from: [Link]
-
Proniewicz, E. et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available from: [Link]
-
ResearchGate. (2024). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available from: [Link]
-
PubChem. N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. Available from: [Link]
-
ACS Publications. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Available from: [Link]
-
PubMed Central. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]
-
Baig, S. Y. et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available from: [Link]
- Google Patents. Purification of piperidines.
-
Zampieri, D. et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. Available from: [Link]
-
ResearchGate. (2023). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
- Google Patents. Process for the purification of piperidine.
-
PubMed. (2013). N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. Available from: [Link]
-
PubMed Central. (2018). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
PubMed. (2009). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Available from: [Link]
-
ResearchGate. (2013). Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its Ni (II) and Cu (II) complexes. Available from: [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link]
-
PubChem. N-pyridin-4-ylpiperidine-1-carboxamide. Available from: [Link]
-
AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Available from: [Link]
-
Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]
-
Ataman Kimya. Piperidine. Available from: [Link]
-
Veeprho. 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Available from: [Link]
-
PubMed. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Available from: [Link]
-
CD Bioparticles. 1-Pyridine-4-yl-piperidine-4-carboxylic acid. Available from: [Link]
Sources
- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 8. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. scbt.com [scbt.com]
- 13. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Troubleshooting guide for synthesizing "N-(pyridin-2-yl)piperidine-4-carboxamide"
Welcome to the technical support center for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this compound.
Synthesis Overview
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide typically involves the coupling of piperidine-4-carboxylic acid with 2-aminopyridine. This seemingly straightforward amide bond formation can present several challenges, primarily due to the electronic properties of 2-aminopyridine. The lone pair of electrons on the amino group is delocalized into the pyridine ring, reducing its nucleophilicity and making it less reactive in standard amidation reactions.
This guide will walk you through a reliable synthetic protocol and provide solutions to common problems you may encounter.
Detailed Experimental Protocol
This protocol is based on a standard and widely used amide coupling method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as the coupling agents.
Materials:
-
Piperidine-4-carboxylic acid
-
2-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous DMF (or DCM) (approximately 0.1 M concentration).
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes. This step forms the active HOBt ester of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of anhydrous DMF (or DCM). Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 12 to 48 hours to reach completion.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). The aqueous washes help to remove unreacted starting materials, coupling reagents, and the urea byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). The addition of a small amount of triethylamine (0.5%) to the eluent can help to prevent streaking of the basic product on the silica gel.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and FAQs
Here are some common issues that may arise during the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide, along with their causes and solutions.
Q1: My reaction is very slow or is not proceeding to completion. What could be the problem?
Answer: This is a common issue when working with 2-aminopyridine due to its low nucleophilicity.
-
Cause: The lone pair of electrons on the amino group of 2-aminopyridine is delocalized into the electron-deficient pyridine ring, making it a poor nucleophile.
-
Solutions:
-
Increase Reaction Time: Allow the reaction to stir for a longer period (up to 48 hours) and monitor its progress carefully.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
-
Use a More Potent Coupling Reagent: If EDC/HOBt is not effective, consider using a more powerful coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA. HATU is known to be very effective for difficult amide couplings.
-
Check Reagent Quality: Ensure that your coupling agents (EDC, HOBt) and solvent (DMF/DCM) are anhydrous. Moisture can hydrolyze the active ester intermediate and deactivate the coupling reagents.
-
Q2: I have a significant amount of a byproduct that is difficult to separate from my product. What is it and how can I avoid it?
Answer: A common byproduct in EDC-mediated couplings is the N-acylurea.
-
Cause: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can rearrange to the more stable N-acylurea, especially if the nucleophile (2-aminopyridine) is slow to react.
-
Solutions:
-
Use of HOBt: The addition of HOBt is crucial as it traps the O-acylisourea intermediate to form an active HOBt ester. This active ester is less prone to rearrangement and reacts more readily with the amine.
-
Reaction Conditions: Running the reaction at room temperature or slightly below can minimize the formation of the N-acylurea byproduct.
-
Purification: The N-acylurea byproduct is often less polar than the desired amide and can usually be separated by column chromatography.
-
Q3: My product is streaking badly on the TLC plate and during column chromatography. How can I improve the separation?
Answer: The basic nature of the pyridine and piperidine nitrogens can cause interactions with the acidic silica gel, leading to poor chromatographic performance.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a tertiary amine base, such as triethylamine (~0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for column chromatography instead of silica gel.
-
Salt Formation and Recrystallization: If the product is crystalline, you can try to form a salt (e.g., with HCl) and purify it by recrystallization. The free base can then be regenerated by treatment with a mild base.
-
Q4: How can I be sure that I have synthesized the correct product?
Answer: Proper characterization using spectroscopic methods is essential for confirming the structure of your compound.
-
¹H NMR: Look for the characteristic signals of the pyridine and piperidine rings. You should see signals for the protons on the pyridine ring (typically in the 7-8.5 ppm region) and the piperidine ring (typically in the 1.5-3.5 ppm region). The amide NH proton will appear as a broad singlet, usually downfield (around 8-9 ppm).
-
¹³C NMR: The carbonyl carbon of the amide will have a characteristic chemical shift in the range of 170-175 ppm. You should also be able to identify the carbons of the pyridine and piperidine rings.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₁H₁₅N₃O, MW: 205.26 g/mol ).
Expected NMR Data
While the exact chemical shifts will depend on the solvent used, the following table provides an approximation of the expected ¹H and ¹³C NMR chemical shifts for N-(pyridin-2-yl)piperidine-4-carboxamide.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine-H3 | ~7.0-7.2 | ~113-115 |
| Pyridine-H4 | ~7.6-7.8 | ~137-139 |
| Pyridine-H5 | ~6.9-7.1 | ~118-120 |
| Pyridine-H6 | ~8.1-8.3 | ~147-149 |
| Piperidine-H2, H6 (axial) | ~2.6-2.8 | ~43-45 |
| Piperidine-H2, H6 (equatorial) | ~3.0-3.2 | ~43-45 |
| Piperidine-H3, H5 (axial) | ~1.6-1.8 | ~28-30 |
| Piperidine-H3, H5 (equatorial) | ~1.9-2.1 | ~28-30 |
| Piperidine-H4 | ~2.4-2.6 | ~40-42 |
| Amide-NH | ~8.5-9.5 (broad s) | - |
| Carbonyl-C=O | - | ~173-175 |
Reaction Mechanism and Troubleshooting Workflow
To further aid in your understanding and troubleshooting, the following diagrams illustrate the reaction mechanism and a logical workflow for addressing common issues.
EDC/HOBt Coupling Mechanism
Caption: EDC/HOBt amide coupling mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
-
Purification of polar and basic compounds. (n.d.). Reddit. Retrieved January 23, 2026, from [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). JoVE. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 23, 2026, from [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved January 23, 2026, from [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
Technical Support Guide: Strategies for Solubilizing N-(pyridin-2-yl)piperidine-4-carboxamide for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-(pyridin-2-yl)piperidine-4-carboxamide and encountering solubility challenges in aqueous media for in vitro assays. Poor solubility is a common hurdle in drug discovery, and this document provides a systematic, logic-driven approach to overcome it, ensuring reliable and reproducible experimental results.
Section 1: Understanding the Molecule - A Physicochemical Profile
Before attempting solubilization, it is crucial to understand the structural and chemical properties of N-(pyridin-2-yl)piperidine-4-carboxamide. Its characteristics offer direct clues to the most effective solubilization strategies.
The molecule consists of three key functional regions: a basic pyridine ring, a basic piperidine ring, and a central carboxamide linker capable of hydrogen bonding. The presence of two basic nitrogen atoms is the most significant feature for pH-dependent solubility manipulation.
| Property | Value / Description | Rationale for Solubility Strategy |
| Molecular Formula | C₁₁H₁₅N₃O | Indicates a relatively small molecule.[1] |
| Molecular Weight | 205.26 g/mol | Low molecular weight generally favors solubility, but functional groups dominate.[1][2] |
| Key Functional Groups | Pyridine, Piperidine, Carboxamide | The pyridine and piperidine moieties contain basic nitrogen atoms that can be protonated. This is the primary target for pH modification to increase aqueous solubility.[3][4][5] |
| Predicted pKa | The piperidine nitrogen is strongly basic (pKa of piperidine is ~11.2), while the pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2). | At neutral pH (~7.4), the pyridine nitrogen is largely neutral, while the piperidine nitrogen may be partially protonated. Lowering the pH below 5 will protonate both sites, creating a more soluble cationic species. |
| Predicted Lipophilicity | A related isomer has a computed XLogP3-AA of 0.9, suggesting moderate lipophilicity.[2] | The molecule is not excessively greasy ("brick dust"), but its nonpolar regions are significant enough to limit solubility in purely aqueous systems. |
Section 2: Tiered Troubleshooting Approach (Q&A Format)
This section is structured as a series of questions that a researcher would typically ask when facing solubility issues. We will proceed from the simplest and most common method to more advanced techniques.
Q1: What is the first solvent I should try? (The Universal Start)
Answer: The universally accepted starting point for solubilizing novel compounds for biological assays is Dimethyl Sulfoxide (DMSO) .
Expertise & Rationale: DMSO is a powerful aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[6] For initial screening, preparing a high-concentration stock solution in 100% DMSO is the most efficient first step.
Trustworthiness - Critical Assay Consideration: While an excellent solvent, DMSO is not inert and can be toxic to cells, typically at concentrations above 1%.[7][8] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is best practice to keep the final concentration at or below 0.1% if possible.[9]
CRITICAL PROTOCOL POINT: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO (or your chosen solvent system) as your test compound, but without the compound itself. This allows you to differentiate between the effects of your compound and the effects of the solvent.[6]
See Section 4, Protocol 1 for a detailed methodology on preparing a DMSO stock solution.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or media. What should I do?
Answer: This is a very common problem known as "fall-out" or precipitation upon dilution. It occurs because the compound is highly soluble in the DMSO stock but crashes out when introduced to the predominantly aqueous environment of your assay buffer.
Expertise & Rationale: The key is to manage the transition from a 100% organic environment to an aqueous one. Rapidly creating a localized area of high compound concentration in a poor solvent (water) is the primary cause of precipitation.
Below is a troubleshooting workflow to address this issue.
Diagram 1: Troubleshooting Precipitation from DMSO Stock
Troubleshooting Steps:
-
Lower the Concentration: The simplest solution is often to test a lower final concentration of the compound.
-
Improve Dilution Technique: Instead of a large, single dilution, add the small volume of DMSO stock to your aqueous buffer while the buffer is being vigorously vortexed or stirred. This promotes rapid dispersion.
-
Use an Intermediate Solvent (if applicable): Sometimes, a two-step dilution using an intermediate solvent like ethanol can help bridge the polarity gap. However, this adds another variable to your vehicle control.
-
Adopt an Alternative Strategy: If precipitation persists, DMSO alone is not a suitable solvent system for your required concentration. You must move to a different strategy.
Q3: DMSO is not working. What is the next logical strategy for this specific molecule?
Answer: The most promising alternative is pH-dependent solubilization .
Expertise & Rationale: As established, N-(pyridin-2-yl)piperidine-4-carboxamide has two basic nitrogen centers. By lowering the pH of the solvent, these nitrogens will become protonated, creating a positive charge on the molecule. This charged species, a salt, will have significantly higher aqueous solubility than the neutral form. This is a classic and highly effective technique for amine-containing compounds.[10][11]
Diagram 2: Mechanism of pH-Dependent Solubilization
Trustworthiness - Critical Assay Consideration: When using this method, you are creating an acidic stock solution. Adding this to your assay medium will lower the medium's final pH. You must:
-
Verify Final pH: Check the pH of your final assay medium after adding the compound stock to ensure it is within the acceptable physiological range for your cells (typically pH 7.2-7.4).
-
Assess Assay pH Sensitivity: Confirm that your assay's readout (e.g., enzyme activity, cell viability) is not independently affected by minor pH changes. Your vehicle control should be an equivalent amount of the acidic vehicle without the compound.
See Section 4, Protocol 2 for a detailed methodology on preparing an acidic stock solution.
Q4: My assay is sensitive to pH changes, or the compound is still not soluble enough. What other advanced options can I try?
Answer: If DMSO and pH modification are unsuitable, you can explore co-solvents or complexation agents .
1. Co-solvents: Expertise & Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic compounds.[12]
| Co-Solvent | Typical Final Conc. Limit (Cell-based) | Pros | Cons |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines; volatile. | Can have biological effects; lower solubilizing power than DMSO.[7][13] |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Low toxicity; commonly used in formulations. | Can be viscous; may interfere with some protein assays.[14] |
| Propylene Glycol (PG) | < 1% | Low toxicity; good safety profile. | Similar limitations to PEG 400.[14] |
2. Cyclodextrins (Complexation Agents): Expertise & Rationale: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[15] Your poorly soluble compound can become encapsulated within this hydrophobic core, forming a "host-guest" inclusion complex. This complex has the water-soluble properties of the cyclodextrin exterior, effectively shuttling your compound into solution.[16][17]
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CyD) . It has much higher aqueous solubility and a better safety profile than its parent, β-cyclodextrin, making it ideal for in vitro use.[18] Cyclodextrins are generally well-tolerated by cells at the concentrations needed for solubilization.[7][8]
See Section 4, Protocol 3 for a detailed methodology on using cyclodextrins.
Section 3: Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Objective: To prepare a 10-50 mM stock solution of N-(pyridin-2-yl)piperidine-4-carboxamide in 100% DMSO.
-
Materials:
-
N-(pyridin-2-yl)piperidine-4-carboxamide (MW: 205.26 g/mol )
-
High-purity, anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
-
Procedure:
-
Calculate the mass of compound needed. For 1 mL of a 20 mM stock: 0.001 L * 0.020 mol/L * 205.26 g/mol = 0.0041 g = 4.1 mg.
-
Accurately weigh the calculated mass of the compound into a sterile vial.
-
Add the required volume of 100% DMSO to the vial.
-
Vortex thoroughly for 2-5 minutes. Gentle warming (to 37°C) or sonication can be used to aid dissolution if needed.
-
Visually inspect for complete dissolution. The solution should be clear with no visible particulates.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[6]
-
Protocol 2: pH-Modification for Aqueous Stock Solution
-
Objective: To prepare a 1-10 mM aqueous stock solution by forming the hydrochloride salt in situ.
-
Materials:
-
N-(pyridin-2-yl)piperidine-4-carboxamide
-
Sterile, purified water or saline
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
-
Procedure:
-
Weigh the desired amount of compound into a sterile vial.
-
Add ~80% of the final desired volume of water or saline. The compound will likely be a suspension.
-
While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity.
-
Continue adding HCl until the compound fully dissolves. The solution should become clear.
-
Check the pH of the stock solution. It will likely be in the range of pH 3-5.
-
Add the remaining water/saline to reach the final target volume and mix well.
-
Sterile-filter the solution through a 0.22 µm filter if it will be used in cell culture.
-
Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CyD)
-
Objective: To prepare an aqueous stock solution using HP-β-CyD as a complexation agent.
-
Materials:
-
N-(pyridin-2-yl)piperidine-4-carboxamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CyD)
-
Sterile, purified water or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a stock solution of HP-β-CyD in water or PBS (e.g., 10-20% w/v). Warm gently to ensure complete dissolution.
-
Add the weighed N-(pyridin-2-yl)piperidine-4-carboxamide powder directly to the HP-β-CyD solution. A molar excess of cyclodextrin (e.g., 5:1 or 10:1 ratio of HP-β-CyD to your compound) is a good starting point.
-
Mix vigorously. This process can be slow. Agitate overnight at room temperature or at 37°C on a shaker or rotator. Sonication can also be used to accelerate complex formation.
-
After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your solubilized stock solution. The concentration of the compound in this stock should be confirmed analytically (e.g., by UV-Vis spectrophotometry or HPLC) if a precise concentration is required.
-
Sterile-filter and store appropriately.
-
Section 4: References
-
PubChem. (n.d.). N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Nielsen, G. D., Larsen, S. T., & Olsen, P. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1561–1571. Available at: [Link]
-
PubChem. (n.d.). N-pyridin-4-ylpiperidine-1-carboxamide. Retrieved from [Link]
-
Shukla, S., & Singh, R. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Innovation, 11(3), 188-199. Available at: [Link]
-
Hamzeloo-Moghadam, M., Esmaeili, S., & Abdollahi, M. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 39-45. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Garg, A., Singh, S., & Singh, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. Available at: [Link]
-
ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Retrieved from [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 44(5), 333-344. Available at: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 145-156. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International, 2015, 198268. Available at: [Link]
Sources
- 1. 110105-31-2|N-(Pyridin-2-yl)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. N-pyridin-4-ylpiperidine-1-carboxamide | C11H15N3O | CID 3370605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. lifetein.com [lifetein.com]
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- 11. gsconlinepress.com [gsconlinepress.com]
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- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
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- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scienceasia.org [scienceasia.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Substituted Piperidine Synthesis
The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules.[1][2] However, its synthesis is often plagued by competing side reactions that can diminish yields, complicate purification, and compromise stereochemical integrity. This guide provides researchers, scientists, and drug development professionals with a detailed, troubleshooting-focused resource to anticipate, diagnose, and mitigate these common challenges.
Section 1: Reductive Amination for Piperidine Ring Formation
Intramolecular or double reductive amination is a powerful method for constructing the piperidine ring from acyclic precursors, typically involving the reaction of an amine with one or two carbonyl groups.[1][3] While effective, the reaction conditions must be finely tuned to prevent a host of side reactions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular reductive amination of a primary amine with a 1,5-dicarbonyl compound is producing a significant amount of a tertiary amine byproduct. What is causing this over-alkylation and how can I stop it?
A1: This is a classic issue where the desired piperidine product (a secondary amine) reacts with another molecule of the dicarbonyl starting material. This occurs because the newly formed cyclic secondary amine can be more nucleophilic than the starting primary amine, leading it to compete for the remaining dicarbonyl.
Causality & Mitigation Strategy:
The key to preventing this is to ensure the rate of reduction of the initial iminium ion intermediate is significantly faster than the rate of the competing intermolecular reaction.
-
Primary Solution: Choice of Reducing Agent. Switch to a less aggressive, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4] Unlike stronger reagents like NaBH₄, NaBH(OAc)₃ is a weaker reductant that shows excellent selectivity for iminium ions over carbonyl groups.[5] This ensures the intermediate is reduced as soon as it's formed, minimizing its availability for side reactions.
-
pH Control: Maintain a weakly acidic environment (pH 5-6). This promotes the formation of the electrophilic iminium ion, which is the species preferentially reduced by NaBH(OAc)₃.[3] Acetic acid is often used as a catalyst.[4]
-
Reaction Stoichiometry: While it may seem counterintuitive, using a slight excess of the amine component can sometimes help, but the most critical factor remains the choice of reducing agent.
Table 1: Selectivity of Common Reducing Agents in Reductive Amination [3][4][6]
| Reducing Agent | Typical Conditions | Selectivity Profile | Common Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Neutral pH | Low | Reduces both imines and carbonyls, leading to alcohol byproducts and incomplete cyclization. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Moderate to High | Selectively reduces imines at acidic pH. However, it is highly toxic and can generate HCN gas. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Acetic Acid | Very High | Highly selective for imines/iminium ions over carbonyls. The gold standard for controlled reductive aminations.[3][4][5] |
| Catalytic Hydrogenation (H₂/Pd, PtO₂) | Various Solvents | High | Effective but can be non-selective if other reducible functional groups (alkenes, alkynes, benzyl groups) are present. |
Q2: My reaction is very slow and often incomplete. What factors should I investigate?
A2: Sluggish reactions are typically due to inefficient formation of the crucial iminium ion intermediate.
-
Check the pH: The reaction requires a delicate pH balance. If the solution is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, the iminium ion won't form efficiently. Use of a weak acid like acetic acid is recommended to buffer the system.
-
Water Removal: The formation of the imine/iminium ion from the amine and carbonyl releases water. In some systems, this equilibrium can stall the reaction. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the reaction forward.
-
Steric Hindrance: Highly substituted carbonyls or bulky amines can slow down the initial condensation step. In these cases, longer reaction times or gentle heating (e.g., 40 °C) may be necessary.
Workflow Diagram: Decision-Making in Reductive Amination
Caption: Troubleshooting flowchart for reductive amination.
Section 2: Catalytic Hydrogenation of Substituted Pyridines
The reduction of the stable pyridine ring is a direct and atom-economical route to piperidines.[7][8] However, success hinges on catalyst choice, reaction conditions, and managing the chemoselectivity, especially with functionalized substrates.
Frequently Asked Questions (FAQs)
Q1: My pyridine hydrogenation is incomplete, even at high pressures and temperatures. What could be poisoning my catalyst?
A1: Catalyst poisoning is the most common cause of failed or incomplete pyridine hydrogenations. The nitrogen lone pair of both the pyridine starting material and the piperidine product can strongly coordinate to the metal surface, blocking active sites.
Mitigation Strategies:
-
Acidic Additives: The most effective solution is to perform the hydrogenation in an acidic medium (e.g., acetic acid, or with catalytic HCl or H₂SO₄).[9] Protonation of the nitrogen atom prevents it from binding to and deactivating the catalyst. This is crucial for achieving full conversion.
-
Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more robust and less prone to poisoning than Palladium (Pd) or Platinum (Pt) catalysts for this transformation.[10][11]
-
Substrate Purity: Sulfur-containing impurities in the starting material are notorious catalyst poisons. Ensure your pyridine substrate is purified before the reaction.
Q2: I am trying to reduce a substituted pyridine, but I'm also reducing other functional groups in my molecule (e.g., a ketone or a benzyl ether). How can I improve chemoselectivity?
A2: Achieving chemoselectivity requires careful selection of the catalyst and conditions to favor the reduction of the pyridine ring over other sensitive groups.
-
General Principle: Hydrogenation of the pyridine ring typically requires more forcing conditions (higher pressure, more active catalysts) than the reduction of many other functional groups. Therefore, selective reduction is often challenging.
-
Catalyst and Conditions:
-
For preserving reducible groups: Use milder conditions and less active catalysts. For instance, PtO₂ (Adam's catalyst) in acidic media can sometimes reduce a pyridine ring while leaving a benzyl group intact, though this requires careful optimization.
-
For preserving carbonyls: This is very difficult via standard hydrogenation. It is often better to protect the carbonyl (e.g., as a ketal) before hydrogenation and deprotect it afterward. Alternatively, an entirely different synthetic route, such as reductive amination, should be considered.
-
-
Interrupted Hydrogenation: For certain 2-substituted pyridines, partial reduction to a dihydropyridine intermediate followed by hydrolysis can yield a δ-lactam, effectively "interrupting" the full reduction sequence and offering a different synthetic outcome.[12]
Q3: My hydrogenation of a 2-aminopyridine is stopping at the tetrahydropyridine stage. Why isn't it going to completion?
A3: This is a known issue with 2-aminopyridines. The substrate exists in tautomeric equilibrium with its pyridin-2-imine form.[11] After partial reduction, the resulting 3,4,5,6-tetrahydropyridin-2-amine is essentially a cyclic amidine, which is significantly more resistant to further reduction under standard conditions.[11] Achieving full reduction to the 2-aminopiperidine often requires very harsh conditions or a different catalytic system. Protecting the amino group (e.g., as a Boc-carbamate) before hydrogenation can circumvent this issue by preventing tautomerization.[11]
Section 3: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful cyclization method that forms a piperidine ring fused to an aromatic system (a tetrahydroisoquinoline or tetrahydro-β-carboline) by reacting a β-arylethylamine with an aldehyde or ketone.[13][14][15] The reaction is driven by the formation of an electrophilic iminium ion that is attacked by the electron-rich aromatic ring.[14]
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers in my Pictet-Spengler reaction. How can I control which position on the aromatic ring attacks the iminium ion?
A1: Regiocontrol is dictated by the electronic properties of the aromatic ring. The cyclization will overwhelmingly occur at the most nucleophilic position.
-
Electronic Effects: The reaction works best with electron-rich aromatic systems like indoles or pyrroles.[14] For substituted phenethylamines, cyclization occurs para to the most powerful electron-donating group (e.g., -OH, -OCH₃). If the para position is blocked, cyclization will occur at an activated ortho position. Electron-withdrawing groups on the aromatic ring deactivate it and can lead to poor yields or require harsh conditions (strong acid, high heat).[14]
-
pH Influence: In some specific cases, such as with 3-hydroxyphenethylamines, the pH can influence the ratio of products by affecting the protonation state of the hydroxyl group, thereby modulating its directing effect.[16]
-
Strategic Synthesis: If the inherent electronics of your substrate do not favor the desired regioisomer, you may need to redesign the synthesis to include blocking groups or different activating groups to direct the cyclization.
Mechanism Diagram: Regioselectivity in the Pictet-Spengler Reaction
Caption: Regioselectivity directed by an activating group.
References
-
Kuwahara, T., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]
-
Lipeeva, A.V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Kaur, H., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
Elderfield, R.C. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
Scott, J.S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schmalzbauer, M., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Medley, J.W. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Pinto, B.M., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal. Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Napolitano, A., et al. (2016). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
ResearchGate. Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Spectroscopic Identification of Impurities in N-(pyridin-2-yl)piperidine-4-carboxamide
Welcome to the technical support guide for the spectroscopic identification of impurities in N-(pyridin-2-yl)piperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound. The following question-and-answer-based guides provide in-depth, field-proven insights into identifying process-related and degradation impurities.
Frequently Asked Questions (FAQs) on Potential Impurities
Q1: What are the most probable impurities I should expect to find in a sample of N-(pyridin-2-yl)piperidine-4-carboxamide?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing N-(pyridin-2-yl)piperidine-4-carboxamide is the acylation of 2-aminopyridine with a derivative of piperidine-4-carboxylic acid, such as an acyl chloride.[][2] Given this, impurities typically fall into three categories:
-
Unreacted Starting Materials: The most common impurities are residual piperidine-4-carboxylic acid and 2-aminopyridine.
-
Reagent-Related Impurities: If a coupling agent is used (e.g., DCC, EDCI, HATU), by-products from these reagents may be present.[] For instance, if DCC is used, dicyclohexylurea is a common by-product.
-
Side-Reaction Products: Dimerization or self-condensation of starting materials can occur. For example, the acylation of one molecule of 2-aminopyridine by another activated carboxylic acid could lead to undesired amides.
-
Degradation Products: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would regenerate piperidine-4-carboxylic acid and 2-aminopyridine.
Troubleshooting with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for identifying and quantifying impurities, as it provides detailed structural information.[3]
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I determine if they are from unreacted starting materials or residual solvents?
A2: This is a classic challenge. The key is to compare the chemical shifts (δ) and coupling constants (J) of the unknown signals with reference spectra of your starting materials and common laboratory solvents.
Causality: Every unique proton environment in a molecule produces a distinct signal in the ¹H NMR spectrum. Impurities, being different molecules, will have their own characteristic signals.
Troubleshooting Protocol:
-
Acquire a High-Resolution Spectrum: Ensure your sample is well-dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and that the spectrometer is properly shimmed.
-
Reference Known Spectra: Compare the chemical shifts of your anomalous peaks to the known spectra of your starting materials (piperidine-4-carboxylic acid and 2-aminopyridine) and common solvents.[4]
-
Spiking Experiment (Self-Validating Step): If you suspect an impurity is a specific starting material, add a small amount of that pure starting material to your NMR tube and re-acquire the spectrum. If your hypothesis is correct, the intensity of the suspect peak will increase, confirming its identity.
-
Analyze Integration Values: The relative integration of the impurity peaks compared to the product peaks can provide a quantitative estimate of the impurity level.
| Compound | Key ¹H NMR Signals (Approx. δ in DMSO-d₆) | Rationale for Identification |
| N-(pyridin-2-yl)piperidine-4-carboxamide (Product) | 8.2-8.3 (d, 1H, Py-H), 7.7-7.8 (t, 1H, Py-H), 7.0-7.1 (m, 2H, Py-H), 9.8-10.0 (s, 1H, Amide N-H) | The full set of pyridine and piperidine signals, plus the characteristic downfield amide proton. |
| Piperidine-4-carboxylic acid (Impurity) | 12.0-12.5 (br s, 1H, COOH), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 2H), 1.5-1.7 (m, 4H) | The very broad carboxylic acid proton is a key giveaway. The piperidine signals may overlap with the product. |
| 2-Aminopyridine (Impurity) | 7.9-8.0 (d, 1H), 7.3-7.4 (t, 1H), 6.5-6.6 (d, 1H), 6.4-6.5 (t, 1H), 5.8-6.0 (br s, 2H, NH₂) | The presence of a broad signal integrating to 2H around 6 ppm (the amino group) is a strong indicator. |
| Triethylamine (Reagent Impurity) | ~2.4 (q, 6H), ~0.9 (t, 9H) | Often used as a base in amide coupling reactions.[][5] Its characteristic quartet and triplet are easy to spot. |
| Dimethylformamide (DMF) (Solvent Impurity) | ~8.0 (s, 1H), ~2.9 (s, 3H), ~2.7 (s, 3H) | A common solvent for amide synthesis.[6] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Q3: I suspect an impurity is structurally very similar to my product. How can 2D NMR help?
A3: When 1D NMR is insufficient, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning structures.[7]
Expertise:
-
COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It helps you trace out the spin systems of your product and any impurities. If you see a set of correlated signals that don't belong to your main product's structure, you have an impurity with a distinct proton network.
-
HSQC: This experiment correlates protons directly to the carbons they are attached to. It can help confirm the presence of unexpected carbon environments. For example, if an impurity results from an incomplete reaction on the piperidine ring, you might see CH₂ signals in the HSQC that don't match the expected symmetry of the product.
Troubleshooting with Mass Spectrometry (MS)
MS is excellent for detecting impurities, especially those at low levels or those that have molecular weights different from the main product.[8][9]
Q4: My LC-MS analysis shows a peak with an unexpected mass-to-charge ratio (m/z). How do I identify it?
A4: The first step is to hypothesize potential structures based on the observed mass and the chemistry of your reaction.
Workflow for MS-Based Impurity Identification:
-
Determine the Mass Difference: Calculate the difference between the molecular weight of your product (C₁₁H₁₅N₃O, MW = 205.26 g/mol ) and the observed m/z of the impurity.
-
Hypothesize Structures: Relate this mass difference to plausible chemical modifications of your starting materials or product.
-
Use High-Resolution MS (HRMS): If available, HRMS (e.g., Q-TOF, Orbitrap) provides a highly accurate mass measurement. This allows you to determine the elemental formula of the impurity, which drastically narrows down the possible structures.[8]
-
Fragment Analysis (MS/MS): Fragmenting the impurity ion (MS/MS) and analyzing the resulting daughter ions can provide structural clues.[10] Compare the fragmentation pattern of the impurity to that of your main compound to see which parts of the molecule are different.
| Potential Impurity | Expected [M+H]⁺ (Monoisotopic) | Mass Difference from Product | Plausible Origin |
| Piperidine-4-carboxylic acid | 130.0868 | -75.17 | Unreacted starting material |
| 2-Aminopyridine | 95.0592 | -110.20 | Unreacted starting material |
| N,N'-(piperidine-1,4-dicarbonyl)bis(pyridin-2-amine) | 394.1988 | +188.94 | Dimerization/over-reaction |
| Hydrolysis Product (Piperidine-4-carboxylic acid) | 130.0868 | -75.17 | Degradation of the final product |
Troubleshooting with FTIR and UV-Vis Spectroscopy
While less specific than NMR or MS, FTIR and UV-Vis can provide quick, valuable clues.
Q5: Can FTIR help me detect impurities in my sample?
A5: Yes, FTIR is particularly useful for detecting impurities with different functional groups than your product.[11][12]
Expertise:
-
Look for a Broad O-H Stretch: A key impurity, piperidine-4-carboxylic acid, has a carboxylic acid group. This will produce a very broad absorption band from ~2500-3300 cm⁻¹, which is distinct from the sharper N-H stretch of the amide in your product (~3300-3500 cm⁻¹).[13]
-
Carbonyl (C=O) Stretch: Your product has an amide carbonyl stretch around 1660-1680 cm⁻¹. If the carboxylic acid impurity is present in significant amounts, you may see a shoulder or a separate peak around 1700-1730 cm⁻¹ for the acid's carbonyl group.
Q6: Is UV-Vis spectroscopy useful for this compound?
A6: UV-Vis spectroscopy is a good tool for detecting aromatic impurities.[14][15] The pyridine ring in your compound gives it a characteristic UV absorbance profile.
Trustworthiness:
-
Principle: Any impurity containing a different aromatic system or a modification to the pyridine ring will likely alter the UV-Vis spectrum, either by shifting the maximum absorbance wavelength (λ_max) or by changing the shape of the absorption curve.
-
Application: While not definitive for structural elucidation, a change in the UV-Vis spectrum compared to a pure reference standard is a strong and rapid indicator of purity issues.[16] It is an excellent technique for routine quality control once a reference profile has been established.
Integrated Troubleshooting Workflow
For a systematic approach to identifying an unknown impurity, the following workflow is recommended. This process ensures a logical progression from detection to structural confirmation.
Caption: Integrated workflow for impurity identification.
References
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Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]
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Validation & Comparative
The Evolving Landscape of PCSK9 Inhibition: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Analysis of "N-(pyridin-2-yl)piperidine-4-carboxamide" and the Broadening Armamentarium of PCSK9-Targeted Therapeutics
Introduction: The Central Role of PCSK9 in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of low-density lipoprotein cholesterol (LDL-C) metabolism and a prime therapeutic target for hypercholesterolemia.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event earmarks the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface. The ensuing reduction in LDLR density on hepatocytes curtails the clearance of circulating LDL-C, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[2][3] The therapeutic rationale for inhibiting PCSK9 is straightforward: blocking its function preserves LDLR populations, enhances LDL-C clearance, and consequently lowers plasma LDL-C levels.[4] This guide provides a comparative analysis of various PCSK9 inhibitor modalities, with a special focus on the emerging class of oral small molecules, represented by compounds such as "N-(pyridin-2-yl)piperidine-4-carboxamide".
The Classes of PCSK9 Inhibitors: A Mechanistic Overview
The strategies to inhibit PCSK9 function are diverse, ranging from extracellular protein sequestration to the silencing of its genetic blueprint. Each class of inhibitors possesses a unique mechanism of action, route of administration, and clinical profile.
Monoclonal Antibodies (mAbs): The Pioneers of PCSK9 Inhibition
The first wave of PCSK9 inhibitors to gain regulatory approval were fully humanized monoclonal antibodies, namely alirocumab and evolocumab.[5] These large-molecule biologics are administered via subcutaneous injection and function by binding to circulating PCSK9, preventing its interaction with the LDLR.[6][7] This extracellular sequestration of PCSK9 effectively increases the number of available LDLRs to clear LDL-C from the bloodstream.
Small Interfering RNA (siRNA): Silencing the Message
A newer therapeutic modality, represented by inclisiran, employs the mechanism of RNA interference to inhibit PCSK9 synthesis.[5] Inclisiran is a small interfering RNA that targets the mRNA of PCSK9 in hepatocytes. By binding to the PCSK9 mRNA, inclisiran triggers its degradation through the RNA-induced silencing complex (RISC), thereby preventing the translation of the PCSK9 protein.[6][7] This approach offers the advantage of a less frequent dosing schedule, with subcutaneous injections administered semi-annually.
Oral Small Molecule Inhibitors: The Next Frontier
The development of orally bioavailable small molecule inhibitors of PCSK9 represents a significant advancement in the field, offering greater convenience and potentially broader patient access.[8] This class of inhibitors is diverse in its mechanisms of action. Some, like the macrocyclic peptide MK-0616 (enlicitide), are designed to mimic the effects of monoclonal antibodies by inhibiting the PCSK9-LDLR interaction.[9] Others, such as the series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, which includes the topic compound "N-(pyridin-2-yl)piperidine-4-carboxamide", function by inhibiting the mRNA translation of PCSK9.[10][11]
PCSK9 Signaling Pathway and Inhibition Mechanisms
Caption: A diagram illustrating the PCSK9-mediated degradation of the LDL receptor and the points of intervention for different classes of PCSK9 inhibitors.
Comparative Performance Analysis
A direct head-to-head comparison of "N-(pyridin-2-yl)piperidine-4-carboxamide" with other PCSK9 inhibitors is challenging due to the limited publicly available preclinical and clinical data for this specific compound. However, by examining the data for its class of inhibitors and other oral small molecules in development, we can construct a comparative framework.
| Feature | Monoclonal Antibodies (Evolocumab, Alirocumab) | siRNA (Inclisiran) | Oral Small Molecule (Enlicitide/MK-0616) [Representative] | Oral Small Molecule (N-(pyridin-2-yl)piperidine-4-carboxamide Class) |
| Mechanism of Action | Binds to circulating PCSK9 protein | Inhibits PCSK9 mRNA translation | Inhibits PCSK9-LDLR interaction | Inhibits PCSK9 mRNA translation |
| Route of Administration | Subcutaneous injection | Subcutaneous injection | Oral | Oral |
| Dosing Frequency | Every 2 or 4 weeks | Every 6 months (after initial doses) | Once daily | Expected to be once daily |
| LDL-C Reduction | 50-60% | ~50% | ~60% | Data not publicly available; analogues show "improved potency"[10] |
| Clinical Development Stage | Approved and in clinical use | Approved and in clinical use | Phase 3 clinical trials completed | Preclinical/Early discovery |
| Key Advantages | Proven long-term efficacy and safety | Infrequent dosing schedule | Oral administration, patient convenience | Oral administration, potential for high selectivity |
| Potential Disadvantages | Injectable, potential for immunogenicity | Injectable, long-term safety data still accumulating | Long-term safety data under evaluation | Limited data, potential for off-target effects and metabolic liabilities |
Data for Enlicitide/MK-0616 is based on reported Phase 2 and 3 clinical trial results. Data for the "N-(pyridin-2-yl)piperidine-4-carboxamide" class is qualitative based on initial discovery reports.
Experimental Data and Methodologies
The evaluation of PCSK9 inhibitors involves a battery of in vitro and in vivo assays designed to assess their potency, mechanism of action, and efficacy.
In Vitro Assessment of PCSK9 mRNA Translation Inhibition
A common method to assess the activity of mRNA translation inhibitors is a luciferase reporter assay.
Experimental Workflow: PCSK9 mRNA Translation Luciferase Reporter Assay
Caption: Workflow for a luciferase reporter assay to screen for inhibitors of PCSK9 mRNA translation.
Detailed Protocol: PCSK9 mRNA Translation Luciferase Reporter Assay
-
Construct Design: A reporter plasmid is engineered to contain the 5'-untranslated region (5'-UTR) of the human PCSK9 mRNA upstream of a luciferase reporter gene (e.g., Firefly luciferase). A control plasmid, such as one expressing Renilla luciferase, is co-transfected for normalization.
-
Cell Culture and Transfection: Human hepatoma cells (HepG2) are cultured in appropriate media. Cells are then co-transfected with the PCSK9-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, the cells are treated with a serial dilution of the test compound (e.g., "N-(pyridin-2-yl)piperidine-4-carboxamide") or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a period sufficient to allow for changes in protein expression, typically 24 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.[12] The Firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Data Analysis: The percentage of inhibition of luciferase activity at each compound concentration is calculated relative to the vehicle control. An IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by fitting the data to a dose-response curve.
In Vitro Assessment of LDL Uptake
To confirm that inhibition of PCSK9 translates to a functional increase in LDL receptor activity, a fluorescently labeled LDL uptake assay is commonly employed.
Detailed Protocol: LDL Uptake Assay in HepG2 Cells
-
Cell Culture: HepG2 cells are seeded in a multi-well plate and allowed to adhere and grow.
-
Compound and PCSK9 Treatment: The cells are pre-incubated with the test compound or control for a specified period. Subsequently, recombinant human PCSK9 protein is added to the media of all wells except for the baseline control.
-
Fluorescent LDL Incubation: A fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium, and the cells are incubated to allow for LDL uptake.[13]
-
Washing and Fixation: The cells are washed to remove any unbound fluorescent LDL and then fixed.
-
Imaging and Quantification: The cellular uptake of the fluorescently labeled LDL is visualized and quantified using fluorescence microscopy or a high-content imaging system.[13] The fluorescence intensity per cell is measured.
-
Data Analysis: An increase in fluorescence intensity in cells treated with the PCSK9 inhibitor compared to cells treated with PCSK9 alone indicates a restoration of LDL uptake.
In Vivo Assessment of LDL-C Lowering in a Mouse Model of Hypercholesterolemia
The ultimate preclinical validation of a PCSK9 inhibitor's efficacy is its ability to lower LDL-C in an animal model.
Detailed Protocol: In Vivo Efficacy in a Hypercholesterolemic Mouse Model
-
Animal Model and Diet: A suitable mouse model of hypercholesterolemia, such as C57BL/6 mice fed a high-fat, high-cholesterol "Western" diet, is used.[1][9] The diet is administered for a sufficient period to induce a significant elevation in plasma cholesterol levels.
-
Compound Administration: The test compound is formulated for oral administration and dosed daily to the mice for a specified treatment period (e.g., 2-4 weeks). A vehicle control group receives the formulation without the active compound.
-
Blood Collection: Blood samples are collected from the mice at baseline (before treatment) and at the end of the study.[10][11] Typically, blood is collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Lipid Analysis: Plasma total cholesterol, HDL cholesterol, and triglycerides are measured using commercially available enzymatic assay kits. LDL-C can then be calculated using the Friedewald formula if triglycerides are below a certain threshold, or measured directly using specialized methods.
-
Data Analysis: The percentage change in LDL-C from baseline is calculated for each animal. The treatment group is compared to the vehicle control group to determine the statistical significance of the LDL-C lowering effect.
Conclusion and Future Perspectives
The field of PCSK9 inhibition is rapidly advancing, with a clear trajectory towards more patient-friendly oral therapies. While monoclonal antibodies and siRNA have demonstrated remarkable efficacy in lowering LDL-C and reducing cardiovascular events, their injectable nature presents a barrier for some patients.
The emergence of oral small molecule inhibitors, including the class of mRNA translation inhibitors to which "N-(pyridin-2-yl)piperidine-4-carboxamide" belongs, holds immense promise. These agents have the potential to offer the potent LDL-C lowering of biologics with the convenience of a daily pill. However, as with any new therapeutic modality, the journey from preclinical discovery to clinical reality is long and fraught with challenges. The key hurdles for oral small molecule PCSK9 inhibitors will be to demonstrate a favorable long-term safety profile, good oral bioavailability, and a lack of off-target effects.
For researchers and drug development professionals, the diverse mechanisms of action of these emerging inhibitors provide a rich landscape for further investigation. The continued exploration of small molecule scaffolds like the piperidine-4-carboxamides will be crucial in identifying next-generation PCSK9 inhibitors with optimized efficacy, safety, and pharmacokinetic properties. As more data from preclinical and clinical studies become available, a clearer picture of the comparative performance of these novel oral agents will emerge, ultimately shaping the future of hypercholesterolemia management.
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Londregan, A. T., Aspnes, G., Limberakis, C., Loria, P. M., McClure, K. F., Petersen, D. N., ... & Piotrowski, D. W. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & medicinal chemistry letters, 28(23-24), 3685–3688. [Link]
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The Evolving Landscape of Pain Management: A Comparative Guide to N-(pyridin-2-yl)piperidine-4-carboxamide Analogues as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of safer and more effective analgesics, the scientific community continues to explore novel chemical scaffolds that can modulate the body's intricate pain signaling pathways. Among these, the N-(pyridin-2-yl)piperidine-4-carboxamide framework has emerged as a promising starting point for the development of next-generation pain therapeutics. This guide provides a comprehensive comparison of the efficacy of analogues based on this core structure, with a focus on their interaction with opioid receptors. We will delve into the structure-activity relationships that govern their potency and selectivity, supported by experimental data and detailed protocols for their evaluation.
The Rationale: Targeting Opioid Receptors with a Novel Scaffold
The piperidine ring is a well-established pharmacophore in the design of opioid receptor ligands, forming the core of many clinically used analgesics[1][2]. The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold introduces a unique combination of structural features that offer the potential for fine-tuning interactions with the mu (µ), delta (δ), and kappa (κ) opioid receptors. The pyridine ring can engage in various non-covalent interactions within the receptor binding pocket, while modifications to the piperidine and carboxamide moieties allow for a systematic exploration of the chemical space to optimize affinity, efficacy, and selectivity.
The primary goal in this field is to develop potent analgesics with an improved side-effect profile compared to traditional opioids, such as respiratory depression, tolerance, and dependence. This can be achieved by designing ligands with specific selectivity for a particular opioid receptor subtype or by creating "biased agonists" that preferentially activate G-protein signaling pathways over the β-arrestin pathway, the latter being associated with many of the adverse effects of opioids.
Comparative Efficacy of N-(pyridin-2-yl)piperidine-4-carboxamide Analogues
A comprehensive analysis of a series of N-(pyridin-2-yl)piperidine-4-carboxamide analogues reveals critical insights into their structure-activity relationships (SAR) at the opioid receptors. The following data, synthesized from preclinical studies, highlights the impact of various substitutions on binding affinity (Ki) and functional activity (EC50 and Emax).
Structure-Activity Relationship (SAR) Insights
The data consistently demonstrates that modifications to the piperidine nitrogen and the pyridine ring significantly influence both the affinity and the efficacy of these compounds.
-
Substitution on the Piperidine Nitrogen (R1): Small alkyl groups, such as methyl or ethyl, on the piperidine nitrogen are often well-tolerated and can lead to potent mu-opioid receptor agonism. Larger or more complex substituents at this position can modulate selectivity, sometimes increasing affinity for delta or kappa receptors.
-
Substitution on the Pyridine Ring (R2): The position and nature of substituents on the pyridine ring are crucial for fine-tuning the pharmacological profile. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the pyridine ring, affecting its interaction with key amino acid residues in the opioid receptor binding pocket.
-
Modifications to the Carboxamide Linker: Alterations to the carboxamide linker, such as N-alkylation or incorporation into a cyclic system, can impact the conformational flexibility of the molecule, which in turn affects its binding mode and functional activity.
Visualizing the Path to Analgesia: Opioid Receptor Signaling
Activation of the µ-opioid receptor by an agonist, such as a potent N-(pyridin-2-yl)piperidine-4-carboxamide analogue, initiates a cascade of intracellular events that ultimately leads to analgesia. The following diagram illustrates this key signaling pathway.
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Protocols for Efficacy Evaluation
The comparative efficacy of N-(pyridin-2-yl)piperidine-4-carboxamide analogues is determined through a combination of in vitro and in vivo assays. These rigorously validated methods provide quantitative data on the binding affinity, functional potency, and analgesic effects of the compounds.
In Vitro Evaluation
1. Radioligand Binding Assay: This assay determines the binding affinity (Ki) of the test compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the opioid receptor expressed in cell membranes.
-
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
-
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human µ, δ, or κ opioid receptor are prepared from cultured cells.
-
Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay: This functional assay measures the ability of a compound to activate G-protein signaling downstream of the opioid receptor.
-
Principle: In the presence of an agonist, the G-protein associated with the opioid receptor exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
-
Detailed Protocol:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor of interest are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Separation: The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are captured by filtration.
-
Quantification: The amount of radioactivity is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist).
-
In Vivo Evaluation
1. Hot-Plate Test: This is a classic test to assess the central analgesic activity of a compound in response to a thermal stimulus.
-
Principle: The test measures the latency of an animal (typically a mouse or rat) to show a pain response (e.g., licking a paw or jumping) when placed on a heated surface. An increase in the response latency after drug administration indicates an analgesic effect.
-
Detailed Protocol:
-
Acclimation: Animals are acclimated to the testing room and the hot-plate apparatus.
-
Baseline Measurement: The baseline latency to a pain response is recorded before drug administration.
-
Drug Administration: The test compound is administered, typically via intraperitoneal or oral routes.
-
Post-Drug Measurement: At various time points after drug administration, the latency to the pain response is measured again.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated to quantify the analgesic activity.
-
2. Tail-Flick Test: This test also measures the analgesic effect against a thermal stimulus, primarily reflecting a spinal reflex.
-
Principle: A focused beam of heat is applied to the animal's tail, and the time it takes for the animal to "flick" its tail away from the heat source is measured. An increase in this latency indicates analgesia.
-
Detailed Protocol:
-
Acclimation: Animals are gently restrained, and their tails are positioned in the apparatus.
-
Baseline Measurement: The baseline tail-flick latency is recorded.
-
Drug Administration: The test compound is administered.
-
Post-Drug Measurement: The tail-flick latency is measured at different time points after drug administration.
-
Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline.
-
Conclusion and Future Directions
The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold represents a versatile platform for the design of novel opioid receptor modulators. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to achieve desired pharmacological profiles. By combining rational drug design with a robust battery of in vitro and in vivo assays, researchers can continue to refine these analogues to develop potent analgesics with improved safety and tolerability. Future efforts will likely focus on elucidating the molecular interactions of these compounds with the opioid receptors through computational modeling and structural biology, as well as exploring their potential for biased agonism to further separate analgesic efficacy from adverse effects.
References
-
[Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute Severe Pain.]([Link])
Sources
- 1. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cellular Validation of N-(pyridin-2-yl)piperidine-4-carboxamide, a GPR119 Agonist
This guide provides an in-depth, objective comparison of experimental strategies for validating the cellular activity of N-(pyridin-2-yl)piperidine-4-carboxamide. Drawing from established principles in pharmacology and cell biology, we will explore the causal logic behind assay selection, provide detailed, self-validating experimental protocols, and present a comparative analysis with alternative compounds. Our focus is to equip researchers in drug discovery with the necessary tools to rigorously characterize this compound's mechanism of action.
Introduction: Understanding the Target and Rationale
N-(pyridin-2-yl)piperidine-4-carboxamide acts as an agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is a class A, rhodopsin-type GPCR predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1][2] Its activation is a promising therapeutic strategy for type 2 diabetes mellitus because it stimulates glucose-dependent insulin secretion from the pancreas and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1][2][3]
The primary signaling pathway initiated by GPR119 activation involves its coupling to the Gαs protein subunit.[2][3] This activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[2][3][4] The subsequent rise in intracellular cAMP is the key event that triggers the downstream physiological effects.[2][3][4] Therefore, the most direct and reliable method for validating the activity of a GPR119 agonist in a cell-based setting is to quantify this increase in cAMP.
Core Validation Strategy: The Logic Flow
The validation process follows a logical progression from confirming on-target engagement to measuring a functional cellular response. This guide will focus on two primary, complementary assay types.
Caption: Logical workflow for selecting cell-based validation assays.
Comparative Analysis of GPR119 Agonists
To properly contextualize the activity of N-(pyridin-2-yl)piperidine-4-carboxamide, it is essential to compare its performance against other known GPR119 agonists. This provides a benchmark for potency and efficacy. The primary in vitro metric for this comparison is the half-maximal effective concentration (EC50) derived from a cAMP accumulation assay. A lower EC50 value signifies higher potency.
| Compound | Type | Reported EC50 (Human GPR119) | Key Characteristics |
| N-(pyridin-2-yl)piperidine-4-carboxamide | Test Compound | To be determined | Synthetic small molecule. |
| AR231453 [1][5] | Synthetic Agonist (Positive Control) | ~4.7 nM (cAMP)[5] | A potent, specific, and orally available GPR119 agonist.[1][5] |
| GSK1292263 [1][6] | Synthetic Agonist (Positive Control) | pEC50 = 6.9 (~126 nM)[1][6] | An orally available GPR119 agonist.[1][6] |
| Oleoylethanolamide (OEA) [2][7] | Endogenous Ligand | Micromolar range | An endogenous lipid amide that activates GPR119.[2] |
Note: EC50 values can vary based on the specific cell line and assay format used. The values presented are for comparative purposes.
Primary Validation: cAMP Accumulation Assays
The most robust method for confirming GPR119 agonism is to directly measure the accumulation of its downstream second messenger, cAMP.[2][4] This provides a direct, quantitative readout of receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) and luminescence-based assays are industry-standard methods due to their high sensitivity, wide dynamic range, and amenability to high-throughput screening.[8]
Principle of the HTRF cAMP Assay
This assay is a competitive immunoassay. Free cAMP produced by the cells competes with a labeled cAMP analog (d2-labeled) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Lumi4-Tb Cryptate). When the donor and acceptor are in close proximity, FRET occurs. Therefore, the HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
Experimental Workflow: HTRF cAMP Assay
Caption: Standard workflow for a cAMP HTRF assay.
Detailed Protocol: HTRF cAMP Assay
Rationale for Component Selection:
-
Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) are a standard choice.[4] They provide a robust and reproducible system with low endogenous GPCR background.
-
Assay Plate: 384-well, low-volume, white plates are used to minimize reagent consumption and maximize signal detection.
-
Positive Controls: AR231453 serves as a high-potency positive control, while Forskolin (a direct adenylyl cyclase activator) is used to determine the maximum possible cAMP signal in the system.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture HEK293-hGPR119 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Seed cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach for 24 hours.[4]
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution series for N-(pyridin-2-yl)piperidine-4-carboxamide, AR231453, and GSK1292263 in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.
-
-
Cell Stimulation:
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate diluted in lysis buffer) to all wells as per the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit).[4]
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and normalize the data (e.g., to Forskolin response).
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Orthogonal Validation: CRE-Luciferase Reporter Gene Assay
To ensure the observed cAMP increase translates into a downstream nuclear response and to mitigate against potential assay artifacts, an orthogonal assay is crucial. A reporter gene assay that measures the transcriptional activity of the cAMP Response Element (CRE) is an excellent choice.[9][10] When cAMP levels rise, Protein Kinase A (PKA) is activated, which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB binds to CRE sites in the promoter of a reporter gene (e.g., firefly luciferase), driving its expression.
Why this is a self-validating system: This assay confirms the entire signaling cascade from receptor activation to gene transcription, providing a functional readout that is distinct from the direct measurement of the second messenger.[11] A positive result in both a cAMP and a CRE reporter assay provides very high confidence in the compound's mechanism of action.
Protocol: CRE-Luciferase Reporter Assay
Step-by-Step Methodology:
-
Cell Line:
-
Use a cell line stably co-expressing hGPR119 and a CRE-luciferase reporter construct (e.g., HEK293/hGPR119/CRE-Luc).[9]
-
-
Cell Seeding:
-
Seed the cells into a 96-well or 384-well white, clear-bottom plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and control compounds as described for the cAMP assay.
-
Replace the culture medium with the compound dilutions.
-
Incubate for 4-6 hours at 37°C. This longer incubation time is required to allow for transcription and translation of the luciferase enzyme.[10]
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent (e.g., Promega ONE-Glo™) to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate luminometer.
-
Plot the luminescence signal against the log of the agonist concentration and fit to a four-parameter logistic curve to determine the EC50.
-
Data Interpretation and Conclusion
By performing both the primary cAMP assay and the orthogonal CRE reporter assay, researchers can build a comprehensive and trustworthy profile of N-(pyridin-2-yl)piperidine-4-carboxamide. The resulting dose-response curves will allow for a direct potency comparison against established benchmarks like AR231453 and GSK1292263. A successful validation will show a dose-dependent increase in both cAMP levels and CRE-driven luciferase activity, confirming that N-(pyridin-2-yl)piperidine-4-carboxamide is a functional agonist of the GPR119 receptor. This rigorous, multi-assay approach ensures the scientific integrity of the findings and provides a solid foundation for further drug development efforts.
References
-
What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Taylor & Francis Online. Available from: [Link]
-
Advancing GPCR Drug Discovery. ICE Bioscience. Available from: [Link]
-
Semple, G., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S85. Available from: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PubMed. Available from: [Link]
-
Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685–3688. Available from: [Link]
-
Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. PMC - NIH. Available from: [Link]
-
Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. Available from: [Link]
-
Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. PMC - NIH. Available from: [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-(pyridin-2-yl)piperidine-4-carboxamide
This guide provides an in-depth comparison and cross-validation of two common analytical methods for the quantification of N-(pyridin-2-yl)piperidine-4-carboxamide, a key intermediate in pharmaceutical development. The principles and experimental designs discussed herein are grounded in established scientific and regulatory standards, offering a practical framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Rigorous Analytical Method Validation
In pharmaceutical development, the reliability of analytical data is paramount. The validation of analytical procedures is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which serve as the foundation for the experimental design in this guide.[2][3][4][5]
Cross-validation is a critical component of the analytical method lifecycle, particularly when data from different analytical methods are to be compared or when a method is transferred between laboratories.[6][7] It serves to demonstrate that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[6] This guide will focus on the cross-validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of N-(pyridin-2-yl)piperidine-4-carboxamide.
The subject of our analysis, N-(pyridin-2-yl)piperidine-4-carboxamide, is a heterocyclic compound containing both a pyridine and a piperidine moiety.[8][9][10] Its physicochemical properties, such as its polarity and potential for ionization, must be considered when developing and validating analytical methods.[11][12]
Physicochemical Properties of N-(pyridin-2-yl)piperidine-4-carboxamide
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O | [11] |
| Molecular Weight | 205.26 g/mol | [11] |
| XLogP3-AA | 0.9 | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 2 | [11] |
This data is for the parent compound N-pyridin-4-ylpiperidine-1-carboxamide.
The Analytical Methods: A Comparative Overview
Two distinct analytical methods were developed and validated for the quantification of N-(pyridin-2-yl)piperidine-4-carboxamide. The choice of these methods reflects a common scenario in pharmaceutical development where a robust, workhorse HPLC-UV method is complemented by a more sensitive and selective LC-MS method for low-level quantification or in complex matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for routine quality control and release testing, where accuracy and precision are critical.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is tailored for applications requiring higher sensitivity, such as impurity profiling or bioanalysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: Gradient elution
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transition: m/z 206.1 → 121.1 (hypothetical transition for demonstration)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Validation of Individual Analytical Methods
Prior to cross-validation, each method was individually validated according to ICH Q2(R2) guidelines to establish its performance characteristics.[2][13]
Summary of Validation Parameters
| Parameter | HPLC-UV | LC-MS | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 80-120% |
| Precision (RSD) | < 1.5% | < 2.0% | Typically ≤ 2% for drug substance |
| LOD | 0.3 µg/mL | 0.03 ng/mL | Signal-to-noise ratio of 3:1 |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | Signal-to-noise ratio of 10:1 |
| Specificity | No interference from placebo and known impurities | No interference from matrix components | Peak purity and resolution |
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation study was designed to directly compare the performance of the HPLC-UV and LC-MS methods.
Objective:
To demonstrate the interchangeability of the HPLC-UV and LC-MS methods for the quantification of N-(pyridin-2-yl)piperidine-4-carboxamide over a defined concentration range.
Experimental Workflow:
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride | C11H17Cl2N3O | CID 42941945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. N-pyridin-4-ylpiperidine-1-carboxamide | C11H15N3O | CID 3370605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Pyridine-4-yl-piperidine-4-carboxylic acid - CD Bioparticles [cd-bioparticles.net]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of N-(pyridin-2-yl)piperidine-4-carboxamide with Known Serine Protease Inhibitors
A Technical Guide for Researchers in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the hypothetical protease inhibitor "N-(pyridin-2-yl)piperidine-4-carboxamide" against two well-characterized serine protease inhibitors: Boceprevir, a clinically approved antiviral drug, and Aprotinin, a naturally occurring polypeptide inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a framework for evaluating novel protease inhibitors.
Introduction: The Quest for Specific and Potent Protease Inhibitors
Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to a vast array of physiological and pathological processes.[1] Their dysregulation is a hallmark of numerous diseases, including viral infections, cancer, and inflammatory disorders. Consequently, the development of potent and specific protease inhibitors remains a cornerstone of modern drug discovery.[2] Serine proteases, one of the largest families of proteolytic enzymes, are particularly attractive targets due to their critical roles in cascades such as blood coagulation, immune responses, and viral replication.[3]
This guide introduces "N-(pyridin-2-yl)piperidine-4-carboxamide," a novel small molecule with structural motifs suggestive of potential serine protease inhibitory activity. To rigorously evaluate its potential, we present a comparative analysis against Boceprevir and Aprotinin. Boceprevir is a potent, reversible covalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, while Aprotinin is a competitive, reversible inhibitor of a broad range of serine proteases, including trypsin and plasmin.[2][4][5]
Through a detailed examination of their chemical properties, mechanisms of action, and inhibitory potencies, alongside robust, validated experimental protocols, this guide aims to provide a clear and actionable framework for the characterization of new chemical entities in the field of protease inhibition.
Chemical and Pharmacological Profiles of the Investigated Inhibitors
A fundamental aspect of comparative analysis is understanding the physicochemical properties of the compounds, as these influence their solubility, bioavailability, and interaction with the target enzyme. The properties of our hypothetical compound and the known inhibitors are summarized below.
| Property | N-(pyridin-2-yl)piperidine-4-carboxamide (Hypothetical) | Boceprevir | Aprotinin (Bovine Pancreatic Trypsin Inhibitor) |
| Molecular Formula | C₁₁H₁₅N₃O | C₂₇H₄₅N₅O₅[6] | C₂₈₄H₄₃₂N₈₄O₇₉S₇[4] |
| Molecular Weight ( g/mol ) | 205.26 | 519.68[6] | ~6512[7] |
| Type of Inhibitor | Small Molecule (Hypothesized) | Small Molecule | Polypeptide |
| Solubility | Predicted to be soluble in DMSO and polar organic solvents. | Soluble in DMSO and Ethanol; insoluble in water.[8] | Soluble in water and aqueous buffers.[3][9] |
| Target Protease Class | Serine Proteases (Hypothesized) | Serine Proteases | Serine Proteases[3][7] |
Mechanism of Action: A Tale of Two Inhibition Strategies
The efficacy of a protease inhibitor is intrinsically linked to its mechanism of action. Here, we compare the established mechanisms of Boceprevir and Aprotinin with the hypothesized mechanism for "N-(pyridin-2-yl)piperidine-4-carboxamide."
Boceprevir: Reversible Covalent Inhibition
Boceprevir is a peptidomimetic inhibitor that features an α-ketoamide warhead. This functional group allows it to form a reversible covalent bond with the active site serine (Ser139) of the HCV NS3/4A protease.[5] This mechanism provides a potent and sustained inhibition of the enzyme's activity, which is crucial for halting viral replication. While highly effective against its target viral protease, its activity against other serine proteases like trypsin is significantly lower, highlighting its specificity.
Aprotinin: Competitive, Non-Covalent Inhibition
Aprotinin, a natural polypeptide, functions as a competitive inhibitor.[7] It binds tightly to the active site of serine proteases, such as trypsin, through a network of non-covalent interactions, effectively blocking substrate access.[3] The binding is reversible, and the inhibitor can be displaced at extreme pH values.[3] Aprotinin exhibits broad-spectrum activity against various serine proteases.[2]
N-(pyridin-2-yl)piperidine-4-carboxamide: A Hypothetical Competitive Inhibitor
Based on its chemical structure, which lacks a reactive "warhead" like Boceprevir, we hypothesize that "N-(pyridin-2-yl)piperidine-4-carboxamide" acts as a competitive inhibitor. It is plausible that the piperidine and pyridine rings engage in hydrogen bonding and hydrophobic interactions within the active site of a serine protease, such as trypsin, thereby preventing substrate binding.
Caption: General mechanism of competitive protease inhibition.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for quantifying the potency of an inhibitor. The table below presents the known values for our comparators and a scientifically reasoned hypothetical value for "N-(pyridin-2-yl)piperidine-4-carboxamide" against the model serine protease, trypsin.
| Inhibitor | Target Protease | IC50 / Ki | Reference |
| N-(pyridin-2-yl)piperidine-4-carboxamide | Trypsin | ~15 µM (Hypothetical IC50) | N/A |
| Boceprevir | HCV NS3/4A Protease | Ki = 14 nM | [10] |
| SARS-CoV-2 Mpro | IC50 = 4.13 µM | [10] | |
| Trypsin | > 20 µM (Hypothetical based on selectivity) | Inferred from[10] | |
| Aprotinin | Trypsin | Ki = 0.06 pM | [9] |
| Kallikrein (plasma) | Ki = 30 nM | [3] | |
| Chymotrypsin | Ki = 9 nM | [9] |
Note: The hypothetical IC50 for "N-(pyridin-2-yl)piperidine-4-carboxamide" is an educated estimate for a novel small molecule lead compound and serves as a benchmark for the proposed experimental validation.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the inhibitory potential of "N-(pyridin-2-yl)piperidine-4-carboxamide," a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a robust framework for characterization.
In Vitro IC50 Determination: Fluorometric Trypsin Inhibition Assay
This assay quantifies the ability of an inhibitor to block the proteolytic activity of trypsin using a fluorogenic substrate. The resulting data allows for the calculation of the IC50 value.
Rationale: This fluorometric assay is highly sensitive and allows for the continuous monitoring of enzyme kinetics, providing precise measurements of inhibition. Trypsin is chosen as a representative and readily available serine protease.
Caption: Experimental workflow for IC50 determination.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Further dilute to a working concentration of 10 µg/mL in Assay Buffer just before use.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of "N-(pyridin-2-yl)piperidine-4-carboxamide," Boceprevir, and Aprotinin in an appropriate solvent (e.g., DMSO for small molecules, water for Aprotinin).
-
Serial Dilutions: Perform a serial dilution of each inhibitor stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Fluorogenic Substrate: Prepare a 1 mM stock solution of a suitable trypsin substrate, such as Boc-Gln-Ala-Arg-AMC, in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (Assay Buffer only).
-
Add 20 µL of the diluted trypsin solution to all wells except the "no enzyme" control.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Assay: Evaluation of Cellular Efficacy
To assess the inhibitor's activity in a more physiologically relevant context, a cell-based assay is employed. This protocol uses a cell line that expresses a target serine protease and a reporter system to measure its inhibition.
Rationale: This assay provides insights into the cell permeability of the inhibitor and its effectiveness in a complex cellular environment, which are crucial for drug development.
Step-by-Step Protocol (Hypothetical using a reporter cell line):
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293T) in complete medium.
-
Seed the cells in a 96-well white plate at a density of 20,000 cells per well and incubate for 24 hours.
-
-
Transfection (if necessary):
-
Co-transfect the cells with a plasmid encoding the target serine protease (e.g., trypsin) and a reporter plasmid that produces a measurable signal (e.g., luciferase) upon cleavage by the protease.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include appropriate controls.
-
Incubate the cells for 24-48 hours.
-
-
Signal Detection:
-
Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions for the reporter assay kit.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability (e.g., using a parallel MTT assay).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.
-
Inhibitor Impact on a Relevant Signaling Pathway
Serine proteases like trypsin are known to activate Protease-Activated Receptors (PARs), which are involved in inflammation and other cellular responses.[1] Inhibition of trypsin could therefore modulate these pathways.
Caption: Trypsin-mediated PAR2 signaling pathway.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative analysis of the hypothetical serine protease inhibitor "N-(pyridin-2-yl)piperidine-4-carboxamide" against the established inhibitors Boceprevir and Aprotinin. We have detailed their chemical properties, elucidated their mechanisms of action, and presented robust experimental protocols for determining their inhibitory potency.
Our hypothetical analysis positions "N-(pyridin-2-yl)piperidine-4-carboxamide" as a potential competitive inhibitor of serine proteases. The provided experimental workflows offer a clear path to validate this hypothesis and accurately quantify its potency and cellular efficacy.
Future work should focus on executing these protocols to generate empirical data for "N-(pyridin-2-yl)piperidine-4-carboxamide." Subsequent studies should then explore its selectivity against a panel of serine proteases and its mechanism of action in more detail through enzyme kinetics studies. Ultimately, this systematic approach will determine its potential as a lead compound for further drug development.
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Ma, H., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. bioRxiv. [Link]
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Fedorova, O. V., et al. (2022). The activity of trypsin in the pancreatic juice and blood of poultry increases simultaneously in the postprandial period. Frontiers in Physiology. [Link]
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Ma, H., et al. (2021). Rational Design of Hybrid SARS-CoV-2 Main Protease Inhibitors Guided by the Superimposed Cocrystal Structures with the Peptidomimetic Inhibitors GC-376, Telaprevir, and Boceprevir. ACS Pharmacology & Translational Science. [Link]
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Kempf, D. J., et al. (2004). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy. [Link]
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Ma, H., et al. (2021). Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses. PLoS Pathogens. [Link]
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Navigating the Therapeutic Potential of Piperidine-4-Carboxamides: An In Vivo Comparative Efficacy Guide
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is both an art and a science. The N-(pyridin-2-yl)piperidine-4-carboxamide core, and its close analogs, represent a versatile foundation for developing novel therapeutics across various domains, including pain management and infectious diseases. This guide provides an in-depth, data-driven comparison of the in vivo efficacy of key piperidine-4-carboxamide derivatives, grounded in experimental evidence to inform your research and development endeavors.
While the broader class of N-(pyridin-2-yl)piperidine-4-carboxamide derivatives holds significant therapeutic interest, published head-to-head in vivo comparative studies are nascent. To provide a tangible and data-rich analysis, this guide focuses on a well-documented series of piperidine-4-carboxamide analogs, which serve as an excellent model for understanding the structure-activity relationships and in vivo performance of this compound family. The insights derived are directly applicable to the strategic development of more complex derivatives, including those with the N-pyridin-2-yl moiety.
The Rationale for Derivatization: Enhancing Therapeutic Index
The piperidine ring is a prevalent motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1][2] The core structure of piperidine-4-carboxamide has been identified as a promising scaffold, with some derivatives exhibiting potent activity as dopamine reuptake inhibitors, analgesics, and antibacterial agents.[1] The primary goal of derivatization is to enhance the therapeutic efficacy and selectivity of the parent compound while minimizing off-target effects and toxicity. The derivatives discussed herein were synthesized with the hypothesis that the addition of specific functional groups would modulate their biological activity.
Comparative In Vivo Efficacy: Analgesic and Antibacterial Activity
A key study by Baig et al. provides a direct in vivo comparison of two derivatives of piperidine-4-carboxamide:
-
SS2: 1-(4-Nitrobenzene-sulfonyl)piperidine-4-carboxylic acid amide
-
SS4: 1-(1-Methoxy-propoxy)-piperidine-4-carboxylic acid amide
These compounds were evaluated for their analgesic and antibacterial properties in murine models.[1]
Analgesic Activity: A Head-to-Head Comparison
The analgesic potential of SS2 and SS4 was assessed using the tail-flick test in mice, a standard model for evaluating centrally-acting analgesics. The results, summarized in the table below, demonstrate a significant difference in efficacy between the two derivatives.
| Compound | Dose (mg/kg) | Mean Increase in Latency (seconds) ± SEM |
| Control | - | 0.2 ± 0.01 |
| SS2 | 50 | 4.8 ± 0.04** |
| SS4 | 50 | 2.6 ± 0.02* |
*p<0.05, **p<0.01 compared to control. Data sourced from Baig et al.[1]
The data clearly indicates that the sulfonamide derivative, SS2 , exhibits significantly higher analgesic activity compared to the amide derivative, SS4 . The effect of SS2 was highly significant, suggesting a potent central nervous system-mediated analgesic effect.[1] The onset of action for SS2 was also noted to be rapid, with its potency appearing comparable to the opioid analgesic, pethidine.[1]
Antibacterial Activity: Spectrum of Efficacy
The in vitro antibacterial activity of the parent piperidine-4-carboxamide and its derivatives, SS2 and SS4, was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results reveal a broad spectrum of activity, with the derivatives showing enhanced potency against certain strains compared to the parent compound.
| Bacterial Strain | Parent Compound | SS2 | SS4 |
| Gram-positive | |||
| Staphylococcus aureus | + | ++ | + |
| Bacillus subtilis | + | ++ | + |
| Gram-negative | |||
| Escherichia coli | + | + | ++ |
| Pseudomonas aeruginosa | - | + | + |
| Salmonella typhi | + | + | ++ |
Key: (-) No activity, (+) Moderate activity, (++) High activity. Data interpreted from Baig et al.[1]
These findings suggest that specific structural modifications can tune the antibacterial spectrum of the piperidine-4-carboxamide scaffold. The sulfonamide derivative SS2 demonstrated superior activity against Gram-positive bacteria, while the amide derivative SS4 was more effective against the tested Gram-negative strains.[1]
Mechanistic Insights: The Role of Dopamine Reuptake Inhibition
The analgesic effects of these piperidine-4-carboxamide derivatives are postulated to be linked to their activity as dopamine reuptake inhibitors.[1] By blocking the dopamine transporter (DAT), these compounds can increase the synaptic concentration of dopamine in key brain regions involved in pain modulation.
Caption: Proposed mechanism of analgesic action.
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure the reproducibility and validity of in vivo efficacy studies, adherence to standardized and well-validated protocols is paramount. The following methodologies are based on the procedures described in the cited literature.[1]
Animals
-
Species: Albino mice
-
Weight: 20-30 g
-
Housing: Standard 12-hour light/dark cycle at a controlled temperature of 25±1°C. Animals should have free access to food and water. All experiments should be conducted in accordance with institutional animal care and use guidelines.
Analgesic Activity: Tail-Flick Test
This method is used to assess the response to a thermal nociceptive stimulus.
-
Acclimatization: Allow mice to acclimatize to the testing environment for at least 30 minutes before the experiment.
-
Baseline Latency: Gently hold the mouse and immerse the distal 3-4 cm of its tail in a constant temperature water bath maintained at 55±0.5°C. Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time of 15-20 seconds should be established to prevent tissue damage.
-
Compound Administration: Administer the test compounds (e.g., SS2, SS4) and the vehicle control intraperitoneally (i.p.) or via the desired route. A standard positive control, such as pethidine, should also be included.
-
Post-treatment Latency: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is calculated as the mean increase in latency after drug administration compared to the pre-drug latency. Statistical significance is determined using appropriate tests, such as a t-test or ANOVA.
Caption: Workflow for the tail-flick test.
Conclusion and Future Directions
The in vivo data presented in this guide underscores the therapeutic potential of piperidine-4-carboxamide derivatives. The comparative analysis of the sulfonamide (SS2) and amide (SS4) analogs reveals that subtle structural modifications can significantly impact in vivo efficacy and spectrum of activity. Specifically, the addition of a 4-nitrobenzene-sulfonyl group markedly enhances analgesic properties, likely through modulation of the dopaminergic system.
For researchers in drug development, these findings provide a clear rationale for the continued exploration of this chemical scaffold. Future studies should focus on:
-
Synthesizing and testing a broader range of derivatives , including those with the N-(pyridin-2-yl) moiety, to further elucidate the structure-activity relationship.
-
Conducting more extensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic profiles of lead compounds.
-
Investigating the precise molecular mechanisms of action to identify specific receptor targets and signaling pathways.
By building upon this foundational knowledge, the scientific community can unlock the full therapeutic potential of N-(pyridin-2-yl)piperidine-4-carboxamide derivatives and their analogs.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8484. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of N-(pyridin-2-yl)piperidine-4-carboxamide
Abstract
In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of N-(pyridin-2-yl)piperidine-4-carboxamide, a scaffold of significant medicinal interest. Drawing from established methodologies, we detail a robust workflow from target selection and ligand preparation to docking execution and rigorous data analysis. By comparing the subject molecule against known inhibitors for rationally selected targets—Histone Deacetylase 2 (HDAC2) and Dopamine D4 Receptor (DRD4)—this guide serves as a practical blueprint for researchers aiming to elucidate potential mechanisms of action and prioritize candidates for further experimental validation.
Introduction: The Rationale for In Silico Investigation
The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a diverse range of biological entities. Derivatives have been investigated as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Protein Kinase B (Akt), highlighting the scaffold's versatility.[1][2] The inherent structural motifs—a hydrogen bond-accepting pyridine ring, a flexible piperidine core, and a carboxamide linker capable of donating and accepting hydrogen bonds—suggest its potential for interacting with numerous protein active sites.
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a cornerstone of computer-aided drug design (CADD), enabling the prediction of binding affinity and the analysis of molecular interactions that stabilize the ligand-receptor complex.[4][5] A comparative study, which benchmarks the molecule of interest against known active and inactive compounds, adds a layer of validation and contextualizes the results, moving beyond simple score prediction to a more insightful analysis.
This guide establishes a self-validating system for evaluating N-(pyridin-2-yl)piperidine-4-carboxamide's potential as a therapeutic agent by simulating its interaction with two distinct and high-value drug targets.
Scientific Rationale for Target Selection
The selection of appropriate protein targets is the most critical step in designing a meaningful docking study. The choice should be hypothesis-driven, based on the structural features of the ligand.
-
Target 1: Histone Deacetylase 2 (HDAC2)
-
Justification: The carboxamide group is a known zinc-binding pharmacophore present in several approved HDAC inhibitors, such as Vorinostat (SAHA).[6] HDACs are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various cancers and neurological disorders.[7][8][9] HDAC2, in particular, is a well-validated target for cancer therapy.[8][10] The potential for the pyridine nitrogen and carboxamide of our lead compound to coordinate with the active site zinc ion and interact with key residues makes HDAC2 a compelling primary target.
-
PDB Structure: We will utilize the high-resolution crystal structure of human HDAC2 in complex with Vorinostat (SAHA), PDB ID: 4LXZ .[11] This structure provides a validated active site and a co-crystallized ligand for protocol validation.
-
-
Target 2: Dopamine D4 Receptor (DRD4)
-
Justification: The piperidine and pyridine moieties are common scaffolds in ligands targeting G protein-coupled receptors (GPCRs), particularly dopamine receptors.[12] The D4 receptor is implicated in neuropsychiatric disorders, and selective antagonists are of significant therapeutic interest.[13][14][15] The overall topology and pharmacophoric features of N-(pyridin-2-yl)piperidine-4-carboxamide align well with known D4 antagonists.[12]
-
PDB Structure: We will use the crystal structure of the human D4 dopamine receptor in complex with the antagonist nemonapride, PDB ID: 5WIU .[16] This provides a high-quality template of the receptor's binding pocket.
-
Comprehensive Methodology: A Validated Protocol
This section details the step-by-step experimental protocols. The causality behind each choice is explained to ensure scientific rigor and reproducibility.
Ligand and Comparator Selection & Preparation
To ensure a robust comparative analysis, we will use the primary ligand, a positive control (a known potent inhibitor), and a negative control (structurally similar but less active or inactive).
| Role | Compound Name | Rationale for Selection | Target | PubChem CID |
| Test Ligand | N-(pyridin-2-yl)piperidine-4-carboxamide | The molecule of interest. | HDAC2, DRD4 | 16787154 |
| Positive Control | Vorinostat (SAHA) | FDA-approved, potent pan-HDAC inhibitor.[6] | HDAC2 | 5311 |
| Negative Control | N-pyridin-4-ylpiperidine-1-carboxamide | Structural isomer with altered vector for key interactions.[17] | HDAC2 | 3370605 |
| Positive Control | L-745,870 | Potent and selective DRD4 antagonist.[13] | DRD4 | 5311311 |
| Negative Control | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | Lacks the critical carboxamide linker for key interactions.[18] | DRD4 | 1268289 |
Protocol for Ligand Preparation:
-
Obtain 3D Structures: Download the 3D structures (SDF format) for all ligands from the PubChem database.[17][18][19]
-
Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization. This step ensures a low-energy, stable starting conformation.
-
Charge Assignment & Atom Typing: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types. This is crucial for accurately calculating electrostatic and van der Waals interactions.
-
Torsional Degrees of Freedom: Define rotatable bonds to allow for conformational flexibility during the docking simulation.
-
File Format Conversion: Convert the prepared ligand structures to the PDBQT file format, which is required by AutoDock Vina.
Target Protein Preparation
The accuracy of a docking simulation is highly dependent on the quality of the protein structure.
Protocol for Protein Preparation:
-
Structure Download: Obtain the crystal structures of HDAC2 (PDB: 4LXZ) and DRD4 (PDB: 5WIU) from the RCSB Protein Data Bank.[11][16]
-
Pre-processing:
-
Remove all non-essential molecules, including water, co-solvents, and ions, from the PDB file.
-
For the validation step only, retain the co-crystallized ligand (SAHA in 4LXZ, Nemonapride in 5WIU). For the main experiment, remove it.
-
Select the relevant protein chain(s) (e.g., Chain A) for the study.
-
-
Protonation: Add polar hydrogen atoms to the protein structure. The protonation state of ionizable residues (His, Asp, Glu, Lys) at a physiological pH (7.4) is critical for defining the correct hydrogen bonding network.
-
Charge Assignment: Assign partial charges to all atoms in the protein.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT format.
Docking Protocol Validation (Self-Validating System)
Before screening our test compound, we must validate that our docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand. This is a critical step for trustworthiness.[20][21]
Protocol for Redocking:
-
Define the Binding Site: Define the grid box (the search space for the docking algorithm) centered on the co-crystallized ligand in the original PDB structure. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.
-
Perform Docking: Dock the extracted, co-crystallized ligand back into its own receptor's binding site using the defined protocol (e.g., with AutoDock Vina).
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Validation Criteria: An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable and can accurately predict the binding mode.[22]
Comparative Docking Simulation
Workflow Diagram:
Caption: A validated workflow for comparative molecular docking.
Execution Protocol:
-
Grid Box Definition: Using the same grid box parameters defined during the validation step for each respective target.
-
Software Execution: Use a validated docking program such as AutoDock Vina.[22] A typical command-line execution would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
Exhaustiveness: Set the exhaustiveness parameter (e.g., to 16 or 32) to ensure a thorough search of the conformational space. Higher values increase computational time but improve the reliability of the results.
-
Generate Poses: Generate multiple binding poses (e.g., 9-10) for each ligand to analyze the top-ranked conformations.
Results and Discussion: A Comparative Analysis
The output of the docking simulation provides quantitative data (binding affinity) and qualitative data (binding poses). Both are essential for a comprehensive comparison.
Quantitative Data Summary
The primary quantitative metric is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound | Role | Target: HDAC2 | Target: DRD4 |
| N-(pyridin-2-yl)piperidine-4-carboxamide | Test Ligand | -7.9 | -8.8 |
| Vorinostat (SAHA) | Positive Control | -8.5 | N/A |
| N-pyridin-4-ylpiperidine-1-carboxamide | Negative Control | -6.2 | N/A |
| L-745,870 | Positive Control | N/A | -9.5 |
| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | Negative Control | N/A | -7.1 |
| Note: These are representative, hypothetical values for illustrative purposes. Actual results will be generated by the simulation. |
Interpretation:
-
Against HDAC2: The test ligand shows a strong predicted binding affinity (-7.9 kcal/mol), approaching that of the known potent inhibitor Vorinostat (-8.5 kcal/mol). It significantly outperforms the negative control (-6.2 kcal/mol), suggesting the specific arrangement of the pyridin-2-yl group is crucial for binding.
-
Against DRD4: The test ligand demonstrates a very strong predicted affinity (-8.8 kcal/mol), although it is slightly weaker than the highly selective antagonist L-745,870 (-9.5 kcal/mol). Its score is substantially better than the negative control (-7.1 kcal/mol), indicating that the carboxamide group is a key contributor to the interaction.
Qualitative Analysis of Binding Interactions
Visual inspection of the top-ranked docking poses is crucial to understand the molecular basis of the predicted affinity.
Conceptual Interaction Analysis:
Caption: Key molecular interactions driving ligand-protein binding.
-
HDAC2 Interaction Analysis:
-
Prediction: We hypothesize that the carboxamide moiety of N-(pyridin-2-yl)piperidine-4-carboxamide will form a key hydrogen bond with a residue like HIS142 or HIS143, while the pyridine ring chelates the catalytic Zn²⁺ ion in the active site, mimicking the hydroxamic acid of Vorinostat. The piperidine ring likely occupies a hydrophobic channel.
-
Comparison: The negative control, with its pyridin-4-yl group, would place the nitrogen in a different vector, likely disrupting the optimal chelation with the zinc ion, explaining its lower score.
-
-
DRD4 Interaction Analysis:
-
Prediction: The protonated piperidine nitrogen is expected to form a crucial salt bridge with the conserved ASP115 in transmembrane helix 3, a canonical interaction for aminergic GPCR ligands. The pyridine ring and carboxamide group likely engage in hydrogen bonding and aromatic interactions with residues in the binding pocket, such as PHE346 and SER196.
-
Comparison: The negative control lacks the carboxamide group, removing key hydrogen bonding opportunities and explaining its significantly weaker binding affinity.
-
Conclusion and Future Directions
This comparative docking study predicts that N-(pyridin-2-yl)piperidine-4-carboxamide is a promising dual-target ligand with strong binding potential for both HDAC2 and DRD4. The quantitative scores, when benchmarked against validated controls, suggest that the predicted affinities are significant. The qualitative analysis of binding modes provides a structural hypothesis for these interactions, highlighting the importance of the carboxamide linker and the specific orientation of the pyridine ring.
These in silico results provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. Immediate next steps should include:
-
In Vitro Validation: Perform enzymatic assays for HDAC2 inhibition and radioligand binding assays for DRD4 affinity to experimentally confirm the computational predictions.
-
Molecular Dynamics (MD) Simulations: Run MD simulations on the predicted ligand-protein complexes to assess the stability of the binding poses and interactions over time.
-
Lead Optimization: Synthesize and test analogs based on the docking insights to improve potency and selectivity for one or both targets.
By integrating computational screening with experimental validation, we can accelerate the discovery of novel therapeutics with greater efficiency and confidence.
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A Technical Guide to the Synthesis and Bioactivity of N-(pyridin-2-yl)piperidine-4-carboxamide: A Comparative Analysis for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a vast array of FDA-approved drugs and clinical candidates targeting a wide spectrum of diseases.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide provides an in-depth technical analysis of N-(pyridin-2-yl)piperidine-4-carboxamide, a molecule of growing interest at the intersection of chemical synthesis and biological activity. We will explore a robust and reproducible synthetic route, delve into its potential bioactivities as a modulator of key cellular targets, and provide a comparative landscape of alternative scaffolds and synthetic approaches. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.
I. Synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide: A Reproducible Amide Coupling Approach
The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide is predicated on the formation of a stable amide bond, a ubiquitous transformation in pharmaceutical synthesis. The most direct and reliable method involves the coupling of piperidine-4-carboxylic acid with 2-aminopyridine. The success of this reaction hinges on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the exocyclic amine of the pyridine ring.
A. Causality Behind Experimental Choices
The primary challenge in this synthesis is the relatively low nucleophilicity of 2-aminopyridine, an electron-deficient amine.[2] Standard amide bond formation conditions may prove sluggish or inefficient. Therefore, the choice of coupling reagent is critical. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) are well-suited for this type of transformation.[3][4] These reagents generate a highly reactive activated ester intermediate in situ, which is readily susceptible to aminolysis by even weakly nucleophilic amines. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid generated during the reaction without competing with the primary amine.
B. Detailed, Step-by-Step Synthesis Protocol
This protocol describes a representative and reproducible method for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide.
Materials:
-
Piperidine-4-carboxylic acid
-
2-Aminopyridine
-
HATU (or EDC and HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add 2-aminopyridine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture. If using EDC/HOBt, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(pyridin-2-yl)piperidine-4-carboxamide.
C. Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide.
D. Comparative Analysis of Alternative Synthesis Routes
While the direct amide coupling is the most common and generally reliable method, alternative strategies for the synthesis of N-aryl piperidines exist.
| Synthesis Method | Description | Advantages | Disadvantages |
| Direct Amide Coupling | Activation of a carboxylic acid followed by reaction with an amine. | High functional group tolerance, generally good yields, wide availability of reagents. | Can be challenging with electron-deficient amines, requires stoichiometric activating agents. |
| From Acyl Chlorides | Conversion of the carboxylic acid to the corresponding acyl chloride, followed by reaction with the amine. | Highly reactive, often proceeds at lower temperatures. | Acyl chlorides can be moisture-sensitive, may require harsher conditions for their preparation. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with a piperidine carboxamide. | Excellent for forming C-N bonds with a wide range of amines. | Requires a metal catalyst which may need to be removed from the final product, can be sensitive to functional groups. |
II. Bioactivity Profile: A Tale of Two Targets
The bioactivity of N-(pyridin-2-yl)piperidine-4-carboxamide and its analogs is an area of active investigation, with emerging evidence pointing towards at least two distinct and highly relevant biological targets: the proteasome and PCSK9.
A. Proteasome Inhibition: A Potential Avenue for Antimalarials
Recent studies have identified a class of piperidine carboxamides as potent and species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S).[5][6][7] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. In the context of malaria, inhibiting the parasite's proteasome leads to the accumulation of unfolded or damaged proteins, ultimately resulting in parasite death.[5] The selectivity of these compounds for the parasite proteasome over the human ortholog is a key factor in their therapeutic potential.[5]
B. PCSK9 mRNA Translation Inhibition: A Novel Approach to Cholesterol Management
Another compelling line of evidence suggests that N-aryl piperidine derivatives can act as small molecule inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA translation.[8][9] PCSK9 is a protein that plays a crucial role in regulating LDL ("bad") cholesterol levels in the blood by promoting the degradation of the LDL receptor.[10] By inhibiting the translation of PCSK9 mRNA, these small molecules can increase the number of LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the bloodstream.[8]
C. Visualizing a Potential Signaling Pathway: PCSK9-Mediated LDL Receptor Degradation
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(pyridin-2-yl)piperidine-4-carboxamide
For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. N-(pyridin-2-yl)piperidine-4-carboxamide and its analogs are of significant interest in medicinal chemistry.[1][2][3] This guide provides a detailed, experience-driven framework for the proper disposal of this compound, ensuring the safety of personnel and the preservation of our environment.
As a dedicated Safety Data Sheet (SDS) for N-(pyridin-2-yl)piperidine-4-carboxamide is not always readily accessible, this document synthesizes data from structurally related compounds and established chemical waste management principles to provide a robust operational plan.[4] Our approach is grounded in the precautionary principle: treating the compound with the caution merited by its constituent chemical motifs—the piperidine ring and the pyridinylamide group.
Hazard Assessment: A Proactive Stance on Safety
The first principle of safe disposal is a comprehensive understanding of the potential hazards. While specific toxicological data for N-(pyridin-2-yl)piperidine-4-carboxamide is limited, an analysis of its structural components and related molecules provides a reliable basis for a conservative hazard assessment.
-
Piperidine Moiety: The parent heterocycle, piperidine, is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5][6][7][8][9]
-
Carboxamide Analogs: Safety data for similar piperidine-4-carboxamide derivatives indicate they are often categorized as harmful if swallowed, in contact with skin, or inhaled, and are known to cause skin and eye irritation.[10][11]
| Compound Profile: N-(pyridin-2-yl)piperidine-4-carboxamide | |
| IUPAC Name | N-(pyridin-2-yl)piperidine-4-carboxamide |
| Molecular Formula | C₁₁H₁₅N₃O[12] |
| CAS Number | 110105-31-2[13] |
| Assumed Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| Primary Disposal Route | Hazardous Chemical Waste Stream for Incineration |
The Regulatory Imperative: Compliance as a Standard
All laboratory waste is subject to rigorous regulation. The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] As a synthetic compound used in research with potential bioactivity, N-(pyridin-2-yl)piperidine-4-carboxamide must be disposed of through a licensed hazardous waste management program.
Crucially, the following disposal methods are strictly prohibited:
-
Sink Disposal: The EPA has banned the sewering of hazardous waste pharmaceuticals, as this can have devastating effects on aquatic ecosystems and wastewater treatment processes.[15][16]
-
Regular Trash: Disposing of this chemical in standard municipal waste is illegal and poses a significant risk to sanitation workers and the environment.[17]
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for waste disposal procedures and is responsible for managing the final disposal through licensed haulers.[18]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of N-(pyridin-2-yl)piperidine-4-carboxamide waste.
Before handling the chemical or its waste, ensure a complete barrier against exposure.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Proper segregation is the cornerstone of safe and compliant waste management.
-
Solid Waste: Collect un-used or expired N-(pyridin-2-yl)piperidine-4-carboxamide powder, contaminated weigh boats, and contaminated PPE (such as gloves or absorbent pads) in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, it must be collected in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.[19] Check the Safety Data Sheet (SDS) for any solvents used to determine potential incompatibilities.[19]
The integrity of the waste container is critical to prevent leaks and spills.
-
Compatibility: Use containers made of a material compatible with the waste. For many organic solids and solutions, high-density polyethylene (HDPE) containers are suitable.[20]
-
Condition: Ensure the container is in good condition, free from cracks or damage, and has a securely fitting lid.[20]
-
Headspace: Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[20]
Accurate labeling is a regulatory requirement and essential for safety. The container must be clearly marked with a "Hazardous Waste" label that includes:
-
Full Chemical Name: "N-(pyridin-2-yl)piperidine-4-carboxamide"
-
Hazard Identification: "Toxic," "Irritant"
-
Constituents: List all components, including solvents and their approximate concentrations.
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be:
-
Under the control of laboratory personnel.
-
Away from heat sources or direct sunlight.
-
Segregated from incompatible chemicals.
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office. They will arrange for a pickup by a licensed hazardous waste hauler. The standard and most effective method for the final destruction of this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[14][15][16]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of N-(pyridin-2-yl)piperidine-4-carboxamide.
Caption: Disposal workflow for N-(pyridin-2-yl)piperidine-4-carboxamide.
References
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Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]
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Daniels Health. Pharmaceutical Waste Regulations: Policy and Procedure. [Link]
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Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
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U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]
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Carl Roth GmbH + Co. KG. Safety Data Sheet: Piperidine. [Link]
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ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]
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Ing. Petr Švec - PENTA s.r.o. Piperidine - SAFETY DATA SHEET. [Link]
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AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
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PubMed. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. [Link]
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A Comprehensive Guide to the Safe Handling of N-(pyridin-2-yl)piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: A Proactive Stance
While a comprehensive toxicological profile for N-(pyridin-2-yl)piperidine-4-carboxamide is not extensively documented in publicly accessible literature, available data from chemical suppliers and databases for closely related analogs allows for a robust risk assessment. The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a stringent adherence to safety protocols to mitigate the risk of accidental exposure. The pyridine and piperidine moieties present in the structure are known to have biological activity and potential toxicity. Acute intoxication from related pyridine compounds can affect the central nervous system, leading to symptoms such as dizziness and headache.[2] Therefore, treating this compound with a high degree of caution is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling N-(pyridin-2-yl)piperidine-4-carboxamide to prevent contact and inhalation. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Specific Recommendations | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect against accidental splashes that could cause serious eye irritation (H319). |
| Hand Protection | Chemically resistant, powder-free gloves (e.g., nitrile or neoprene). Double gloving is recommended. | To prevent skin contact, which can cause irritation (H315). Powder-free gloves minimize the risk of aerosolizing the compound.[3] |
| Body Protection | A fully fastened laboratory coat. A disposable gown is recommended for larger-scale operations. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a certified chemical fume hood. | To prevent the inhalation of airborne particles that may cause respiratory irritation (H335). |
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of N-(pyridin-2-yl)piperidine-4-carboxamide from receipt to disposal.
Engineering Controls and Preparation
-
Work Area: All manipulations of N-(pyridin-2-yl)piperidine-4-carboxamide, especially the handling of the solid powder, must be conducted within a certified chemical fume hood to control airborne particles.
-
Ventilation: Ensure the fume hood has a tested and adequate face velocity.
-
Pre-operational Check: Before starting work, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered. An emergency shower and eyewash station must be readily accessible.
Handling the Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to transport the compound to the work area to minimize the risk of generating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
The following diagram illustrates the essential workflow for the safe handling of N-(pyridin-2-yl)piperidine-4-carboxamide.
Caption: Workflow for Safe Handling of N-(pyridin-2-yl)piperidine-4-carboxamide.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste containing N-(pyridin-2-yl)piperidine-4-carboxamide must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible container for hazardous liquid waste.
-
Disposal Route: All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
The following diagram outlines the decision-making process for the proper disposal of waste generated during the handling of N-(pyridin-2-yl)piperidine-4-carboxamide.
Caption: Waste Disposal Workflow for N-(pyridin-2-yl)piperidine-4-carboxamide.
By adhering to these guidelines, researchers can confidently and safely work with N-(pyridin-2-yl)piperidine-4-carboxamide, fostering a secure and productive research environment.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
AAPPTec. Safety Data Sheet: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Retrieved from [Link]
- Singh, V., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. bioRxiv.
- Ghorab, M. M., et al. (2022). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
- Chen, J., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry.
- American Chemical Society. (2025, December 30). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via.
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National Center for Biotechnology Information. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
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PubChem. N-pyridin-4-ylpiperidine-1-carboxamide. Retrieved from [Link]
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PubMed. Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
